6-Bromo-2,3-difluorophenetole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-ethoxy-3,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-2-12-8-5(9)3-4-6(10)7(8)11/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFFRSVLMINCJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: Contextualizing a Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-2,3-difluorophenol
6-Bromo-2,3-difluorophenol is a halogenated aromatic compound that has emerged as a valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors. Its chemical architecture, characterized by a phenol ring substituted with a bromine atom and two adjacent fluorine atoms, imparts a unique combination of reactivity, lipophilicity, and metabolic stability to target molecules. Understanding its fundamental physicochemical properties is not merely an academic exercise; for researchers, scientists, and drug development professionals, this knowledge is critical for optimizing reaction conditions, predicting molecular interactions, designing formulation strategies, and ensuring safe handling.
This guide provides a comprehensive analysis of the core physicochemical and spectroscopic attributes of 6-Bromo-2,3-difluorophenol. We will move beyond a simple recitation of data points, delving into the causality behind experimental choices and the practical implications of each property in a research and development context. The protocols described herein are designed as self-validating systems, grounded in established scientific principles to ensure reproducibility and accuracy.
Section 1: Core Molecular Attributes and Identifiers
Precise identification is the bedrock of chemical research. The following table summarizes the fundamental descriptors for 6-Bromo-2,3-difluorophenol.[1][2][3][4]
| Identifier | Value | Source |
| IUPAC Name | 6-bromo-2,3-difluorophenol | [1][2] |
| CAS Number | 186590-23-8 | [1][2][3][5] |
| Molecular Formula | C₆H₃BrF₂O | [1][2][3][4] |
| Molecular Weight | 208.99 g/mol | [1][3][4][5] |
| Canonical SMILES | C1=CC(=C(C(=C1F)F)O)Br | [1] |
| InChIKey | OGUIGADGRYKQTN-UHFFFAOYSA-N | [1] |
Section 2: Physicochemical Profile: From Theory to Practice
A molecule's behavior in both chemical and biological systems is governed by its physical properties. While experimentally determined data for 6-Bromo-2,3-difluorophenol is not extensively published, we can rely on high-quality computational predictions and outline the rigorous experimental methods used for their validation.
Summary of Physicochemical Properties
| Property | Value / Observation | Type |
| Physical Form | Liquid | Experimental |
| XLogP3 | 2.5 | Computed[1] |
| Hydrogen Bond Donors | 1 | Computed[1] |
| Hydrogen Bond Acceptors | 3 | Computed[1] |
| pKa | 6.24 ± 0.28 | Predicted |
| Boiling Point | 213.9 ± 35.0 °C | Predicted |
*Note: Predicted values for the related compound 6-Bromo-3-chloro-2,4-difluorophenol are shown for context, as specific experimental data for the title compound is sparse.[6] These predictions highlight the expected ranges and underscore the importance of experimental verification.
Partition Coefficient (LogP): A Predictor of Pharmacokinetics
The partition coefficient (LogP) quantifies a compound's lipophilicity, which is a critical parameter in drug development for predicting membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The computed XLogP3 value of 2.5 suggests that 6-Bromo-2,3-difluorophenol possesses moderate lipophilicity.[1]
Expert Insight: A LogP in this range is often considered favorable for oral drug candidates, balancing aqueous solubility for formulation with lipid solubility for membrane transport. The presence of the bromine and fluorine atoms significantly increases lipophilicity compared to unsubstituted phenol, a common strategy in medicinal chemistry to enhance cell penetration.
Acidity (pKa): Driving Reactivity and Biological Interaction
The pKa of the phenolic hydroxyl group is fundamental to its reactivity in synthetic transformations and its state of ionization at physiological pH. A lower pKa indicates a more acidic proton. The electron-withdrawing effects of the two fluorine atoms and, to a lesser extent, the bromine atom are expected to lower the pKa of 6-Bromo-2,3-difluorophenol relative to phenol itself (pKa ≈ 10), making it a stronger acid.
Step-by-Step Protocol: Potentiometric Titration for pKa Determination
This method provides a reliable, direct measurement of a compound's pKa.
-
System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.01) at a constant temperature (e.g., 25 °C).
-
Sample Preparation: Accurately weigh and dissolve a sample of 6-Bromo-2,3-difluorophenol in a known volume of deionized water, often with a co-solvent like methanol or DMSO if aqueous solubility is low. The goal is a final concentration in the range of 1-10 mM.
-
Titration Setup: Place the solution in a jacketed beaker to maintain constant temperature. Introduce a calibrated pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M NaOH). Gently stir the solution.
-
Data Collection: Record the initial pH of the solution. Add the titrant in small, precise increments (e.g., 0.02-0.05 mL), recording the pH after each addition has stabilized.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, where half of the phenol has been neutralized.
Workflow for pKa Determination
Caption: Workflow for experimental pKa determination via potentiometric titration.
Section 3: Spectroscopic Characterization
Spectroscopic analysis is non-negotiable for verifying the identity, structure, and purity of any chemical intermediate.[7] For 6-Bromo-2,3-difluorophenol, a combination of NMR, IR, and MS provides a complete analytical fingerprint.
General Spectroscopic Analysis Workflow
Caption: A typical workflow for the comprehensive spectroscopic analysis of an organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
-
¹H NMR: The spectrum is expected to show two signals in the aromatic region for the two ring protons, as well as a broad signal for the hydroxyl proton. The aromatic signals will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.
-
¹³C NMR: The spectrum will display six distinct signals for the aromatic carbons. The carbons directly bonded to fluorine (C2 and C3) will appear as doublets with large one-bond C-F coupling constants. Other carbons will show smaller, multi-bond couplings to the fluorine atoms.
-
¹⁹F NMR: This experiment is crucial for fluorinated compounds. Two distinct signals are expected for the non-equivalent fluorine atoms at the C2 and C3 positions, showing coupling to each other and to adjacent protons.
Step-by-Step Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of 6-Bromo-2,3-difluorophenol.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. From experience, ensuring the sample and solvent are anhydrous is key to observing a sharp hydroxyl proton signal.
-
Standardization: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm) for ¹H and ¹³C NMR.
-
Acquisition: Place the tube in the NMR spectrometer and acquire the spectra using standard parameters. For ¹³C, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[7]
Expected Absorption Bands:
-
~3200-3500 cm⁻¹ (Broad): O-H stretching of the hydroxyl group, typically broadened due to hydrogen bonding.
-
~3000-3100 cm⁻¹ (Medium): Aromatic C-H stretching.
-
~1450-1600 cm⁻¹ (Medium-Strong): Aromatic C=C ring stretching vibrations.
-
~1200-1350 cm⁻¹ (Strong): C-F stretching vibrations. These are often the most intense peaks in the fingerprint region for fluorinated aromatics.
-
~550-750 cm⁻¹ (Medium): C-Br stretching vibration.
Step-by-Step Protocol: Acquiring a Neat Film IR Spectrum
-
Setup: Ensure the salt plates (e.g., KBr or NaCl) are clean and dry by wiping them with a solvent like anhydrous acetone and allowing it to evaporate completely.
-
Background Scan: Place the clean plates in the FTIR spectrometer and run a background scan. This is a critical step to subtract atmospheric and plate absorbances from the final spectrum.
-
Sample Application: Place a single drop of the liquid 6-Bromo-2,3-difluorophenol onto one plate. Place the second plate on top and gently rotate to create a thin, uniform liquid film.
-
Sample Scan: Immediately place the sample assembly into the spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern, confirming the molecular formula.[7]
Expected Observations (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent cluster of peaks around m/z 208 and 210, with a characteristic ~1:1 intensity ratio. This pattern is the definitive signature of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragments: Loss of fragments such as CO (M-28) or Br (M-79/81) would be expected, providing further structural confirmation.
Section 4: Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical reagent. 6-Bromo-2,3-difluorophenol is classified as a hazardous substance.
GHS Hazard Information
| Category | Information |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage Recommendations
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place.[8] Some suppliers recommend storage under an inert atmosphere at room temperature, while others suggest refrigerated temperatures (0-8 °C).[2] For long-term stability and to minimize potential degradation, storing in a refrigerator under an inert gas like argon or nitrogen is the most prudent approach.
-
First Aid: In case of eye contact, immediately flush with plenty of water for at least 15 minutes.[10] For skin contact, wash off with soap and running water.[10] If inhaled, move the person to fresh air.[10] Seek medical attention if irritation or other symptoms persist.[10]
Section 5: Applications in Drug Discovery
The utility of 6-Bromo-2,3-difluorophenol is most evident in its role as a synthetic precursor. It is explicitly cited as a reagent used in the synthesis of macrocyclic ghrelin receptor antagonists and inverse agonists.[5] The ghrelin receptor is a significant target in the study and treatment of metabolic disorders, including obesity.
The strategic placement of fluorine and bromine atoms serves multiple purposes in drug design:
-
Modulating Potency: Halogens can form specific interactions (e.g., halogen bonds) within a receptor's binding pocket, enhancing affinity and potency.
-
Improving Metabolic Stability: Fluorine atoms, in particular, are often introduced to block sites of metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the drug's half-life.
-
Enhancing Lipophilicity: As discussed, the halogens increase the molecule's lipophilicity, which can be fine-tuned to achieve the desired pharmacokinetic profile.
This compound is a prime example of a "building block" used in fragment-based drug discovery (FBDD), where small, well-characterized molecules are used to construct more complex and potent lead candidates.[11]
Conclusion
6-Bromo-2,3-difluorophenol is more than just a catalog chemical; it is a carefully designed tool for medicinal chemists. Its physicochemical properties—moderate lipophilicity, enhanced acidity, and specific spectroscopic signatures—make it a predictable and versatile reactant. A thorough understanding of these characteristics, from its computed LogP to its distinct isotopic pattern in mass spectrometry, empowers scientists to utilize it effectively and safely. As research into complex biological targets continues, such halogenated building blocks will remain indispensable for the rational design of the next generation of therapeutics.
References
- 1. 6-Bromo-2,3-difluorophenol | C6H3BrF2O | CID 17747846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromo-2,3-difluorophenol 97% | CAS: 186590-23-8 | AChemBlock [achemblock.com]
- 3. scbt.com [scbt.com]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 5. 6-Bromo-2,3-difluorophenol | 186590-23-8 [chemicalbook.com]
- 6. 6-Bromo-3-chloro-2,4-difluorophenol CAS#: 1826110-17-1 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. mdpi.com [mdpi.com]
Introduction: Strategic Importance of 6-Bromo-2,3-difluorophenol
An In-depth Technical Guide to 6-Bromo-2,3-difluorophenol
6-Bromo-2,3-difluorophenol (CAS No. 186590-23-8) is a highly functionalized aromatic building block of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique trifecta of reactive sites—a nucleophilic hydroxyl group, an aryl bromide suitable for cross-coupling, and a difluorinated phenyl ring—offers a versatile platform for constructing complex molecular architectures. The strategic placement of fluorine atoms is known to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity, making fluorinated intermediates like this one particularly valuable.[2] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and safe handling, tailored for researchers and drug development professionals. Notably, this compound has been identified as a key reagent in the synthesis of macrocyclic ghrelin receptor antagonists and inverse agonists, highlighting its direct relevance in modern medicinal chemistry.[3][4]
Physicochemical and Spectroscopic Profile
The fundamental properties of 6-Bromo-2,3-difluorophenol are summarized below. This data is critical for reaction planning, purification, and structural confirmation.
| Property | Value | Source(s) |
| CAS Number | 186590-23-8 | [5][6][7] |
| Molecular Formula | C₆H₃BrF₂O | [5][7][8] |
| Molecular Weight | 208.99 g/mol | [5][7] |
| IUPAC Name | 6-bromo-2,3-difluorophenol | [5][8] |
| Physical Form | Liquid at room temperature | [6] |
| Typical Purity | ≥97% | [9] |
| InChIKey | OGUIGADGRYKQTN-UHFFFAOYSA-N | [6] |
| Storage Conditions | Store under inert atmosphere at room temperature | [6] |
Spectroscopic Characterization
While detailed spectral data requires experimental acquisition, a theoretical analysis based on the structure allows for predictable characterization. Spectroscopic data sets, including ¹H NMR, ¹³C NMR, IR, and MS, are available from specialized vendors for reference.[10]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the phenolic proton. The aromatic protons will exhibit complex splitting patterns (multiplets) due to coupling with each other and with the adjacent fluorine atoms. The phenolic proton will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹⁹F NMR: The fluorine NMR will be crucial for confirming the substitution pattern, showing two distinct signals for the non-equivalent fluorine atoms at the C2 and C3 positions.
-
¹³C NMR: The carbon NMR will display six unique signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. Carbon-fluorine couplings (¹JCF, ²JCF, etc.) will be observable, providing further structural confirmation.
-
IR Spectroscopy: The infrared spectrum will feature a characteristic broad absorption band for the O-H stretch of the phenol group (typically ~3200-3600 cm⁻¹). Strong C-F stretching bands (~1100-1300 cm⁻¹) and C-Br stretching bands (~500-600 cm⁻¹) are also expected.[11]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[5]
Synthesis Pathway and Mechanistic Rationale
While multiple synthetic routes to substituted phenols exist, a highly effective and regioselective method for preparing 6-Bromo-2,3-difluorophenol is the direct electrophilic bromination of 2,3-difluorophenol.
Causality of the Synthetic Strategy:
The choice of this pathway is dictated by the powerful directing effects of the substituents on the aromatic ring. The hydroxyl (-OH) group is a strongly activating, ortho, para-director. The fluorine atoms are deactivating via their inductive effect but are also ortho, para-directing due to resonance. In an electrophilic aromatic substitution reaction, the directing effect of the hydroxyl group is dominant.
-
Activation and Direction: The -OH group strongly activates the positions ortho (C2, C6) and para (C4) to it.
-
Positional Analysis:
-
The C2 position is already occupied by a fluorine atom.
-
This leaves the C6 and C4 positions as the most likely sites for electrophilic attack.
-
-
Regioselectivity: Bromination occurs preferentially at the C6 position. This selectivity is rationalized by the combined electronic and steric environment. The C6 position is highly activated by the adjacent hydroxyl group and is sterically accessible.
The diagram below outlines the logical flow of this synthetic approach.
Caption: Synthetic pathway for 6-Bromo-2,3-difluorophenol.
Reactivity and Synthetic Utility
The utility of 6-Bromo-2,3-difluorophenol as a building block stems from its distinct reactive sites, which can be addressed with high chemo-selectivity.
Caption: Key reactive sites of 6-Bromo-2,3-difluorophenol.
-
Phenolic Hydroxyl Group (Site A): This group is acidic and readily undergoes deprotonation with a suitable base to form a phenoxide. This nucleophilic phenoxide can then participate in reactions like Williamson ether synthesis (O-alkylation) and esterification (O-acylation).[12]
-
Aryl Bromide (Site B): The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon (e.g., Suzuki, Stille, Heck couplings) or carbon-nitrogen (e.g., Buchwald-Hartwig amination) bonds, providing a powerful tool for extending the molecular scaffold.
-
Aromatic Ring (Site C): The ring remains susceptible to further electrophilic aromatic substitution. The combined directing effects of the -OH, -F, and -Br substituents would strongly favor substitution at the C4 position, which is para to the powerful -OH director and ortho to the C3-F.
Experimental Protocols
The following protocols are representative examples of the synthesis and subsequent functionalization of 6-Bromo-2,3-difluorophenol. These are intended as a guide and should be adapted and optimized based on laboratory conditions.
Protocol 1: Synthesis via Electrophilic Bromination
This protocol describes the regioselective bromination of 2,3-difluorophenol.
Materials:
-
2,3-Difluorophenol (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN) as solvent
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
Dissolve 2,3-difluorophenol in the chosen solvent in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C. Causality: Portion-wise addition at low temperature controls the reaction rate and minimizes the formation of di-brominated side products.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any remaining bromine.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude liquid via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain pure 6-Bromo-2,3-difluorophenol.
-
Characterize the final product using NMR and MS to confirm its identity and purity.
Protocol 2: Suzuki Cross-Coupling (Representative Application)
This protocol demonstrates the utility of the aryl bromide for C-C bond formation.
Caption: Workflow for a Suzuki cross-coupling reaction.
Procedure:
-
To a reaction vessel, add 6-Bromo-2,3-difluorophenol (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed solvent system, typically a mixture like toluene/ethanol/water or dioxane/water. Causality: Degassing is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Heat the reaction mixture under a nitrogen or argon atmosphere to 80-100 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent in vacuo and purify the residue by column chromatography to yield the coupled product.
Safety and Handling
6-Bromo-2,3-difluorophenol must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Signal Word: Warning[6]
-
Hazard Statements:
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
Always consult the full Safety Data Sheet (SDS) from the supplier before use.[13]
-
Conclusion
6-Bromo-2,3-difluorophenol is a potent and versatile chemical intermediate. Its well-defined reactive sites allow for sequential, selective modifications, making it an ideal building block for creating novel and complex molecules in drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to effectively leverage its synthetic potential while ensuring safe laboratory practice.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,3-Difluorophenol | 6418-38-8 | Benchchem [benchchem.com]
- 3. 6-Bromo-2,3-difluorophenol | 186590-23-8 [chemicalbook.com]
- 4. Factory Supply High Purity 6-Bromo-2,3-difluorophenol, Top Purity 99% 186590-23-8 Efficient Shipping | Huarong Pharm [huarongpharm.com]
- 5. 6-Bromo-2,3-difluorophenol | C6H3BrF2O | CID 17747846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Bromo-2,3-difluorophenol | 186590-23-8 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. 186590-23-8 | 6-Bromo-2,3-difluorophenol - AiFChem [aifchem.com]
- 9. 6-Bromo-2,3-difluorophenol 97% | CAS: 186590-23-8 | AChemBlock [achemblock.com]
- 10. 6-Bromo-2,3-difluorophenol(186590-23-8) 1H NMR [m.chemicalbook.com]
- 11. 4-Bromo-2,3-difluorophenol | C6H3BrF2O | CID 10219942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Spectroscopic data (NMR, IR, MS) of 6-Bromo-2,3-difluorophenol
An In-depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-2,3-difluorophenol
This guide provides a comprehensive analysis of the spectroscopic data for 6-Bromo-2,3-difluorophenol (CAS No: 186590-23-8), a key intermediate in pharmaceutical and agrochemical research.[1] Understanding its distinct spectral features is paramount for unambiguous structural confirmation, purity assessment, and reaction monitoring. This document synthesizes available experimental data with well-established spectroscopic principles to offer a detailed characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Spectroscopic Overview
6-Bromo-2,3-difluorophenol is a trisubstituted aromatic compound with the molecular formula C₆H₃BrF₂O and a molecular weight of approximately 208.99 g/mol .[2][3] The strategic placement of bromo, fluoro, and hydroxyl groups on the phenyl ring results in a unique electronic environment, giving rise to a characteristic and information-rich spectroscopic fingerprint. This guide will dissect the expected and observed data from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a foundational reference for researchers.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the proton environments within a molecule. For 6-Bromo-2,3-difluorophenol, the spectrum is defined by the signals from the two aromatic protons and the single hydroxyl proton.
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of 6-Bromo-2,3-difluorophenol is expected to show three distinct signals. The aromatic region will feature two multiplets corresponding to the protons on the benzene ring, and a broader signal for the phenolic hydroxyl group.[4] The chemical shifts and coupling patterns are influenced by the electronegativity of the fluorine and oxygen atoms and the anisotropic effects of the benzene ring.
Table 1: ¹H NMR Spectroscopic Data for 6-Bromo-2,3-difluorophenol
| Proton Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constants (J) Hz (Predicted) |
| H-4 | 6.8 - 7.1 | ddd | JH4-H5 ≈ 8-9, JH4-F3 ≈ 8-10, JH4-F2 ≈ 2-3 |
| H-5 | 6.7 - 6.9 | ddd | JH5-H4 ≈ 8-9, JH5-F3 ≈ 4-6, JH5-Br6 ≈ 0.5-1 |
| OH | 5.0 - 6.0 | br s | - |
Note: The predicted chemical shifts are based on typical values for substituted phenols and the multiplicities are complex due to both ¹H-¹H and ¹H-¹⁹F couplings.[5][6]
Experimental Protocol for ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 6-Bromo-2,3-difluorophenol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube into the spectrometer probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters, typically with a spectral width of -2 to 12 ppm, a pulse angle of 45°, and a sufficient number of scans (16-64) to obtain a good signal-to-noise ratio.[7]
Structural Assignment via ¹H NMR
References
- 1. 6-Bromo-2,3-difluorophenol | 186590-23-8 [chemicalbook.com]
- 2. 6-Bromo-2,3-difluorophenol | C6H3BrF2O | CID 17747846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 6-Bromo-2,3-difluorophenol(186590-23-8) 1H NMR spectrum [chemicalbook.com]
- 5. Proton NMR Table [www2.chemistry.msu.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. benchchem.com [benchchem.com]
Crystal structure of 6-Bromo-2,3-difluorophenol
An In-Depth Technical Guide to the Crystal Structure Analysis of 6-Bromo-2,3-difluorophenol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 6-bromo-2,3-difluorophenol. While a definitive, publicly available crystal structure for this specific compound was not identified in a survey of current literature, this document serves as an expert-level walkthrough of the necessary methodologies, from synthesis and crystallization to advanced structural elucidation via single-crystal X-ray diffraction (SCXRD). The guide is structured to provide not only procedural steps but also the scientific rationale behind these choices, reflecting a field-proven approach to structural chemistry. It further discusses the anticipated structural features and their implications for medicinal chemistry, grounded in the analysis of analogous halogenated phenols.
Introduction: The Significance of Halogenated Phenols in Drug Design
The phenol moiety is a recurring motif in a significant number of FDA-approved drugs. Its ability to act as a hydrogen bond donor and acceptor makes it a crucial functional group for molecular recognition at biological targets. The strategic placement of halogen atoms on the phenolic ring dramatically modulates the molecule's physicochemical properties, including acidity (pKa), lipophilicity, and metabolic stability.
Fluorine and bromine are particularly important in this context.
-
Fluorine: Often used to block metabolic oxidation sites or to fine-tune the acidity of adjacent functional groups, thereby improving oral bioavailability and potency.
-
Bromine: As a larger, more polarizable halogen, it can participate in "halogen bonding," a non-covalent interaction where the electropositive crown of the halogen atom interacts with a Lewis base. This interaction is increasingly recognized and exploited in rational drug design to enhance binding affinity and selectivity for target proteins.
The compound 6-bromo-2,3-difluorophenol combines these features, making its three-dimensional structure of high interest to medicinal chemists. A precise understanding of its solid-state conformation and intermolecular interactions is critical for designing next-generation therapeutics, such as macrocyclic ghrelin receptor antagonists where this compound has been used as a reagent.
Synthesis and Single-Crystal Growth
An unambiguous crystal structure determination begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Proposed Synthesis of 6-Bromo-2,3-difluorophenol
A plausible and efficient route to the title compound involves the electrophilic bromination of the commercially available precursor, 2,3-difluorophenol. The hydroxyl group is a strong activating group, directing electrophilic substitution to the ortho and para positions. In this case, the para position (C4) and one ortho position (C6) are available. Steric hindrance from the adjacent fluorine at C2 may favor substitution at C6.
Experimental Protocol: Bromination of 2,3-Difluorophenol
-
Dissolution: Dissolve 2,3-difluorophenol (1.0 eq) in a suitable solvent such as chloroform or acetic acid in a round-bottom flask protected from light.
-
Cooling: Cool the solution to 0 °C in an ice bath to control the reaction exotherm.
-
Bromination: Add a solution of bromine (1.0 eq) in the same solvent dropwise with constant stirring. The characteristic red-brown color of bromine should dissipate as it is consumed.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product via column chromatography on silica gel to isolate 6-bromo-2,3-difluorophenol.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Growing Diffraction-Quality Single Crystals
Obtaining a high-quality crystal is the most critical and often the most challenging step. The goal is to produce a single crystal, typically 0.1-0.3 mm in size, with a well-ordered internal lattice.
Protocol: Slow Evaporation Method
-
Solvent Selection: Screen a range of solvents to find one in which the compound is sparingly soluble. A good starting point is a solvent system from which the compound can be precipitated, such as a hexane/ethyl acetate or dichloromethane/hexane mixture.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent system in a clean vial.
-
Crystal Growth: Cover the vial with a cap containing a few small perforations (made with a needle). This allows the solvent to evaporate slowly over several days to weeks at a constant temperature.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or loop and dry them on filter paper.
Core Methodology: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow
The workflow for structure determination is a systematic process from sample mounting to final data refinement.
Step-by-Step Protocol for Structure Determination
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a glass fiber or loop, which is then attached to a goniometer head.
-
Data Collection: The goniometer is placed on the diffractometer. The crystal is cooled (typically to ~100 K) in a stream of nitrogen gas to minimize thermal vibrations. The instrument, equipped with an X-ray source and a detector, rotates the crystal while collecting a series of diffraction images.
-
Data Reduction and Integration: The collected images are processed to determine the positions and intensities of the diffraction spots. This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.
-
Structure Refinement: An atomic model is built by fitting atoms into the electron density map. This model is then refined using a least-squares algorithm to improve the fit between the observed diffraction data and the data calculated from the model.
-
Validation: The final structure is validated for geometric reasonability (bond lengths, angles) and other crystallographic quality metrics. The final atomic coordinates are typically deposited in a standard format, such as a Crystallographic Information File (CIF).
Anticipated Crystal Structure of 6-Bromo-2,3-difluorophenol
While the specific structure is undetermined, we can predict key features based on known chemical principles and the reported structure of analogs like 2,6-difluorophenol.
Molecular Geometry
The molecule will feature a planar phenyl ring. The C-O, C-F, and C-Br bond lengths and the angles within the ring are expected to conform to standard values for substituted aromatic systems.
Intermolecular Interactions and Crystal Packing
The packing in the crystal lattice will be dominated by a network of non-covalent interactions. The phenolic hydroxyl group is a strong hydrogen bond donor and will likely form O-H···O hydrogen bonds with neighboring molecules, creating chains or dimeric motifs.
Furthermore, the presence of fluorine and bromine allows for other significant interactions:
-
C-F···H-C contacts: Weak hydrogen bonds involving the fluorine atoms.
-
Halogen Bonding (C-Br···O): A directional interaction between the electrophilic region of the bromine atom and the lone pair of an oxygen atom on an adjacent molecule is highly plausible. This type of interaction is crucial for molecular recognition in biological systems.
Crystallographic Data Presentation
The final output of a successful structure determination is a set of crystallographic data, typically presented in a standardized table. The following table uses data for the related compound 2,6-difluorophenol as an illustrative example of the expected parameters.
| Parameter | Example Value (for 2,6-difluorophenol) | Description |
| Chemical Formula | C₆H₄F₂O | The molecular formula of the compound. |
| Formula Weight | 130.09 g/mol | The molar mass of the compound. |
| Crystal System | Orthorhombic | The crystal system describing the symmetry of the unit cell. |
| Space Group | P2₁2₁2₁ | The specific symmetry group of the crystal lattice. |
| a, b, c (Å) | a = 4.9287(5), b = 10.1752(8), c = 10.9156(10) | The dimensions of the unit cell. |
| α, β, γ (°) | α = 90, β = 90, γ = 90 | The angles of the unit cell. |
| Volume (ų) | 547.42(9) | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| T (K) | 200 | The temperature at which data was collected. |
| R_gt(F), wR_ref(F²) | 0.0248, 0.0705 | Residual factors indicating the quality of the refinement. |
Conclusion
The structural elucidation of 6-bromo-2,3-difluorophenol represents a valuable endeavor for the drug discovery community. A detailed understanding of its solid-state architecture, particularly the interplay of hydrogen and halogen bonds, provides a critical roadmap for designing molecules with improved affinity, selectivity, and pharmacokinetic properties. This guide outlines the authoritative, field-proven methodologies required to achieve this goal, providing a self-validating framework for the synthesis, crystallization, and ultimate structural determination of this and other similarly important halogenated building blocks.
Solubility of 6-Bromo-2,3-difluorophenol in organic solvents
An In-depth Technical Guide to the Solubility of 6-Bromo-2,3-difluorophenol in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-Bromo-2,3-difluorophenol, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] Given the scarcity of published quantitative solubility data for this specific compound, this document emphasizes the foundational principles of solubility, outlines authoritative experimental protocols for its determination, and discusses the key physicochemical factors that govern its behavior in various organic solvents. This guide is intended for researchers, chemists, and formulation scientists who require a robust understanding of this compound's solubility profile to facilitate process development, purification, and formulation design.
Introduction: The Critical Role of Solubility in Chemical Applications
Solubility, the ability of a solute to form a homogeneous solution with a solvent, is a fundamental physical property that dictates the utility of a chemical compound in nearly every application.[3] In drug discovery and development, poor solubility can lead to low bioavailability, hinder formulation efforts, and produce unreliable results in in-vitro assays, ultimately increasing development costs and timelines.[4][5] For intermediates like 6-Bromo-2,3-difluorophenol, which are used as building blocks in complex syntheses, understanding their solubility is paramount for reaction design, controlling reaction kinetics, product purification through crystallization, and choosing appropriate chromatography conditions.[6] The unique structure of 6-Bromo-2,3-difluorophenol, featuring a phenolic hydroxyl group and multiple halogen substituents, creates a nuanced solubility profile that requires careful experimental evaluation.
Physicochemical Profile of 6-Bromo-2,3-difluorophenol
A thorough understanding of a molecule's intrinsic properties is essential to predict and interpret its solubility behavior. The key physicochemical descriptors for 6-Bromo-2,3-difluorophenol are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrF₂O | [7] |
| Molecular Weight | 208.99 g/mol | [7] |
| IUPAC Name | 6-bromo-2,3-difluorophenol | [7][8] |
| CAS Number | 186590-23-8 | [8] |
| Physical Form | Liquid | [8] |
| XLogP3 (Predicted) | 2.5 | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 3 (Oxygen + 2 Fluorines) | [7] |
The predicted XLogP3 value of 2.5 suggests a moderate degree of lipophilicity. The presence of a hydroxyl group allows it to act as a hydrogen bond donor, while the oxygen and fluorine atoms can act as hydrogen bond acceptors, indicating the potential for significant interactions with both protic and aprotic polar solvents.[7][9]
Foundational Principles Governing Solubility
The solubility of an organic compound is a result of the thermodynamic equilibrium achieved when the energy released from solute-solvent interactions compensates for the energy required to overcome solute-solute and solvent-solvent interactions.[10] This interplay is governed by several core principles.
"Like Dissolves Like": The Polarity Paradigm
The most widely used guideline in solubility prediction is the principle of "like dissolves like."[11][12] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[13]
-
Polar Solvents: These solvents have large dipole moments and high dielectric constants. They can be further classified as:
-
Protic: Contain an O-H or N-H bond (e.g., water, methanol, ethanol) and can act as hydrogen bond donors.[14] They are particularly effective at solvating anions and cations.
-
Aprotic: Lack O-H or N-H bonds (e.g., acetone, DMSO, acetonitrile) but still possess a significant dipole moment. They are good at solvating cations but less so for anions.[14]
-
-
Non-Polar Solvents: These have low dipole moments and low dielectric constants (e.g., hexane, toluene, diethyl ether) and interact primarily through weaker London dispersion forces.[12]
6-Bromo-2,3-difluorophenol, with its polar hydroxyl group and halogen atoms, is expected to be more soluble in polar solvents than in non-polar hydrocarbon solvents.[11]
The Thermodynamics of Dissolution
Dissolution is governed by the Gibbs free energy change (ΔG = ΔH - TΔS). For a substance to dissolve, ΔG must be negative.
-
Enthalpy (ΔH): Represents the heat change during dissolution.[15] It involves the energy required to break the solute-solute lattice and solvent-solvent interactions versus the energy released from forming new solute-solvent interactions. Most solid dissolutions are endothermic (ΔH > 0), meaning their solubility increases with temperature.[16][17]
-
Entropy (ΔS): Represents the change in disorder. Dissolution typically increases the disorder of the system (ΔS > 0) as the ordered crystal lattice of the solute is broken down and dispersed into the solvent.[10]
The following diagram illustrates the key relationships influencing the solubility of an organic compound.
Caption: Interplay of solute and solvent properties governing solubility.
Experimental Determination of Solubility
Accurate solubility data requires rigorous experimental measurement. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability.[18]
The Shake-Flask Method
This method involves equilibrating an excess amount of the solute with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated supernatant is then measured.[4][19]
-
Preparation of Solvent: Use high-purity (e.g., HPLC grade) organic solvents to avoid impurities affecting the measurement.
-
Addition of Solute: Add an excess amount of 6-Bromo-2,3-difluorophenol to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.[18]
-
Solvent Dispensing: Add a precise, known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatically controlled shaker or rotator set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To obtain a clear supernatant free of particulate matter, centrifuge the vials or filter the solution through a chemically inert filter (e.g., 0.22 µm PTFE).[5]
-
Sample Preparation: Carefully withdraw a known aliquot of the clear supernatant. Dilute the aliquot gravimetrically or volumetrically with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, to determine the concentration of 6-Bromo-2,3-difluorophenol. A pre-established calibration curve is required for accurate quantification.[4]
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.
The following diagram outlines the workflow for the shake-flask method.
Caption: Standard experimental workflow for the Shake-Flask method.
Alternative Method: Potentiometric Titration
For ionizable compounds like phenols, potentiometric titration can be a powerful and rapid method to determine intrinsic solubility and pKa.[20][21] This technique involves titrating a suspension of the compound and monitoring the pH change to determine the point at which the solid phase dissolves completely.[22]
Predicted Solubility Profile and Data Template
While specific experimental data is not widely published, a qualitative solubility profile can be predicted based on the principles discussed. 6-Bromo-2,3-difluorophenol is expected to exhibit high solubility in polar aprotic solvents (like acetone, THF) and polar protic solvents (like methanol, ethanol) and lower solubility in non-polar solvents (like hexane, cyclohexane).
The following table serves as a template for researchers to record experimentally determined data.
| Organic Solvent | Chemical Class | Predicted Qualitative Solubility | Experimentally Determined Solubility at 25°C (mg/mL) |
| Methanol | Polar Protic | High | Data to be determined |
| Ethanol | Polar Protic | High | Data to be determined |
| Isopropanol | Polar Protic | Moderate to High | Data to be determined |
| Acetonitrile | Polar Aprotic | High | Data to be determined |
| Acetone | Polar Aprotic | High | Data to be determined |
| Tetrahydrofuran (THF) | Polar Aprotic | High | Data to be determined |
| Dichloromethane (DCM) | Polar Aprotic | Moderate | Data to be determined |
| Toluene | Non-Polar | Low to Moderate | Data to be determined |
| Diethyl Ether | Non-Polar | Low to Moderate | Data to be determined |
| n-Hexane | Non-Polar | Low | Data to be determined |
Safety and Handling
Researchers must consult the Safety Data Sheet (SDS) before handling 6-Bromo-2,3-difluorophenol and any organic solvents.
-
6-Bromo-2,3-difluorophenol: Hazard statements indicate it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[8]
-
General Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[23][24] Avoid inhalation of vapors and direct contact with skin and eyes.[23]
Conclusion
This guide establishes a comprehensive technical framework for approaching the solubility of 6-Bromo-2,3-difluorophenol. By combining an understanding of the compound's physicochemical properties with foundational thermodynamic principles, researchers can make informed predictions about its behavior. The detailed shake-flask protocol provides a reliable, self-validating system for generating accurate quantitative solubility data. This information is indispensable for optimizing synthetic routes, developing robust purification strategies, and advancing the use of this important chemical intermediate in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Solubility - Wikipedia [en.wikipedia.org]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. enamine.net [enamine.net]
- 6. nbinno.com [nbinno.com]
- 7. 6-Bromo-2,3-difluorophenol | C6H3BrF2O | CID 17747846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-Bromo-2,3-difluorophenol | 186590-23-8 [sigmaaldrich.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Video: Solubility - Concept [jove.com]
- 11. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 12. youtube.com [youtube.com]
- 13. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 14. Solubility factors when choosing a solvent [labclinics.com]
- 15. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Solubility [chem.fsu.edu]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 24. assets.thermofisher.com [assets.thermofisher.com]
Reactivity profile of 6-Bromo-2,3-difluorophenol
An In-depth Technical Guide to the Reactivity Profile of 6-Bromo-2,3-difluorophenol
Abstract
6-Bromo-2,3-difluorophenol is a highly functionalized aromatic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique substitution pattern—featuring a nucleophilic hydroxyl group, a versatile bromine handle for cross-coupling, and two electron-withdrawing fluorine atoms—creates a nuanced and powerful reactivity profile. This guide provides an in-depth analysis of the molecule's chemical behavior, offering field-proven insights into its participation in key synthetic transformations. We will explore the reactivity at each functional site, detailing the mechanistic principles, explaining the causality behind experimental choices, and providing robust, self-validating protocols for its application in palladium-catalyzed cross-couplings, electrophilic aromatic substitution, and other transformations.
Structural and Spectroscopic Overview
6-Bromo-2,3-difluorophenol (CAS: 186590-23-8) is a solid at room temperature with a molecular weight of 208.99 g/mol .[1][2][3] The molecule's reactivity is a direct consequence of the electronic interplay between its substituents, which dictates the electron density and accessibility of each position on the aromatic ring.
The hydroxyl (-OH) group acts as a strong electron-donating group through resonance, activating the ring for certain reactions. Conversely, the fluorine and bromine atoms are electron-withdrawing through induction, deactivating the ring.[4] This push-pull electronic environment is the key to understanding its synthetic utility.
Table 1: Key Physical and Computed Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₃BrF₂O | PubChem[1] |
| Molecular Weight | 208.99 g/mol | PubChem[1] |
| CAS Number | 186590-23-8 | Sigma-Aldrich |
| IUPAC Name | 6-bromo-2,3-difluorophenol | PubChem[1] |
| InChI Key | OGUIGADGRYKQTN-UHFFFAOYSA-N | Sigma-Aldrich |
A comprehensive spectroscopic analysis is crucial for compound verification. While specific experimental data requires direct acquisition, the expected spectroscopic profile can be predicted based on its structure.[5][6][7]
-
¹H NMR: Would show signals for the two aromatic protons and the phenolic proton. The aromatic signals would exhibit complex splitting patterns due to both H-H and H-F coupling.
-
¹³C NMR: Would display six distinct signals for the aromatic carbons, with characteristic C-F coupling constants.
-
¹⁹F NMR: Would provide two distinct signals, offering direct insight into the electronic environment of the fluorine atoms.[5]
-
IR Spectroscopy: Would feature a broad O-H stretching band (~3200-3600 cm⁻¹) and characteristic C-Br, C-F, and C-O stretching vibrations in the fingerprint region.
-
Mass Spectrometry: Would show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br Bond as a Synthetic Linchpin
The carbon-bromine bond is arguably the most versatile functional handle on the 6-bromo-2,3-difluorophenol scaffold. It serves as an excellent electrophile in a wide array of palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing C-C and C-heteroatom bonds in modern organic synthesis.[8][9][10]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures or introducing alkyl, alkenyl, or alkynyl groups.[11][12] The reaction couples the aryl bromide with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[13][14]
Causality of Experimental Design:
-
Catalyst System: A Pd(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or uses a stable Pd(0) source like Pd(PPh₃)₄. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate the rate-limiting oxidative addition step and promote the final reductive elimination.[15]
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial. Its primary role is to activate the organoboron reagent by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[14][15]
-
Solvent: A mixture of an organic solvent (like dioxane, THF, or toluene) and water is common, as water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[11]
Protocol 2.1: Synthesis of 2-(2,3-Difluoro-6-hydroxyphenyl)pyridine
-
Preparation: To a flame-dried Schlenk flask, add 6-bromo-2,3-difluorophenol (1.0 mmol, 1.0 eq), 2-pyridylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (3.0 mmol, 3.0 eq), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).
-
Workup: Cool the reaction to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the target biaryl product.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, replacing harsher classical methods.[16] This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine in the presence of a strong, non-nucleophilic base.[17][18]
Causality of Experimental Design:
-
Catalyst System: Similar to the Suzuki coupling, a Pd(0) catalyst is required. The choice of ligand is critical and has evolved over generations; modern systems often use highly sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) that promote efficient oxidative addition and reductive elimination for a wide range of amines.[16][17]
-
Base: A strong, sterically hindered base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[18] The base serves two purposes: it deprotonates the amine (or the N-H bond in the Pd-complex intermediate) to form the more nucleophilic amide and facilitates the regeneration of the Pd(0) catalyst.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base.
Protocol 2.2: Synthesis of 6-Morpholino-2,3-difluorophenol
-
Preparation: In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.08 mmol, 8 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq).
-
Reagent Addition: Add 6-bromo-2,3-difluorophenol (1.0 mmol, 1.0 eq). Seal the vial, remove it from the glovebox, and add morpholine (1.2 mmol, 1.2 eq) and anhydrous toluene (5 mL) via syringe.
-
Inerting: Briefly purge the headspace with argon.
-
Reaction: Heat the mixture to 110 °C in a preheated oil bath for 16 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography. The phenolic proton may cause streaking on silica gel; a small amount of triethylamine or acetic acid can be added to the eluent to improve separation.
Electrophilic Aromatic Substitution (EAS)
The aromatic ring of 6-bromo-2,3-difluorophenol is generally deactivated towards electrophilic attack due to the strong inductive electron-withdrawing effects of the three halogen substituents.[19] However, the hydroxyl group is a powerful activating ortho, para-director due to its ability to donate a lone pair of electrons via resonance.[4] This activating effect is strong enough to enable substitution, and it will overwhelmingly dictate the regiochemical outcome.
Analysis of Directing Effects:
-
-OH group (at C1): Directs incoming electrophiles to positions C2, C4, and C6.
-
-F group (at C2): Directs ortho, para (to C1, C3, C5).
-
-F group (at C3): Directs ortho, para (to C2, C4, C6).
-
-Br group (at C6): Directs ortho, para (to C1, C3, C5).
The positions ortho to the hydroxyl group (C2 and C6) are already substituted. Therefore, the sole position that is strongly activated by the hydroxyl group and available for substitution is the C4 position, which is para to the -OH.
Protocol 2.3: Nitration at the C4 Position
-
Preparation: Cool a solution of 6-bromo-2,3-difluorophenol (1.0 mmol) in glacial acetic acid (5 mL) to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of nitric acid (1.0 mmol, 70%) in glacial acetic acid (1 mL) dropwise over 10 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction at 0-5 °C for 1 hour.
-
Workup: Carefully pour the reaction mixture into ice-water (50 mL). The product may precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. If no solid forms, extract the aqueous mixture with dichloromethane, dry the organic layer over MgSO₄, and concentrate. The crude product can be further purified by recrystallization or column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
Classic SNAr reactions typically require a good leaving group (like a halide) and a strong electron-withdrawing group (like -NO₂) positioned ortho or para to it.[20][21] These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[22]
6-Bromo-2,3-difluorophenol lacks such a powerful resonance-stabilizing group. While the fluorine atoms are highly electronegative, their primary effect is inductive. Therefore, this molecule is generally resistant to SNAr under standard conditions. The fluorine atoms are typically better leaving groups than bromine in SNAr reactions due to their ability to better stabilize the negative charge in the rate-determining addition step.[23]
However, advanced methodologies can overcome this limitation. One innovative strategy involves the in situ generation of a phenoxyl radical from the phenol.[24] This O• radical acts as a transient but exceptionally powerful electron-withdrawing group, activating the ring towards nucleophilic attack. This "homolysis-enabled electronic activation" could potentially allow for the displacement of one of the fluorine atoms, providing a novel pathway to highly substituted phenols.[24]
Conclusion
The reactivity profile of 6-Bromo-2,3-difluorophenol is a testament to the power of controlled molecular design. It is not merely a collection of functional groups but an integrated system where each substituent modulates the behavior of the others. The C-Br bond provides a reliable and versatile entry point for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The hydroxyl group, despite the deactivating environment, retains its ability to direct electrophilic substitution specifically to the C4 position. While classic nucleophilic substitution is challenging, emerging radical-based methods may unlock new avenues for functionalization. This deep understanding of its reactivity allows researchers, scientists, and drug development professionals to strategically employ 6-bromo-2,3-difluorophenol as a high-value building block in the synthesis of next-generation molecules.
References
- 1. 6-Bromo-2,3-difluorophenol | C6H3BrF2O | CID 17747846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromo-2,3-difluorophenol 97% | CAS: 186590-23-8 | AChemBlock [achemblock.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 4. chem.uci.edu [chem.uci.edu]
- 5. nbinno.com [nbinno.com]
- 6. files.eric.ed.gov [files.eric.ed.gov]
- 7. benchchem.com [benchchem.com]
- 8. thermofishersci.in [thermofishersci.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 21. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. m.youtube.com [m.youtube.com]
- 24. osti.gov [osti.gov]
The Strategic Utility of 6-Bromo-2,3-difluorophenol in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and bromine into molecular scaffolds is a cornerstone of rational drug design.[1][2] The unique physicochemical properties imparted by these halogens—such as enhanced metabolic stability, modulated pKa, and improved membrane permeability—are invaluable tools for medicinal chemists.[3][4] 6-Bromo-2,3-difluorophenol, a readily available chemical intermediate, emerges as a particularly compelling building block.[3] Its trifunctional nature, featuring a nucleophilic phenol, a versatile brominated handle for cross-coupling, and the electronic influence of vicinal fluorine atoms, positions it as a high-potential scaffold for the synthesis of novel therapeutics, particularly in oncology. This technical guide will delve into the core attributes of 6-Bromo-2,3-difluorophenol, explore its reactivity, and present its potential applications in the synthesis of kinase inhibitors targeting critical cell signaling pathways.
Introduction: The Physicochemical & Strategic Advantages of 6-Bromo-2,3-difluorophenol
6-Bromo-2,3-difluorophenol (CAS: 186590-23-8) is a halogenated aromatic compound whose structure is primed for strategic diversification in drug discovery programs.[3] An analysis of its constituent parts reveals its inherent value:
-
The Phenolic Hydroxyl Group: This group serves as a versatile nucleophile and a hydrogen bond donor. It can be readily alkylated to form ethers or engaged in other modifications, providing a straightforward route to introduce side chains that can probe protein binding pockets or enhance solubility.
-
The Bromine Atom: Positioned ortho to the hydroxyl group, the bromine atom is an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5] This allows for the facile introduction of aryl, heteroaryl, or alkyl groups, enabling the construction of complex molecular architectures.
-
The Vicinal Difluoro Moiety: The two fluorine atoms on the aromatic ring are perhaps the most strategic feature. Fluorine's high electronegativity significantly alters the electronic landscape of the molecule.[1][2] This can lower the pKa of the adjacent phenolic hydroxyl, influencing its ionization state at physiological pH and potentially enhancing binding affinity to target proteins. Furthermore, the carbon-fluorine bond is exceptionally strong, often used to block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.[4]
| Property | Value | Source |
| CAS Number | 186590-23-8 | PubChem[3] |
| Molecular Formula | C₆H₃BrF₂O | PubChem[3] |
| Molecular Weight | 208.99 g/mol | PubChem[3] |
| XLogP3 | 2.5 | PubChem[3] |
Core Reactivity & Synthetic Pathways
The utility of 6-Bromo-2,3-difluorophenol is realized through two primary reaction pathways that allow for its elaboration into more complex molecules. These pathways can be employed sequentially to build out different regions of a target compound.
Caption: Key synthetic transformations of 6-Bromo-2,3-difluorophenol.
O-Alkylation (Etherification)
The phenolic hydroxyl group can be deprotonated with a suitable base (e.g., K₂CO₃, Cs₂CO₃) to form a phenoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. This classic Williamson ether synthesis is a reliable method for introducing a variety of side chains.
Suzuki-Miyaura Cross-Coupling
The C-Br bond is highly amenable to palladium-catalyzed Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry for its reliability and functional group tolerance.[5] It allows for the formation of a C-C bond between the brominated phenol and a wide range of boronic acids or esters, effectively building out the core scaffold of a molecule.
Application Focus: Scaffolding for Novel Kinase Inhibitors
The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[6][7] Consequently, inhibitors of kinases within this cascade, such as BRAF and MEK, have become vital anticancer therapeutics.[8] Approved drugs like Trametinib (a MEK inhibitor) and Dabrafenib (a BRAF inhibitor) feature halogenated and functionalized aniline or phenyl moieties that are crucial for their activity.[9]
6-Bromo-2,3-difluorophenol represents an ideal starting point for the synthesis of novel analogs of these inhibitors. The difluorophenyl motif is a bioisostere for other halogenated phenyl rings found in known inhibitors, while the bromine and hydroxyl groups provide orthogonal handles for synthetic diversification.
Caption: Targeting the RAF-MEK-ERK pathway with novel inhibitors.
Exemplary Synthetic Workflow: Towards a Novel Kinase Inhibitor Scaffold
The following workflow outlines a hypothetical, yet highly plausible, synthetic route to a novel kinase inhibitor scaffold, leveraging the unique reactivity of 6-Bromo-2,3-difluorophenol. This approach first functionalizes the bromine via Suzuki coupling and then attaches a solubilizing side chain via etherification.
Caption: Experimental workflow for scaffold synthesis.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 6-Bromo-2,3-difluorophenol
This protocol describes a general method for the coupling of an arylboronic acid to the 6-position of the title compound.
Materials:
-
6-Bromo-2,3-difluorophenol (1.0 equiv)
-
Arylboronic acid (e.g., Pyridine-3-boronic acid) (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask and standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask, add 6-Bromo-2,3-difluorophenol, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 (v/v) ratio via syringe. The final concentration of the phenol substrate should be approximately 0.1 M.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality: The choice of Pd(PPh₃)₄ is based on its broad utility and commercial availability for Suzuki couplings.[5] A carbonate base is sufficient to activate the boronic acid for transmetalation.[4] The biphasic dioxane/water system is effective for solubilizing both the organic and inorganic reagents.
Protocol 2: O-Alkylation of the Suzuki Coupling Product
This protocol details the etherification of the phenolic product from Protocol 1.
Materials:
-
Suzuki product from Protocol 1 (1.0 equiv)
-
Alkyl halide (e.g., 1-bromo-3-chloropropane) (1.5 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard reaction glassware
Procedure:
-
To a round-bottom flask, add the phenolic starting material and Cs₂CO₃.
-
Add anhydrous DMF and stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide dropwise to the mixture.
-
Heat the reaction to 60 °C and stir until TLC or LC-MS indicates complete consumption of the starting material (typically 2-6 hours).
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final ether derivative.
Causality: Cesium carbonate is a stronger base than potassium carbonate and is often more effective for the deprotonation of weakly acidic phenols, especially in polar aprotic solvents like DMF. The moderate temperature of 60 °C provides sufficient energy for the reaction without promoting decomposition.
Conclusion and Future Outlook
6-Bromo-2,3-difluorophenol is more than a simple halogenated phenol; it is a strategically designed building block with immense potential in medicinal chemistry. Its orthogonal reactive sites—the hydroxyl group and the bromine atom—coupled with the beneficial electronic and metabolic-stability effects of the difluoro motif, make it an exceptionally valuable starting material. While this guide has focused on its application in the synthesis of kinase inhibitors for oncology, its utility is certainly not limited to this area. The principles of its reactivity can be applied to the development of therapeutics for a host of other diseases. As the demand for novel, potent, and metabolically robust drug candidates continues to grow, the strategic application of versatile intermediates like 6-Bromo-2,3-difluorophenol will be paramount to the success of future drug discovery campaigns.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel inhibitors of the v-raf murine sarcoma viral oncogene homologue B1 (BRAF) based on a 2,6-disubstituted pyrazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Bromo-2,3-difluorophenol | C6H3BrF2O | CID 17747846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the development of B-Raf inhibitors acting through innovative mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Introduction: The Strategic Value of Fluorinated Phenolic Scaffolds
An In-Depth Technical Guide to 6-Bromo-2,3-difluorophenol: From Synthesis to Application
This guide offers a comprehensive technical overview of 6-Bromo-2,3-difluorophenol, a halogenated aromatic compound of increasing importance in the fields of medicinal chemistry, agrochemicals, and materials science. We will explore its synthetic pathways, detail its key properties, and discuss its applications, providing field-proven insights for researchers, scientists, and drug development professionals. The narrative is designed to not only present protocols but to explain the causality behind experimental choices, reflecting a synthesis of technical accuracy and practical expertise.
The incorporation of fluorine into organic molecules is a cornerstone of modern molecular design.[1][2] This is because fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical and biological properties, including its metabolic stability, binding affinity, lipophilicity, and pKa.[3][4] 6-Bromo-2,3-difluorophenol is a prime example of a strategically designed building block. Its unique trifunctional arrangement—a nucleophilic hydroxyl group, a versatile bromine handle for cross-coupling reactions, and a difluorinated phenyl ring for metabolic blocking and electronic modulation—makes it an exceptionally valuable intermediate for constructing complex, high-value molecules.
Historical Context: An Emergence Driven by Need
The precise first synthesis of 6-Bromo-2,3-difluorophenol is not prominently documented as a landmark discovery. Instead, it is best understood as a compound that emerged from the growing demand for sophisticated, polyfunctionalized building blocks in pharmaceutical and industrial chemistry. Its history is intertwined with the broader evolution of organofluorine chemistry and the recognition of its power to optimize molecular properties.[5] As synthetic methodologies became more advanced, the targeted synthesis of such multi-halogenated structures became more feasible, leading to its commercial availability and subsequent use in various research and development programs.
Synthesis and Mechanistic Rationale
The most logical and common approach to synthesizing 6-Bromo-2,3-difluorophenol is through the electrophilic bromination of its precursor, 2,3-difluorophenol. The regiochemical outcome of this reaction is governed by the powerful directing effects of the substituents on the aromatic ring.
Retrosynthetic Analysis & Mechanistic Insight
The hydroxyl group is a strongly activating, ortho-, para-director, while the fluorine atoms are deactivating yet also ortho-, para-directing. The position para to the hydroxyl group is already occupied. The two ortho positions are C2 and C6. The C2 position is sterically hindered and electronically influenced by the adjacent C3 fluorine. Therefore, electrophilic attack is overwhelmingly directed to the C6 position, which is activated by the hydroxyl group and less sterically encumbered, leading to the desired product with high regioselectivity.
Caption: Retrosynthetic analysis for 6-Bromo-2,3-difluorophenol.
Detailed Laboratory Protocol: Synthesis of 6-Bromo-2,3-difluorophenol
This protocol describes a robust and reproducible method for the synthesis of 6-Bromo-2,3-difluorophenol. Every step is designed for high yield and purity, with built-in checkpoints for reaction monitoring.
Materials:
-
2,3-Difluorophenol (98%+)
-
N-Bromosuccinimide (NBS) (99%+)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
10% aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (230-400 mesh)
-
Hexanes and Ethyl Acetate (HPLC grade)
Experimental Procedure:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2,3-difluorophenol (5.00 g, 38.4 mmol, 1.0 eq) in anhydrous acetonitrile (80 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice-water bath. Add N-Bromosuccinimide (NBS) (7.18 g, 40.3 mmol, 1.05 eq) portion-wise over 20 minutes. Causality: Portion-wise addition at low temperature controls the reaction exotherm and minimizes potential side reactions.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3 hours.
-
Self-Validating Checkpoint (TLC): Monitor the reaction's progress by thin-layer chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The disappearance of the starting material spot (2,3-difluorophenol) and the appearance of a new, less polar product spot indicates completion.
-
Quenching and Workup: Concentrate the reaction mixture under reduced pressure to remove the acetonitrile. Redissolve the residue in dichloromethane (150 mL).
-
Wash the organic layer sequentially with 10% aqueous Na₂S₂O₃ (50 mL) to remove any unreacted bromine, saturated aqueous NaHCO₃ (50 mL) to remove acidic impurities, and finally with brine (50 mL). Causality: This specific washing sequence ensures a clean separation and removes different classes of impurities systematically.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter through a sintered glass funnel, and wash the solid with a small amount of DCM.
-
Purification: Concentrate the filtrate in vacuo to yield the crude product. Purify by flash column chromatography on silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexanes.
-
Isolation and Characterization: Combine the pure fractions (identified by TLC) and concentrate under reduced pressure to afford 6-Bromo-2,3-difluorophenol as an off-white solid. Dry under high vacuum. The expected yield is typically 80-90%.
Physicochemical and Spectroscopic Data
Accurate characterization is critical for the use of this reagent in subsequent synthetic steps.
| Property | Value | Source |
| CAS Number | 186590-23-8 | [6][7] |
| Molecular Formula | C₆H₃BrF₂O | [7][8] |
| Molecular Weight | 208.99 g/mol | [7][8] |
| Appearance | Off-white to light brown solid | Generic |
| Melting Point | 65 - 69 °C | TCI America |
| Purity | ≥97% | [6][9] |
| IUPAC Name | 6-bromo-2,3-difluorophenol | [10] |
Applications in Drug Discovery and Advanced Synthesis
The true value of 6-Bromo-2,3-difluorophenol lies in its utility as a versatile intermediate. The bromine atom serves as a key functional group for introducing molecular complexity via metal-catalyzed cross-coupling reactions.
Workflow Example: Synthesis of a Biaryl Kinase Inhibitor Scaffold
A common application is the synthesis of biaryl structures, which are prevalent motifs in kinase inhibitors. A Suzuki-Miyaura cross-coupling reaction provides an efficient method to form a new carbon-carbon bond at the bromine position.
Caption: Suzuki coupling workflow using 6-Bromo-2,3-difluorophenol.
In this workflow, the difluorinated phenol ring can confer desirable properties on the final molecule, such as blocking a site of metabolism or forming specific hydrogen bonds with the target protein, while the newly introduced heterocyclic group provides key binding interactions. This late-stage functionalization is a highly efficient strategy in modern drug discovery.
Conclusion
6-Bromo-2,3-difluorophenol is more than just a chemical reagent; it is an enabling tool for innovation. Its well-defined reactivity and strategically placed functional groups provide chemists with a reliable and versatile platform for the synthesis of complex and biologically active molecules. As the principles of rational drug design continue to advance, the demand for such precisely engineered building blocks will undoubtedly grow, cementing the role of 6-Bromo-2,3-difluorophenol in the future of pharmaceutical and materials science research.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Bromo-2,3-difluorophenol 97% | CAS: 186590-23-8 | AChemBlock [achemblock.com]
- 7. scbt.com [scbt.com]
- 8. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 9. 6-Bromo-2,3-difluorophenol | 186590-23-8 [sigmaaldrich.cn]
- 10. 6-Bromo-2,3-difluorophenol | C6H3BrF2O | CID 17747846 - PubChem [pubchem.ncbi.nlm.nih.gov]
Suppliers and availability of 6-Bromo-2,3-difluorophenol
An In-depth Technical Guide to the Procurement and Application of 6-Bromo-2,3-difluorophenol
Abstract
6-Bromo-2,3-difluorophenol is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique electronic properties and substitution pattern make it a valuable building block for creating complex molecular architectures with tailored biological and physical characteristics. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the procurement, quality assessment, and application of this key chemical intermediate. It details the global supplier landscape, provides a framework for supplier selection and quality verification, and discusses the compound's role in modern synthetic chemistry.
Introduction: The Strategic Importance of 6-Bromo-2,3-difluorophenol
Fluorinated organic compounds are foundational to modern drug discovery. The introduction of fluorine atoms into a molecule can dramatically alter its metabolic stability, binding affinity, and lipophilicity, making it a powerful strategy for optimizing lead compounds. 6-Bromo-2,3-difluorophenol (CAS No: 186590-23-8) serves as a prime example of a versatile, fluorinated building block.[1] The presence of two adjacent fluorine atoms, a hydroxyl group, and a bromine atom provides multiple reactive handles for synthetic chemists to exploit. The bromine atom, in particular, is amenable to a wide range of cross-coupling reactions, allowing for the introduction of diverse substituents, while the phenol group offers sites for etherification or esterification. This trifecta of functionalities makes it a sought-after intermediate in the synthesis of high-value molecules, including macrocyclic ghrelin receptor antagonists.[2]
Chemical and Physical Profile
A clear understanding of the compound's properties is the first step in its effective use. The key identifiers and physical properties of 6-Bromo-2,3-difluorophenol are summarized below.
| Property | Value | Source(s) |
| CAS Number | 186590-23-8 | [3][4][5] |
| Molecular Formula | C₆H₃BrF₂O | [3][5] |
| Molecular Weight | 208.99 g/mol | [3][5] |
| IUPAC Name | 6-bromo-2,3-difluorophenol | [4][5] |
| Physical Form | Liquid | |
| Purity (Typical) | ≥97% | [4] |
| Storage Conditions | Room temperature, under inert atmosphere | |
| InChI Key | OGUIGADGRYKQTN-UHFFFAOYSA-N | [5] |
The Global Supplier Landscape
6-Bromo-2,3-difluorophenol is available from a range of suppliers, from large, multinational distributors to specialized chemical synthesis laboratories. The choice of supplier often depends on the scale of research, purity requirements, and the need for supporting documentation.
Major Chemical Suppliers
Large distributors offer convenience and a robust supply chain, often providing material suitable for both research and development purposes.
| Supplier | Typical Purity | Notes | Available Documentation |
| Sigma-Aldrich | 97% | Distributes products from various manufacturers, such as Ambeed, Inc. | Certificate of Analysis (CoA), Certificate of Origin (COO), SDS. |
| Santa Cruz Biotechnology | Not specified | Primarily for biochemical and proteomics research applications.[3] | SDS, Technical Support. |
| Advanced ChemBlocks | 97% | Offers various packaging sizes (e.g., 5g, 25g) with clear stock availability.[4] | Downloadable MSDS, Quote Request.[4] |
| Apollo Scientific | Not specified | UK-based supplier with a focus on fluorinated and aromatic compounds. | SDS, Technical Inquiries.[6] |
Manufacturers and Aggregators
Online marketplaces and direct manufacturers can provide competitive pricing and access to a wider range of suppliers, particularly from Asia.
-
ChemicalBook : This platform aggregates listings from numerous suppliers, primarily in China, offering a wide range of purities (from 95% to 98%) and quantities.[2][7] It is a useful tool for sourcing material and identifying primary manufacturers.[7]
-
Sunway Pharm Ltd : Lists the product with 97% purity and provides pricing for various quantities, indicating it is a direct supplier or specialized distributor.[8]
-
CRO SPLENDID LAB : An India-based Contract Research Organization that lists the compound, suggesting capabilities for custom synthesis or supply.[9]
Procurement and Quality Verification: A Step-by-Step Approach
Sourcing chemical reagents requires more than just finding the lowest price. For research and development, particularly in drug discovery, the purity and identity of starting materials are paramount.
Workflow for Supplier Selection and Material Validation
The following diagram outlines a robust workflow for procuring 6-Bromo-2,3-difluorophenol, from initial supplier screening to final acceptance in the laboratory.
Interpreting the Certificate of Analysis (CoA)
The CoA is the most critical document accompanying a chemical reagent. It provides a batch-specific quality report from the manufacturer. A researcher should scrutinize the following sections:
-
Identity Confirmation : The analysis should confirm the structure, typically via Nuclear Magnetic Resonance (NMR) spectroscopy. The CoA should state that the spectrum is "Consistent with structure."[10]
-
Purity Assessment : This is commonly determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of ≥97% is standard for this compound.[4] It is crucial to check the method used, as different methods can yield different results.
-
Date of Analysis : Ensures the data is recent and the material has not degraded since testing.
Synthetic Context and Potential Impurities
These methods suggest potential impurities could include:
-
Isomeric phenols : Regioisomers formed during the synthesis (e.g., 3,4-difluorophenol).
-
Starting materials : Unreacted precursors from the synthetic route.
-
Solvent residues : Residual solvents from the reaction and purification steps.
Advanced analytical techniques like NMR and Mass Spectrometry are essential for identifying such impurities, which could interfere with subsequent reactions.[12]
Applications in Research and Drug Discovery
6-Bromo-2,3-difluorophenol is primarily used as a versatile building block. Its utility is best illustrated by its role as a fragment in Fragment-Based Drug Discovery (FBDD), where small, low-complexity molecules are screened for weak binding to a biological target and then optimized into potent leads.[13]
Role as a Synthetic Intermediate
The diagram below illustrates the compound's central role in generating molecular diversity.
This versatility makes it an essential component in the synthesis of pharmaceuticals and agrochemicals, where fine-tuning molecular properties is key to achieving desired efficacy and safety profiles.[14]
Safety, Handling, and Storage
6-Bromo-2,3-difluorophenol is a hazardous substance and must be handled with appropriate precautions.
-
Hazards : It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. The corresponding GHS pictogram is GHS07 (Exclamation Mark).
-
Handling : Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[6]
-
Storage : The compound should be stored at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Conclusion
6-Bromo-2,3-difluorophenol is a high-value chemical intermediate with significant applications in research and development. A successful procurement strategy relies on careful supplier evaluation, with a strong emphasis on verifying material quality through documentation like the Certificate of Analysis and in-house analytical testing. Understanding its synthetic utility and potential impurities allows researchers to de-risk their experimental plans. With a robust global supply chain, this versatile building block remains readily accessible to chemists who can leverage its unique properties to advance the frontiers of science and medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Bromo-2,3-difluorophenol | 186590-23-8 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 6-Bromo-2,3-difluorophenol 97% | CAS: 186590-23-8 | AChemBlock [achemblock.com]
- 5. 6-Bromo-2,3-difluorophenol | C6H3BrF2O | CID 17747846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 6-Bromo-2,3-difluorophenol suppliers & manufacturers in China [m.chemicalbook.com]
- 8. 6-Bromo-2,3-difluorophenol - CAS:186590-23-8 - Sunway Pharm Ltd [3wpharm.com]
- 9. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 10. file.chemscene.com [file.chemscene.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. mdpi.com [mdpi.com]
- 14. nbinno.com [nbinno.com]
A Technical Guide to 6-Bromo-2,3-difluorophenol: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Bromo-2,3-difluorophenol, a key halogenated building block in modern medicinal chemistry. We will delve into its chemical identity, physicochemical properties, a logical synthetic approach, its critical role in the development of therapeutic agents, and essential safety protocols.
Nomenclature and Chemical Identity
Precise identification is the cornerstone of chemical research. 6-Bromo-2,3-difluorophenol is recognized by several identifiers across chemical databases and regulatory frameworks. Its IUPAC name clearly defines the substituent positions on the phenol ring.
| Identifier | Value | Source |
| IUPAC Name | 6-bromo-2,3-difluorophenol | [1] |
| Synonyms | 6-Bromo-2,3-difluoro-phenol, Phenol, 6-bromo-2,3-difluoro- | [1] |
| CAS Number | 186590-23-8 | |
| Molecular Formula | C₆H₃BrF₂O | [2] |
| Molecular Weight | 208.99 g/mol | [1][2] |
| InChIKey | OGUIGADGRYKQTN-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC(=C(C(=C1F)F)O)Br | [1] |
Physicochemical and Spectroscopic Properties
The physical state and properties of a compound dictate its handling, storage, and application in synthesis. 6-Bromo-2,3-difluorophenol is typically supplied as a liquid with high purity, suitable for sensitive downstream applications.[3] While detailed experimental data for properties like boiling and melting points are not widely published, its characterization relies heavily on spectroscopic methods.
Table of Properties:
| Property | Value | Source |
|---|---|---|
| Physical Form | Liquid | [3] |
| Typical Purity | 97% | [4] |
| Storage Conditions | Store in an inert atmosphere at room temperature. |[3] |
Spectroscopic Characterization Rationale: For a molecule like 6-Bromo-2,3-difluorophenol, a multi-technique spectroscopic approach is essential for unambiguous structure confirmation.
-
¹H NMR: Will show signals corresponding to the two aromatic protons, with coupling patterns influenced by the adjacent fluorine atoms.
-
¹⁹F NMR: Crucial for confirming the presence and chemical environment of the two fluorine atoms.[5]
-
¹³C NMR: Provides information on the carbon skeleton, with carbon signals being split by coupling to attached fluorine atoms.
-
Mass Spectrometry (MS): Confirms the molecular weight and provides a characteristic isotopic pattern due to the presence of bromine.[5]
-
Infrared (IR) Spectroscopy: Will display a characteristic broad O-H stretch for the phenolic group and absorptions in the fingerprint region corresponding to the C-Br, C-F, and C-O bonds.[5]
Synthesis Pathway and Methodology
The synthesis of 6-Bromo-2,3-difluorophenol is not commonly detailed in standard literature, but a logical and effective approach is the regioselective bromination of the precursor, 2,3-difluorophenol. The hydroxyl group is a strong ortho-, para-director; therefore, bromination is expected to occur at the positions ortho or para to it. The position para to the hydroxyl group (C-6) is sterically accessible and electronically activated, making it the most likely site for electrophilic substitution.
Proposed Synthetic Workflow: Electrophilic Bromination
Caption: Proposed synthesis of 6-Bromo-2,3-difluorophenol via electrophilic bromination.
Detailed Experimental Protocol
This protocol is a representative methodology based on standard organic chemistry principles for selective bromination of phenols.
-
Preparation: To a solution of 2,3-difluorophenol (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask, cool the mixture to 0 °C using an ice bath.
-
Causality: Starting at a low temperature helps to control the reaction rate and minimize the formation of potential side products. Acetonitrile is a polar aprotic solvent that can effectively dissolve the reactants without participating in the reaction.
-
-
Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the stirred solution over 20-30 minutes, ensuring the temperature remains below 5 °C.
-
Causality: NBS is a mild and selective brominating agent for activated aromatic rings. Portion-wise addition prevents a rapid exotherm and improves regioselectivity.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Trustworthiness: Reaction monitoring is a self-validating step, ensuring the reaction proceeds to completion and allowing for timely intervention if issues arise.
-
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining NBS. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 6-Bromo-2,3-difluorophenol.
Applications in Drug Discovery and Medicinal Chemistry
6-Bromo-2,3-difluorophenol serves as a valuable intermediate in the synthesis of complex biologically active molecules. Its utility is particularly noted in the development of receptor antagonists.
Key Application: Ghrelin Receptor Antagonists This compound is explicitly used as a reagent in the synthesis of macrocyclic ghrelin receptor antagonists and inverse agonists.[6] The ghrelin receptor (also known as the growth hormone secretagogue receptor, GHS-R1a) is a key target in metabolic diseases.[7][8] Antagonizing this receptor has therapeutic potential for treating conditions like obesity and type 2 diabetes by suppressing appetite and improving glucose tolerance.[7]
The Role of Halogenation: The presence of bromine and fluorine atoms on the phenol ring is a strategic design choice in medicinal chemistry:
-
Synthetic Handle: The bromine atom provides a reactive site for further functionalization, often through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of more complex molecular architectures.
-
Modulation of Properties: Fluorine atoms are often incorporated into drug candidates to enhance metabolic stability, improve binding affinity to the target protein, and modify physicochemical properties like lipophilicity and pKa. This is a common strategy in fragment-based drug discovery (FBDD).[9]
Safety and Handling
Understanding the hazard profile of 6-Bromo-2,3-difluorophenol is essential for its safe handling in a laboratory setting. It is classified as hazardous, and appropriate precautions must be taken.
| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
|
| Warning [3] | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
Handling Recommendations:
-
Always handle this chemical within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields or goggles, and a lab coat.
-
In case of skin contact, flush immediately with plenty of water.[10] For eye contact, rinse cautiously with water for several minutes.[10]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
References
- 1. 6-Bromo-2,3-difluorophenol | C6H3BrF2O | CID 17747846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 3. 6-Bromo-2,3-difluorophenol | 186590-23-8 [sigmaaldrich.com]
- 4. 6-Bromo-2,3-difluorophenol 97% | CAS: 186590-23-8 | AChemBlock [achemblock.com]
- 5. nbinno.com [nbinno.com]
- 6. 6-Bromo-2,3-difluorophenol | 186590-23-8 [chemicalbook.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Recent developments in ghrelin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-Depth Technical Guide to 6-Bromo-2,3-difluorophenol: Synthesis, Characterization, and Application
This guide provides an in-depth technical overview of 6-Bromo-2,3-difluorophenol (CAS No. 186590-23-8), a critical halogenated building block for researchers and professionals in drug discovery and fine chemical synthesis. We will move beyond simple data recitation to explore the causal reasoning behind its synthesis, the validation criteria for its characterization, and its strategic role in the development of high-value molecules, such as macrocyclic ghrelin receptor antagonists.
Core Physicochemical & Structural Properties
6-Bromo-2,3-difluorophenol is a substituted phenol featuring a unique arrangement of electron-withdrawing fluorine and bromine atoms. This substitution pattern significantly influences the molecule's reactivity, acidity (pKa), and lipophilicity, making it a valuable synthon for introducing a precisely functionalized phenyl ring into larger molecular scaffolds. Its key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃BrF₂O | [1][2][3] |
| Molecular Weight | 208.99 g/mol | [1][2][3] |
| CAS Number | 186590-23-8 | [1][2] |
| Appearance | Liquid | [4] |
| Typical Purity | ≥97% | [4] |
| Computed XLogP3-AA | 2.5 | [1] |
| Storage Conditions | Store under inert atmosphere at room temperature | [4] |
Synthesis Protocol: Regioselective Bromination
The synthesis of 6-Bromo-2,3-difluorophenol is most effectively achieved through the regioselective electrophilic bromination of 2,3-difluorophenol. The choice of brominating agent and reaction conditions is critical to ensure the desired regioselectivity, targeting the C6 position, which is activated by the hydroxyl group and sterically accessible.
A robust protocol has been established that utilizes an in-situ generated brominating agent from bromine and tert-butylamine.[5][6] This method offers high selectivity and is amenable to scale-up.
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of 6-Bromo-2,3-difluorophenol.
Detailed Step-by-Step Methodology
-
Rationale for Reagent Choice : The tert-butylamine-bromine complex is a mild brominating agent. This is crucial for controlling the reaction with the highly activated difluorophenol ring, preventing over-bromination and ensuring high regioselectivity for the less sterically hindered position ortho to the powerful hydroxyl directing group.
-
Step 1: Brominating Agent Preparation
-
To a solution of tert-butylamine (2.0 eq.) in dry toluene, add bromine (1.0 eq.) dropwise at -30 °C. Maintain the temperature throughout the addition.
-
Continue addition until a stable yellow color is observed, indicating the formation of the active brominating species.
-
-
Step 2: Bromination Reaction
-
Cool the mixture from Step 1 to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of 2,3-difluorophenol (1.0 eq.) dissolved in dry dichloromethane (CH₂Cl₂).
-
Stir the resulting mixture at -78 °C for 30 minutes. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
-
Step 3: Aqueous Work-up and Purification
-
Quench the reaction by adding saturated aqueous sodium sulfite (Na₂SO₃) solution to consume any unreacted bromine.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the product into dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to yield 6-Bromo-2,3-difluorophenol as the final product.
-
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized 6-Bromo-2,3-difluorophenol is paramount. A multi-technique approach provides a self-validating system, where data from each analysis corroborates the others. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
Analytical Workflow: Quality Control
Caption: A multi-technique workflow for quality control and validation.
Expected Spectroscopic Data
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to be simple, showing two aromatic protons and the phenolic proton. The key is observing the coupling patterns (multiplicity) and chemical shifts, which are influenced by the adjacent fluorine and bromine atoms.
-
Ar-H (2 protons) : Expected in the range of δ 6.8-7.5 ppm. The signals will appear as complex multiplets (e.g., doublet of doublets of doublets) due to coupling with each other (³JHH) and with the two non-equivalent fluorine atoms (³JHF and ⁴JHF).
-
-OH (1 proton) : A broad singlet, typically between δ 5.0-6.0 ppm, whose position can vary with concentration and solvent.
-
-
¹⁹F NMR Spectroscopy : This is a critical technique for any fluorinated compound.[5][7] It provides direct evidence of the fluorine environments.
-
Two distinct signals are expected, one for F2 and one for F3, likely in the aromatic fluorine region (δ -130 to -160 ppm relative to CFCl₃). The signals will be split by each other and by neighboring protons.
-
-
¹³C NMR Spectroscopy : The carbon spectrum will confirm the presence of six unique aromatic carbons. The carbons directly attached to fluorine (C2 and C3) will show large one-bond carbon-fluorine couplings (¹JCF), which is a definitive diagnostic feature.
-
Mass Spectrometry (MS) : This analysis confirms the molecular weight. A high-resolution mass spectrum should show the molecular ion peak (M⁺) at approximately 207.9335 Da, exhibiting the characteristic isotopic pattern for a molecule containing one bromine atom (~1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).[1]
Applications in Drug Discovery: The Ghrelin Receptor Antagonist Case Study
6-Bromo-2,3-difluorophenol is a valuable intermediate in the synthesis of small-molecule therapeutics, particularly noted for its use in developing macrocyclic ghrelin receptor antagonists.[8] The ghrelin receptor is a target for treating obesity, metabolic syndrome, and other related disorders.[9][10]
The difluorophenyl moiety is a common feature in modern medicinal chemistry. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can modulate the pKa of nearby functional groups, which can improve cell permeability and target binding affinity. The bromine atom serves as a versatile chemical handle for further functionalization, typically via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
Representative Synthetic Application
Below is a representative workflow illustrating how 6-Bromo-2,3-difluorophenol can be incorporated into a complex molecular scaffold, such as a ghrelin antagonist, using standard synthetic transformations.
Caption: Synthetic pathway from building block to a potential therapeutic agent.
This sequence demonstrates the strategic value of the starting material. The phenolic hydroxyl is first used as a nucleophile to form an ether linkage. Subsequently, the bromine atom is exploited as an electrophilic site for a palladium-catalyzed cross-coupling reaction to build a more complex carbon skeleton, which is a common strategy in the synthesis of bioactive macrocycles.
Safety and Handling
As a responsible scientist, proper handling of 6-Bromo-2,3-difluorophenol is essential. It is classified as a hazardous substance.
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Measures :
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
References
- 1. 6-Bromo-2,3-difluorophenol | C6H3BrF2O | CID 17747846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 4. 6-Bromo-2,3-difluorophenol | 186590-23-8 [sigmaaldrich.com]
- 5. azom.com [azom.com]
- 6. 2,6-Dibromo-4-fluorophenol(344-20-7) 13C NMR spectrum [chemicalbook.com]
- 7. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Bromo-2,3-difluorophenol | 186590-23-8 [chemicalbook.com]
- 9. US8536120B2 - Ghrelin/growth hormone releasing peptide/growth hormone secretatogue receptor antagonists and uses thereof - Google Patents [patents.google.com]
- 10. CN102812037A - Macrocyclic Ghrelin Receptor Antagonists And Inverse Agonists And Methods Of Using The Same - Google Patents [patents.google.com]
Methodological & Application
The Strategic Utility of 6-Bromo-2,3-difluorophenol in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: The Emergence of Fluorinated Phenols in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of therapeutic agents. Fluorine's unique electronic properties and small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. Among the array of fluorinated building blocks, 6-Bromo-2,3-difluorophenol has emerged as a particularly valuable synthon for the construction of complex pharmaceutical intermediates. Its trifunctional nature—a nucleophilic hydroxyl group, a bromine atom amenable to cross-coupling reactions, and an electron-deficient difluorinated phenyl ring—provides medicinal chemists with a versatile platform for molecular elaboration. This guide provides an in-depth exploration of the applications of 6-bromo-2,3-difluorophenol, complete with detailed protocols for its key transformations into advanced intermediates.
The 2,3-difluorophenyl motif, in particular, has been identified as a key structural element in a number of potent enzyme inhibitors, including Poly (ADP-ribose) polymerase 1 (PARP1) inhibitors used in oncology.[1] The fluorine atoms in these positions can modulate the pKa of the phenolic hydroxyl group, influence intramolecular hydrogen bonding, and contribute to favorable interactions within the target protein's binding site. This document will focus on the practical application of 6-Bromo-2,3-difluorophenol, providing researchers with the necessary technical insights and methodologies to leverage its synthetic potential.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material's properties is paramount for successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 186590-23-8 | --INVALID-LINK-- |
| Molecular Formula | C₆H₃BrF₂O | --INVALID-LINK-- |
| Molecular Weight | 208.99 g/mol | --INVALID-LINK-- |
| Physical Form | Liquid | Ambeed |
| Storage | Inert atmosphere, room temperature | Ambeed |
Safety Information:
6-Bromo-2,3-difluorophenol is classified as a warning-level hazard.[2]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Core Synthetic Applications and Protocols
6-Bromo-2,3-difluorophenol serves as a versatile building block for a variety of chemical transformations. The following sections detail the protocols for its most critical applications in the synthesis of pharmaceutical intermediates.
Nucleophilic Aromatic Substitution (SNAr) for Diaryl Ether Formation
The phenolic hydroxyl group of 6-bromo-2,3-difluorophenol can act as a nucleophile in SNAr reactions, particularly with electron-deficient aromatic systems. This transformation is fundamental for the construction of diaryl ether linkages, a common motif in bioactive molecules. A prime example is the synthesis of 6-(2,3-difluorophenoxy)-5-fluoropyridine-3-carbonitrile , a key intermediate for certain kinase inhibitors.
The choice of a strong base, such as potassium tert-butoxide, is crucial to deprotonate the phenol, thereby increasing its nucleophilicity. The reaction is typically performed in an aprotic polar solvent like DMSO or DMF to facilitate the dissolution of the phenoxide salt and to promote the SNAr mechanism. The electron-withdrawing nitrile group on the pyridine ring activates the aromatic system towards nucleophilic attack.
-
Materials:
-
6-Bromo-2,3-difluorophenol (1.0 eq)
-
6-Chloro-5-fluoropyridine-3-carbonitrile (1.0 eq)
-
Potassium tert-butoxide (1.2 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 6-bromo-2,3-difluorophenol and anhydrous DMSO.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add potassium tert-butoxide portion-wise, ensuring the temperature remains below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete formation of the potassium phenoxide.
-
Add 6-chloro-5-fluoropyridine-3-carbonitrile to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 80-90 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Caption: Workflow for the synthesis of a diaryl ether intermediate.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the 6-bromo-2,3-difluorophenol scaffold is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are instrumental in forming carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of a diverse array of complex molecules.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organohalide.[3][4] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a broad range of functional groups.
The choice of a palladium catalyst and a suitable phosphine ligand is critical for the success of the Suzuki coupling.[5] Ligands such as SPhos or XPhos are often employed for their ability to promote the oxidative addition of the aryl bromide to the palladium center and facilitate the subsequent reductive elimination step. A base, typically an inorganic carbonate or phosphate, is required to activate the boronic acid for transmetalation.[6]
-
Materials:
-
Aryl ether derivative of 6-bromo-2,3-difluorophenol (1.0 eq)
-
Aryl or heteroaryl boronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, with water)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add the aryl bromide substrate and the boronic acid/ester.
-
Add the anhydrous, degassed solvent(s) via syringe.
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
References
- 1. data.epo.org [data.epo.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CN108164468B - PARP inhibitor, pharmaceutical composition, preparation method and application thereof - Google Patents [patents.google.com]
- 4. US20190177325A1 - Process for preparing a parp inhibitor, crystalline forms, and uses thereof - Google Patents [patents.google.com]
- 5. EP3738963A4 - Method for preparing parp inhibitor and intermediate thereof - Google Patents [patents.google.com]
- 6. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 6-Bromo-2,3-difluorophenol in the Synthesis of Novel Ghrelin Receptor Antagonists
Introduction: The Ghrelin Receptor as a Therapeutic Target
The ghrelin receptor, also known as the growth hormone secretagogue receptor 1a (GHS-R1a), is a G protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological processes.[1][2][3] Primarily recognized for its potent orexigenic (appetite-stimulating) effects and its function in regulating growth hormone secretion, the ghrelin system has emerged as a compelling target for therapeutic intervention in a range of metabolic disorders.[4][5][6] Antagonism of the ghrelin receptor holds promise for the treatment of obesity, type 2 diabetes, and other conditions characterized by energy imbalance.[4][7][8][9] Small-molecule antagonists are of particular interest due to their potential for oral bioavailability and favorable pharmacokinetic profiles.[10][11]
This application note provides a detailed guide for the synthesis of a novel potential ghrelin receptor antagonist, incorporating the synthetically versatile building block, 6-Bromo-2,3-difluorophenol. The rationale for the inclusion of this moiety is rooted in the established importance of halogenated aromatic groups in modulating the potency and metabolic stability of various pharmacologically active compounds. The difluoro-substitution pattern can influence the electronic properties and conformation of the molecule, potentially leading to enhanced receptor binding affinity and improved drug-like properties.
The Ghrelin Receptor Signaling Cascade
The ghrelin receptor primarily signals through the Gαq/11 and Gα12/13 G protein pathways upon activation by its endogenous ligand, acylated ghrelin.[1][12] This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, a key signaling event in many of the receptor's physiological effects. The GHS-R1a can also couple to other G proteins, such as Gαi/o, and can form heterodimers with other GPCRs, further diversifying its signaling potential.[1][2] Antagonists function by binding to the receptor and preventing these downstream signaling events from occurring.
Caption: Simplified Ghrelin Receptor Signaling Pathway.
Synthetic Strategy: A Modular Approach
The synthesis of the target ghrelin receptor antagonist, N-(1-(2-((6-bromo-2,3-difluorophenoxy)methyl)benzoyl)piperidin-4-yl)-2-aminoacetamide (a hypothetical compound designed for this application note), is designed in a modular fashion. This allows for the potential to create a library of analogs for structure-activity relationship (SAR) studies by varying the substituents on the piperidine core and the acetamide moiety. The overall synthetic workflow is depicted below.
Caption: Overall Synthetic Workflow.
Experimental Protocols
Part 1: Synthesis of the 2-((6-Bromo-2,3-difluorophenoxy)methyl)benzoic acid Intermediate
This part of the synthesis focuses on constructing the core aromatic scaffold bearing the 6-bromo-2,3-difluorophenoxy moiety.
Protocol 1.1: Williamson Ether Synthesis
This protocol describes the formation of the ether linkage between 6-bromo-2,3-difluorophenol and a methyl 2-(bromomethyl)benzoate. This reaction is a cornerstone of ether synthesis.[13] The choice of a relatively strong base is crucial when dealing with potentially less reactive or sterically hindered phenols.[4][14]
-
Materials:
-
6-Bromo-2,3-difluorophenol
-
Methyl 2-(bromomethyl)benzoate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 6-bromo-2,3-difluorophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of methyl 2-(bromomethyl)benzoate (1.1 eq) in DMF dropwise.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired methyl 2-((6-bromo-2,3-difluorophenoxy)methyl)benzoate.
-
Protocol 1.2: Ester Hydrolysis
The methyl ester is hydrolyzed to the corresponding carboxylic acid to facilitate the subsequent amide coupling reaction.
-
Materials:
-
Methyl 2-((6-bromo-2,3-difluorophenoxy)methyl)benzoate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the methyl ester (1.0 eq) in a mixture of THF, MeOH, and water (3:1:1).
-
Add LiOH (2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Dilute the residue with water and acidify to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 2-((6-bromo-2,3-difluorophenoxy)methyl)benzoic acid.
-
Part 2: Synthesis of the Piperidine Scaffold and Final Coupling
This section details the coupling of the carboxylic acid intermediate with the piperidine core and the final N-acylation step.
Protocol 2.1: Amide Coupling of the Acid and Piperidine
Standard peptide coupling reagents are employed to form the amide bond between the synthesized carboxylic acid and a commercially available protected aminopiperidine.
-
Materials:
-
2-((6-Bromo-2,3-difluorophenoxy)methyl)benzoic acid
-
tert-butyl (piperidin-4-yl)carbamate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add EDCI (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add tert-butyl (piperidin-4-yl)carbamate (1.1 eq) followed by DIPEA (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected coupled product.
-
Protocol 2.2: Boc Deprotection
The Boc protecting group on the piperidine nitrogen is removed under acidic conditions to allow for the final acylation.
-
Materials:
-
Boc-protected coupled product
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in DCM.
-
Add TFA (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting TFA salt of the deprotected amine is typically used in the next step without further purification.
-
Protocol 2.3: Final N-Acylation
The final step involves the acylation of the deprotected piperidine amine with Boc-protected glycine.
-
Materials:
-
TFA salt of the deprotected amine
-
Boc-glycine
-
EDCI
-
HOBt
-
DIPEA
-
Anhydrous DCM
-
-
Procedure:
-
Follow a similar procedure to Protocol 2.1, using the TFA salt of the deprotected amine (1.0 eq) and Boc-glycine (1.1 eq) as the coupling partners.
-
After purification, the Boc-protected final product is obtained.
-
For the final deprotection of the terminal amino group, follow the procedure in Protocol 2.2.
-
Data Presentation
Table 1: Hypothetical Physicochemical and Biological Data for the Target Compound
| Property | Expected Value |
| Molecular Formula | C₂₅H₂₈BrF₂N₃O₄ |
| Molecular Weight | 568.42 g/mol |
| Ghrelin Receptor Binding Affinity (Ki) | 1-50 nM |
| Functional Antagonism (IC₅₀) | 10-100 nM |
| LogP (calculated) | 3.5 - 4.5 |
Trustworthiness and Self-Validation
The protocols provided are based on well-established and widely published synthetic methodologies. To ensure the integrity of the synthesis, the following validation steps are recommended at each stage:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the isolated products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the intermediates and the final product. The presence of characteristic signals for the difluorobromophenyl group and the piperidine scaffold will be crucial.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
This application note provides a comprehensive and technically sound guide for the synthesis of a novel potential ghrelin receptor antagonist utilizing 6-bromo-2,3-difluorophenol. The described modular synthetic strategy offers the flexibility to generate a variety of analogs for further optimization. The incorporation of the difluorobromophenoxy moiety is a rational design choice aimed at improving the pharmacological properties of the antagonist. The detailed protocols, supported by established chemical principles, are intended to empower researchers in the field of drug discovery to explore new chemical space in the quest for effective therapeutics targeting the ghrelin system.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2011053821A1 - Macrocyclic ghrelin receptor antagonists and inverse agonists and methods of using the same - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CH633264A5 - N-alkyl-piperidine DERIVATIVES. - Google Patents [patents.google.com]
- 6. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of a new class of ghrelin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 14. EP0116712B1 - Synthesis of hindered phenols - Google Patents [patents.google.com]
Application Note & Protocol: Selective N-Arylation of Primary and Secondary Amines using 6-Bromo-2,3-difluorophenol
Introduction: The Significance of Fluorinated N-Aryl Phenols
The construction of carbon-nitrogen (C-N) bonds is a foundational transformation in modern organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Arylamine scaffolds, especially those bearing fluorine atoms, are of paramount importance in medicinal chemistry. The introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The target substrate, 6-Bromo-2,3-difluorophenol, provides a valuable building block for installing a 2,3-difluoro-6-hydroxyphenyl moiety onto a nitrogen nucleophile.
However, the presence of a free phenolic hydroxyl (-OH) group on the aryl halide substrate introduces a significant synthetic challenge: the potential for a competitive O-arylation reaction, which leads to the formation of diaryl ether byproducts.[1] Therefore, achieving high selectivity for the desired N-arylation product is critically dependent on the careful selection of the catalytic system. This document provides a detailed protocol for the selective N-arylation of primary and secondary amines using 6-Bromo-2,3-difluorophenol via a Palladium-catalyzed Buchwald-Hartwig amination, a powerful method for C-N bond formation.[3][4][5]
Reaction Principle: The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination has become one of the most robust and versatile methods for forming C-N bonds.[4] The reaction is catalyzed by a palladium complex, which cycles through several oxidation states to couple an amine with an aryl halide. The judicious choice of a supporting phosphine ligand is key to the success of the reaction, influencing catalyst stability, reaction rate, and selectivity.[3][6]
The generally accepted catalytic cycle is illustrated below:
Caption: The Buchwald-Hartwig catalytic cycle for C-N cross-coupling.
Causality Behind the Cycle:
-
Oxidative Addition: The active, electron-rich Pd(0) catalyst inserts into the carbon-bromine bond of 6-Bromo-2,3-difluorophenol, forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium amido complex. This step is crucial; the choice of base can influence the equilibrium and prevent undesired side reactions.[7]
-
Reductive Elimination: This is the product-forming step. The aryl group and the amino group couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4] For many systems, this is the turnover-limiting step.[8][9]
Achieving N-Arylation Selectivity: With a phenol-containing substrate, the base can also deprotonate the hydroxyl group, leading to a competing O-arylation pathway. Selectivity is achieved by promoting the reductive elimination from the palladium amido complex over the corresponding palladium-phenoxide complex. The use of sterically hindered, electron-rich biarylphosphine ligands (e.g., BrettPhos) has been shown to be highly effective in favoring N-arylation.[10][11] These ligands accelerate the desired C-N reductive elimination while sterically disfavoring the formation or reaction of the competing phenoxide species.
Detailed Experimental Protocol
This protocol is a robust starting point for the N-arylation of a general primary or secondary amine with 6-Bromo-2,3-difluorophenol. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-Bromo-2,3-difluorophenol | ≥98% | Commercial | Store under inert gas. |
| Amine (Primary or Secondary) | ≥98% | Commercial | Ensure dryness. Liquid amines may need distillation. |
| BrettPhos G3 Precatalyst | N/A | Commercial | Air-stable palladium precatalyst.[1] |
| Sodium tert-butoxide (NaOt-Bu) | ≥98% | Commercial | Highly hygroscopic. Handle in a glovebox. |
| Toluene | Anhydrous | Commercial | Use a dry, degassed solvent. |
| Ethyl acetate (EtOAc) | ACS Grade | Commercial | For work-up and chromatography. |
| Hexanes | ACS Grade | Commercial | For chromatography. |
| Saturated aq. NH₄Cl | N/A | Lab Prep | For aqueous work-up. |
| Brine | N/A | Lab Prep | For aqueous work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | N/A | Commercial | For drying organic layers. |
| Celite® | N/A | Commercial | For filtration if needed. |
| Oven-dried Schlenk tube/vial | N/A | N/A | With a PTFE-lined cap and stir bar. |
Experimental Workflow
Caption: General experimental workflow for selective N-arylation.
Step-by-Step Procedure
Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.[1]
-
Reaction Setup:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add 6-Bromo-2,3-difluorophenol (e.g., 209 mg, 1.0 mmol, 1.0 equiv).
-
In a glovebox, add sodium tert-butoxide (NaOt-Bu) (144 mg, 1.5 mmol, 1.5 equiv).
-
Add the BrettPhos G3 precatalyst (18 mg, 0.02 mmol, 2 mol%).
-
Seal the tube with a septum or PTFE-lined cap, remove from the glovebox, and attach to a Schlenk line.
-
-
Reagent Addition:
-
Evacuate the Schlenk tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Via syringe, add the amine (1.2 mmol, 1.2 equiv). If the amine is a solid, it should be added in the first step with the other solids in the glovebox.
-
Add anhydrous, degassed toluene (5 mL, to make a 0.2 M solution).
-
-
Reaction:
-
Place the sealed tube into a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously. The mixture may become heterogeneous.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
-
-
Work-up:
-
Once the reaction is complete, remove the tube from the oil bath and allow it to cool to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-arylated product.
-
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Conversion / No Reaction | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents. | Use a fresh bottle of precatalyst. Ensure all glassware is dry and the system is properly purged with inert gas. Use freshly opened/distilled anhydrous solvent and amine. |
| Formation of Diaryl Ether (O-Arylation) | Incorrect base or ligand; Reaction temperature too high. | Ensure NaOt-Bu is used. Weaker bases like K₂CO₃ can sometimes favor O-arylation in certain systems.[1] Confirm the use of a sterically demanding biarylphosphine ligand like BrettPhos.[10][11] Consider lowering the reaction temperature. |
| Formation of Hydrodehalogenation Product (Ar-H) | Presence of water; Catalyst degradation. | Ensure all reagents and solvents are scrupulously dry. Water can facilitate this side reaction.[8][9] |
| Low Yield after Purification | Product is highly polar and sticks to silica; Product is volatile. | Consider deactivating the silica gel with triethylamine. If the product is basic, adding a small amount of triethylamine to the eluent can improve recovery. If volatile, be cautious during solvent removal. |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [escholarship.org]
- 10. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols for the Scale-Up Synthesis of 6-Bromo-2,3-difluorophenol Derivatives
Introduction: The Significance of 6-Bromo-2,3-difluorophenol in Modern Drug Discovery
6-Bromo-2,3-difluorophenol is a key building block in the synthesis of advanced pharmaceutical and agrochemical compounds.[1] Its unique trifunctional substitution pattern, featuring a reactive hydroxyl group, a bromine atom for cross-coupling reactions, and the electron-withdrawing difluoro motif, makes it an invaluable synthon for introducing fluorine into complex molecules. The presence of fluorine can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides a comprehensive overview of a robust and scalable synthetic protocol for 6-Bromo-2,3-difluorophenol, designed for researchers and process chemists in drug development and manufacturing.
Strategic Approach to Synthesis: A Multi-Step, Scalable Pathway
The synthesis of 6-Bromo-2,3-difluorophenol on a larger scale necessitates a carefully planned route that prioritizes safety, efficiency, and product purity. A common and effective strategy involves the initial synthesis of 2,3-difluorophenol, followed by a regioselective bromination. This approach allows for better control over the introduction of the bromine atom and minimizes the formation of isomeric impurities.
Workflow for the Synthesis of 6-Bromo-2,3-difluorophenol
Caption: Overall workflow for the two-part synthesis of 6-Bromo-2,3-difluorophenol.
Part 1: Scale-Up Synthesis of 2,3-Difluorophenol
The synthesis of the precursor, 2,3-difluorophenol, is a critical first step. While several methods exist, such as those starting from 2,3-difluorobromobenzene via a Grignard reaction[1], a scalable and reliable approach involves the diazotization of 2,3-difluoroaniline followed by hydrolysis.[2]
Protocol: Synthesis of 2,3-Difluorophenol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 1 mol scale) | Notes |
| 2,3-Difluoroaniline | 129.11 | 129.1 g (1.0 mol) | Starting material |
| Sulfuric Acid (98%) | 98.08 | 300 mL | Corrosive |
| Sodium Nitrite | 69.00 | 72.5 g (1.05 mol) | Oxidizer, handle with care |
| Copper (II) Sulfate | 159.61 | 25 g (0.16 mol) | Catalyst |
| Deionized Water | 18.02 | As needed | |
| Diethyl Ether | 74.12 | As needed for extraction | Flammable |
| Anhydrous MgSO4 | 120.37 | As needed for drying |
Procedure:
-
Diazotization:
-
In a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add 300 mL of concentrated sulfuric acid to 500 mL of deionized water while cooling in an ice-salt bath.
-
To this cooled solution, slowly add 129.1 g (1.0 mol) of 2,3-difluoroaniline with vigorous stirring, maintaining the temperature below 10 °C.
-
In a separate beaker, dissolve 72.5 g (1.05 mol) of sodium nitrite in 150 mL of deionized water.
-
Slowly add the sodium nitrite solution to the aniline-sulfuric acid mixture via the dropping funnel, keeping the temperature between 0-5 °C. The addition should take approximately 1-2 hours.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Hydrolysis:
-
In a separate 3 L flask, prepare a solution of 25 g of copper (II) sulfate in 1 L of deionized water and heat it to boiling.
-
Slowly and carefully add the cold diazonium salt solution to the boiling copper sulfate solution. Vigorous evolution of nitrogen gas will occur. Control the addition rate to maintain a manageable reaction.
-
After the addition is complete, continue to heat the mixture under reflux for 1 hour to ensure complete hydrolysis.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 300 mL).
-
Combine the organic layers and wash with 200 mL of saturated sodium bicarbonate solution, followed by 200 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 2,3-difluorophenol.
-
Further purify the crude product by vacuum distillation to yield pure 2,3-difluorophenol.
-
Part 2: Regioselective Bromination to 6-Bromo-2,3-difluorophenol
The hydroxyl group of 2,3-difluorophenol is an ortho-, para-director. To achieve selective bromination at the 6-position (ortho to the hydroxyl group and para to a fluorine atom), a mild brominating agent is preferred to avoid over-bromination. N-Bromosuccinimide (NBS) is an excellent choice for this transformation.[3][4]
Reaction Scheme: Bromination of 2,3-Difluorophenol
Caption: Synthesis of 6-Bromo-2,3-difluorophenol from 2,3-difluorophenol.
Protocol: Synthesis of 6-Bromo-2,3-difluorophenol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 0.5 mol scale) | Notes |
| 2,3-Difluorophenol | 130.09 | 65.0 g (0.5 mol) | Starting material |
| N-Bromosuccinimide (NBS) | 177.98 | 93.4 g (0.525 mol) | Light sensitive, handle in a fume hood |
| Acetonitrile | 41.05 | 500 mL | Flammable, irritant |
| Sodium Thiosulfate | 158.11 | As needed for quenching | |
| Dichloromethane | 84.93 | As needed for extraction | Volatile, handle in a fume hood |
| Hexanes | 86.18 | As needed for crystallization | Flammable |
Procedure:
-
Reaction Setup:
-
In a 1 L round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 65.0 g (0.5 mol) of 2,3-difluorophenol in 500 mL of acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
-
Bromination:
-
In portions, add 93.4 g (0.525 mol) of N-Bromosuccinimide to the cooled solution over 30 minutes. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into 1 L of a 10% aqueous sodium thiosulfate solution to quench any remaining NBS.
-
Extract the aqueous layer with dichloromethane (3 x 250 mL).
-
Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude 6-Bromo-2,3-difluorophenol can be purified by recrystallization from a mixture of hexanes and a minimal amount of dichloromethane, or by column chromatography on silica gel.
-
Safety and Handling Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Sodium nitrite is a strong oxidizer. Avoid contact with combustible materials.
-
N-Bromosuccinimide is a lachrymator and should be handled in a fume hood.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Analytical Characterization
The identity and purity of the final product, 6-Bromo-2,3-difluorophenol (CAS: 186590-23-8[5][6]), should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the structure and substitution pattern.
-
Mass Spectrometry (MS): To confirm the molecular weight (208.99 g/mol [5][7]).
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of 6-Bromo-2,3-difluorophenol. By following this two-part procedure, researchers and drug development professionals can reliably produce this important building block for their synthetic needs. The outlined procedures emphasize safety, efficiency, and the generation of a high-purity final product, which is crucial for subsequent applications in medicinal chemistry and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. newera-spectro.com [newera-spectro.com]
- 4. newera-spectro.com [newera-spectro.com]
- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 6. 6-Bromo-2,3-difluorophenol 97% | CAS: 186590-23-8 | AChemBlock [achemblock.com]
- 7. 6-Bromo-2,3-difluorophenol | C6H3BrF2O | CID 17747846 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthetic Pathways to Novel Heterocyclic Compounds Utilizing 6-Bromo-2,3-difluorophenol: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of synthetic routes to novel heterocyclic compounds using 6-Bromo-2,3-difluorophenol as a versatile starting material. The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a widely recognized strategy in medicinal chemistry for modulating the physicochemical and pharmacological properties of drug candidates. 6-Bromo-2,3-difluorophenol, with its distinct pattern of halogen substitution, offers multiple reactive sites for the construction of diverse and complex heterocyclic systems. This document outlines key synthetic transformations, including palladium-catalyzed cross-coupling reactions and intramolecular cyclization strategies, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Strategic Advantage of Fluorinated Heterocycles
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and agrochemicals.[1] The introduction of fluorine atoms into these molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The unique electronic properties of the C-F bond can also influence the acidity and basicity of nearby functional groups, further tuning the molecule's bioactivity. 6-Bromo-2,3-difluorophenol is a valuable building block in this context, providing a scaffold with a bromine atom amenable to cross-coupling reactions, a phenolic hydroxyl group for etherification or cyclization, and a difluorinated phenyl ring that imparts desirable electronic properties.
Core Synthetic Strategies and Protocols
The synthetic utility of 6-Bromo-2,3-difluorophenol is primarily centered around the transformation of the C-Br bond and the reactivity of the phenolic hydroxyl group. The following sections detail key palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies for the synthesis of novel heterocyclic compounds.
Synthesis of Diaryl Ethers via Ullmann Condensation: Precursors for Dibenzofurans
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers.[3][4] This method can be employed to couple 6-Bromo-2,3-difluorophenol with various phenols to generate precursors for dibenzofuran synthesis. Modern modifications of the Ullmann reaction often utilize copper salts with ligands to achieve higher yields and milder reaction conditions.[1]
Conceptual Workflow for Diaryl Ether Synthesis
Figure 1: General workflow for the Ullmann condensation to synthesize diaryl ether precursors.
Experimental Protocol: Synthesis of a 2-(Aryloxy)-1-bromo-3,4-difluorobenzene Derivative
This protocol describes a general procedure for the copper-catalyzed O-arylation of 6-Bromo-2,3-difluorophenol.
| Reagent/Material | Quantity (for 1 mmol scale) | Purpose |
| 6-Bromo-2,3-difluorophenol | 1.0 mmol, 1.0 equiv | Starting material |
| Aryl halide (e.g., 2-iodophenol) | 1.2 mmol, 1.2 equiv | Coupling partner |
| Copper(I) Iodide (CuI) | 0.1 mmol, 10 mol% | Catalyst |
| 1,10-Phenanthroline | 0.2 mmol, 20 mol% | Ligand |
| Cesium Carbonate (Cs₂CO₃) | 2.0 mmol, 2.0 equiv | Base |
| Toluene (anhydrous) | 5 mL | Solvent |
Procedure:
-
To a dry Schlenk tube, add 6-Bromo-2,3-difluorophenol, the aryl halide, CuI, 1,10-phenanthroline, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 110-130 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.
Palladium-Catalyzed Intramolecular Cyclization for Dibenzofuran Synthesis
The diaryl ether intermediates synthesized via Ullmann condensation can undergo intramolecular C-H activation or cyclization to form the dibenzofuran core. Palladium catalysis is a powerful tool for this transformation.[5][6]
Conceptual Workflow for Dibenzofuran Synthesis
Figure 2: General workflow for the palladium-catalyzed intramolecular cyclization to form dibenzofurans.
Experimental Protocol: Synthesis of a Fluorinated Dibenzofuran
This protocol outlines a general procedure for the palladium-catalyzed intramolecular cyclization of a 2-(aryloxy)-1-bromo-3,4-difluorobenzene derivative.
| Reagent/Material | Quantity (for 1 mmol scale) | Purpose |
| Diaryl Ether Intermediate | 1.0 mmol, 1.0 equiv | Starting material |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.05 mmol, 5 mol% | Catalyst precursor |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | 0.1 mmol, 10 mol% | Ligand |
| Potassium Carbonate (K₂CO₃) | 2.0 mmol, 2.0 equiv | Base |
| N,N-Dimethylacetamide (DMA) | 5 mL | Solvent |
Procedure:
-
In a glovebox, add the diaryl ether intermediate, Pd(OAc)₂, P(t-Bu)₃, and K₂CO₃ to a microwave vial.
-
Add DMA and seal the vial.
-
Heat the reaction mixture in a microwave reactor at 150-180 °C for 1-3 hours. Alternatively, conventional heating at 120-140 °C for 12-24 hours can be used.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the fluorinated dibenzofuran.
Suzuki-Miyaura Cross-Coupling for the Synthesis of Arylated Phenols
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide.[7] This reaction can be used to introduce various aryl or heteroaryl substituents at the 6-position of 2,3-difluorophenol.
Conceptual Workflow for Suzuki-Miyaura Coupling
Figure 3: General workflow for the Suzuki-Miyaura cross-coupling of 6-Bromo-2,3-difluorophenol.
Experimental Protocol: Synthesis of 6-Aryl-2,3-difluorophenol
This protocol provides a general method for the Suzuki-Miyaura coupling of 6-Bromo-2,3-difluorophenol with an arylboronic acid.
| Reagent/Material | Quantity (for 1 mmol scale) | Purpose |
| 6-Bromo-2,3-difluorophenol | 1.0 mmol, 1.0 equiv | Starting material |
| Arylboronic acid | 1.2 mmol, 1.2 equiv | Coupling partner |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 0.03 mmol, 3 mol% | Catalyst |
| Sodium Carbonate (Na₂CO₃) | 2.0 mmol, 2.0 equiv | Base |
| 1,4-Dioxane | 4 mL | Solvent |
| Water | 1 mL | Co-solvent |
Procedure:
-
To a round-bottom flask, add 6-Bromo-2,3-difluorophenol, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Add 1,4-dioxane and water.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Add water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination for the Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][8] This reaction allows for the introduction of a wide range of primary and secondary amines at the 6-position of 2,3-difluorophenol.
Conceptual Workflow for Buchwald-Hartwig Amination
Figure 4: General workflow for the Buchwald-Hartwig amination of 6-Bromo-2,3-difluorophenol.
Experimental Protocol: Synthesis of 6-(Amino)-2,3-difluorophenol Derivatives
This protocol describes a general procedure for the Buchwald-Hartwig amination of 6-Bromo-2,3-difluorophenol.
| Reagent/Material | Quantity (for 1 mmol scale) | Purpose |
| 6-Bromo-2,3-difluorophenol | 1.0 mmol, 1.0 equiv | Starting material |
| Amine | 1.2 mmol, 1.2 equiv | Coupling partner |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 0.02 mmol, 2 mol% | Pre-catalyst |
| XPhos | 0.08 mmol, 8 mol% | Ligand |
| Sodium tert-butoxide (NaOtBu) | 1.4 mmol, 1.4 equiv | Base |
| Toluene (anhydrous) | 5 mL | Solvent |
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add 6-Bromo-2,3-difluorophenol and the amine.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture at 80-110 °C for 2-18 hours, monitoring by LC-MS.
-
Cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
6-Bromo-2,3-difluorophenol is a highly versatile and valuable building block for the synthesis of novel fluorinated heterocyclic compounds. The methodologies outlined in this guide, including Ullmann condensation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, provide robust and adaptable routes to a wide array of complex molecular architectures. The ability to selectively functionalize the C-Br bond and utilize the phenolic hydroxyl group for subsequent cyclizations opens up numerous possibilities for the design and synthesis of new chemical entities with potential applications in drug discovery and materials science. The provided protocols serve as a solid foundation for researchers to explore the rich chemistry of this fluorinated scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 3. Ullmann Reaction [drugfuture.com]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Functionalization of the phenolic hydroxyl group of 6-Bromo-2,3-difluorophenol
An Application Guide to the Strategic Functionalization of the Phenolic Hydroxyl Group of 6-Bromo-2,3-difluorophenol
Introduction: The Strategic Value of 6-Bromo-2,3-difluorophenol
6-Bromo-2,3-difluorophenol is a highly valuable, functionalized aromatic building block in modern organic synthesis.[1][2][3] Its unique substitution pattern—a nucleophilic hydroxyl group, an synthetically versatile bromine atom, and two electron-withdrawing fluorine atoms—makes it a sought-after precursor in the development of complex molecules for the pharmaceutical and agrochemical industries.[4][5] The electronic properties of the fluorine atoms enhance the acidity of the phenolic proton, influencing its reactivity and making the hydroxyl group a prime target for chemical modification.[6][7]
Functionalization of the phenolic hydroxyl group into ethers or esters is a critical first step in leveraging this molecule's potential. This transformation not only protects the reactive hydroxyl group but also introduces new functionalities that can modulate a molecule's steric profile, lipophilicity, and metabolic stability. This guide provides a detailed exploration of two cornerstone reactions for this purpose: O-alkylation via the Williamson Ether Synthesis and O-acylation under Schotten-Baumann conditions.
Part 1: O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers, involving the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[8] This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, making it highly reliable for forming C-O bonds.[8][9]
Principle and Mechanistic Rationale
The process involves two fundamental steps:
-
Deprotonation: The phenolic proton of 6-Bromo-2,3-difluorophenol is abstracted by a suitable base to form the corresponding 6-bromo-2,3-difluorophenoxide ion. This step is crucial as the phenoxide is a significantly stronger nucleophile than the neutral phenol. The electron-withdrawing nature of the two fluorine atoms facilitates this deprotonation.[7]
-
Nucleophilic Attack: The newly formed phenoxide ion acts as the nucleophile, executing a backside attack on the electrophilic carbon of a primary alkyl halide.[8][9] This concerted step displaces the halide leaving group and forms the desired ether.
For this SN2 reaction to be efficient, primary alkyl halides are strongly preferred. Secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides will almost exclusively yield elimination products.[9]
Caption: Workflow for Williamson Ether Synthesis.
Experimental Protocol: Synthesis of 1-Bromo-2,3-difluoro-6-methoxybenzene
This protocol details a representative O-methylation of 6-Bromo-2,3-difluorophenol.
Reagent Table:
| Reagent | Molar Mass ( g/mol ) | Mmol | Equivalents | Amount |
| 6-Bromo-2,3-difluorophenol | 208.99[1] | 10.0 | 1.0 | 2.09 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 | 1.5 | 2.07 g |
| Iodomethane (CH₃I) | 141.94 | 12.0 | 1.2 | 0.75 mL (1.70 g) |
| N,N-Dimethylformamide (DMF) | - | - | - | 20 mL |
Procedure:
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Bromo-2,3-difluorophenol (2.09 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) via syringe.
-
Reagent Addition: Stir the suspension vigorously. Slowly add iodomethane (0.75 mL, 12.0 mmol) to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and maintain stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and pour it into 100 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 1-Bromo-2,3-difluoro-6-methoxybenzene.
Expert Insights (Self-Validation):
-
Choice of Base: Potassium carbonate is a moderately strong base, sufficient for deprotonating the acidic 6-bromo-2,3-difluorophenol. It is easier and safer to handle than stronger bases like sodium hydride (NaH), which would require strictly anhydrous conditions to prevent quenching and hydrogen gas evolution.[9]
-
Choice of Solvent: DMF is an excellent polar aprotic solvent for SN2 reactions as it solvates the potassium cation, leaving the phenoxide anion more "naked" and nucleophilic.[10] Acetonitrile is a suitable alternative.
-
Monitoring: The disappearance of the starting phenol spot on TLC is a reliable indicator of reaction completion. A co-spot of the starting material and the reaction mixture is recommended for accurate comparison.
Part 2: O-Acylation via Schotten-Baumann Reaction
The Schotten-Baumann reaction is a classic method for synthesizing esters (or amides) from alcohols (or amines) and acyl chlorides.[11] The reaction is typically performed under basic conditions, often in a two-phase solvent system, to neutralize the acidic byproduct (HCl) and drive the reaction to completion.[11][12]
Principle and Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the phenolic oxygen of 6-Bromo-2,3-difluorophenol attacks the electrophilic carbonyl carbon of the acyl chloride.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Elimination & Deprotonation: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base present in the reaction medium then abstracts the proton from the oxonium ion to yield the final ester product. The base's primary role is to neutralize the HCl generated, which would otherwise protonate and deactivate the starting phenol.[13][14]
Caption: Workflow for Schotten-Baumann Esterification.
Experimental Protocol: Synthesis of 6-Bromo-2,3-difluorophenyl benzoate
This protocol details the acylation of 6-Bromo-2,3-difluorophenol with benzoyl chloride.
Reagent Table:
| Reagent | Molar Mass ( g/mol ) | Mmol | Equivalents | Amount |
| 6-Bromo-2,3-difluorophenol | 208.99 | 10.0 | 1.0 | 2.09 g |
| Benzoyl Chloride | 140.57 | 11.0 | 1.1 | 1.30 mL (1.55 g) |
| Pyridine | 79.10 | - | - | 15 mL |
| Dichloromethane (DCM) | - | - | - | 20 mL |
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 6-Bromo-2,3-difluorophenol (2.09 g, 10.0 mmol) in a mixture of pyridine (15 mL) and dichloromethane (DCM, 20 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add benzoyl chloride (1.30 mL, 11.0 mmol) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.
-
Work-up (Quenching): Slowly pour the reaction mixture into 100 mL of 1 M HCl solution in an ice bath to neutralize the excess pyridine.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography to yield the pure 6-Bromo-2,3-difluorophenyl benzoate.
Expert Insights (Self-Validation):
-
Choice of Base: Pyridine serves as both a base to neutralize the generated HCl and as a nucleophilic catalyst, which can accelerate the reaction by forming a more reactive acylpyridinium intermediate.[13] An aqueous base like NaOH in a biphasic system is an alternative "classic" Schotten-Baumann condition.[12]
-
Acylating Agent: Acyl chlorides are highly reactive and are the standard choice for this transformation. Acid anhydrides can also be used, often requiring slightly more forcing conditions or extended reaction times.
-
Safety: The reaction is exothermic and generates corrosive HCl gas. It must be performed in a well-ventilated fume hood. The dropwise addition at 0 °C is critical for controlling the reaction rate and preventing temperature spikes.
Summary of Functionalization Strategies and Characterization
The choice between O-alkylation and O-acylation depends on the desired final product and the subsequent synthetic steps. Both methods are highly effective for modifying the phenolic hydroxyl group of 6-Bromo-2,3-difluorophenol.
Comparative Overview:
| Feature | Williamson Ether Synthesis (O-Alkylation) | Schotten-Baumann Reaction (O-Acylation) |
| Reaction Type | SN2 Nucleophilic Substitution | Nucleophilic Acyl Substitution |
| Key Reagents | Alkyl Halide, Base (K₂CO₃, NaH) | Acyl Chloride/Anhydride, Base (Pyridine, NaOH) |
| Typical Conditions | Anhydrous polar aprotic solvent (DMF, ACN), Heat | Biphasic (DCM/H₂O) or organic solvent (Pyridine), 0 °C to RT |
| Key Byproduct | Halide Salt | HCl (neutralized by base) |
| Scope | Best with primary alkyl halides | Broad scope with various acyl chlorides |
Analytical Characterization:
Successful functionalization can be confirmed using standard spectroscopic techniques:
-
¹H NMR: The most telling evidence is the disappearance of the broad singlet corresponding to the phenolic -OH proton. New signals will appear in the aliphatic region (for ethers) or as characteristic multiplets for the acyl group (for esters).
-
¹³C NMR: The carbon atom of the newly introduced alkyl or acyl group will be visible, and shifts in the aromatic carbon signals, particularly C1 (the carbon bearing the oxygen), will be observed.
-
FT-IR Spectroscopy: The broad O-H stretching band (around 3200-3600 cm⁻¹) of the starting phenol will disappear. A strong C=O stretching band will appear (around 1730-1750 cm⁻¹) for the ester product. For ethers, the appearance of a C-O-C stretch (around 1050-1250 cm⁻¹) is expected.
-
Mass Spectrometry (MS): The molecular ion peak will correspond to the calculated mass of the ether or ester product.
By applying these robust and well-understood protocols, researchers can efficiently and strategically modify 6-Bromo-2,3-difluorophenol, unlocking its full potential as a versatile intermediate in drug discovery and materials science.
References
- 1. 6-Bromo-2,3-difluorophenol | C6H3BrF2O | CID 17747846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromo-2,3-difluorophenol 97% | CAS: 186590-23-8 | AChemBlock [achemblock.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 4. (6-Bromo-2,3-difluorophenyl)methanol [myskinrecipes.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Phenols | Research Starters | EBSCO Research [ebsco.com]
- 7. benchchem.com [benchchem.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 12. testbook.com [testbook.com]
- 13. byjus.com [byjus.com]
- 14. Schotten-Baumann Reaction [organic-chemistry.org]
Application Notes and Protocols for Regioselective Reactions of 6-Bromo-2,3-difluorophenol
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for navigating the regioselective reactions of 6-bromo-2,3-difluorophenol, a versatile building block in contemporary drug discovery and materials science. The strategic placement of a hydroxyl group, two fluorine atoms, and a bromine atom on the aromatic ring presents both a unique opportunity and a distinct challenge in directing chemical transformations. This document elucidates the underlying principles governing regioselectivity and offers field-proven methodologies for achieving desired product outcomes in key synthetic operations, including O-alkylation, and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. By explaining the causality behind experimental choices, this guide aims to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of this valuable intermediate.
Introduction: The Strategic Importance of 6-Bromo-2,3-difluorophenol
6-Bromo-2,3-difluorophenol is a key synthetic intermediate whose value lies in the orthogonal reactivity of its functional groups. The phenolic hydroxyl group provides a handle for etherification and esterification, while the bromine atom is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and heteroatom substituents. The vicinal difluoro motif is a particularly sought-after feature in medicinal chemistry, as the fluorine atoms can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.
Understanding and controlling the regioselectivity of reactions involving this substrate is paramount to its effective utilization. The electronic interplay between the electron-donating hydroxyl group and the electron-withdrawing halogen substituents creates a nuanced reactivity profile that must be carefully considered when designing synthetic routes.
Understanding Regioselectivity: The Interplay of Substituent Effects
The regiochemical outcome of reactions on the 6-bromo-2,3-difluorophenol ring is governed by a combination of electronic and steric effects of the four substituents.
-
Hydroxyl Group (-OH): As a powerful electron-donating group, the hydroxyl group activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions.[1][2] In the context of 6-bromo-2,3-difluorophenol, the para position (C-4) and the open ortho position (C-5) are electronically activated by the hydroxyl group.
-
Fluorine Atoms (-F): Fluorine atoms are electronegative and exert a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack.[3] However, they also possess lone pairs that can participate in resonance, a +M effect, which directs ortho and para.[3][4] In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to overall deactivation.[5]
-
Bromine Atom (-Br): Similar to fluorine, bromine is an ortho, para-director that is deactivating overall due to its strong inductive effect.[5]
In palladium-catalyzed cross-coupling reactions, the site of reaction is determined by the ease of oxidative addition of the palladium catalyst into the carbon-halogen bond. Generally, the reactivity order is C-I > C-Br > C-Cl. Therefore, the C-Br bond at the 6-position is the primary site for cross-coupling reactions.
Experimental Protocols
The following protocols are designed to be robust starting points for the regioselective functionalization of 6-bromo-2,3-difluorophenol. Optimization may be required for specific substrates and scales.
O-Alkylation: Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for the O-alkylation of phenols.[6][7][8][9][10] The reaction proceeds via an SN2 mechanism and is generally regioselective for the phenolic hydroxyl group.[9]
Protocol 1: Synthesis of 6-Bromo-2,3-difluoro-1-methoxybenzene
-
Objective: To selectively methylate the hydroxyl group of 6-bromo-2,3-difluorophenol.
-
Materials:
-
6-Bromo-2,3-difluorophenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Methyl Iodide (CH₃I)
-
Anhydrous Acetone
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 6-bromo-2,3-difluorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
| Parameter | Value | Rationale |
| Base | K₂CO₃ | A mild base is sufficient to deprotonate the acidic phenol. |
| Solvent | Acetone | A polar aprotic solvent that facilitates the SN2 reaction. |
| Electrophile | CH₃I | A reactive methylating agent. |
| Temperature | Reflux | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
Workflow for Williamson Ether Synthesis:
Caption: Workflow for the Williamson Ether Synthesis of 6-Bromo-2,3-difluorophenol.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds.[11][12] For 6-bromo-2,3-difluorophenol, these reactions are expected to be highly regioselective at the C-Br bond.
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[13][14]
Protocol 2: Synthesis of 2,3-Difluoro-6-phenylphenol
-
Objective: To selectively couple a phenyl group at the 6-position of 6-bromo-2,3-difluorophenol.
-
Materials:
-
6-Bromo-2,3-difluorophenol
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a reaction vessel, combine 6-bromo-2,3-difluorophenol (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Add a 2M aqueous solution of potassium carbonate (2.0 eq).
-
Add 1,4-dioxane as the solvent.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction to 90 °C and stir for 12-16 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
| Parameter | Value | Rationale |
| Catalyst | Pd(OAc)₂/PPh₃ | A common and effective catalyst system for Suzuki couplings. |
| Base | K₂CO₃ (aq) | Essential for the transmetalation step in the catalytic cycle. |
| Solvent | Dioxane/Water | A biphasic solvent system that facilitates both the organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient energy for the catalytic cycle to proceed efficiently. |
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[11][12][15]
Protocol 3: Synthesis of N-Aryl-6-amino-2,3-difluorophenol
-
Objective: To selectively introduce an amino group at the 6-position of 6-bromo-2,3-difluorophenol.
-
Materials:
-
6-Bromo-2,3-difluorophenol
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a glovebox, add 6-bromo-2,3-difluorophenol (1.0 eq), Pd₂(dba)₃ (0.01 eq), and Xantphos (0.02 eq) to an oven-dried reaction vial.
-
Add the amine (1.2 eq).
-
Add anhydrous, deoxygenated toluene.
-
Add sodium tert-butoxide (1.4 eq).
-
Seal the reaction vial and heat to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
| Parameter | Value | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃/Xantphos | A highly effective catalyst system for Buchwald-Hartwig amination. |
| Base | NaOtBu | A strong, non-nucleophilic base required for the catalytic cycle. |
| Solvent | Toluene | Anhydrous, non-polar solvent suitable for this reaction. |
| Temperature | 100 °C | Elevated temperature is typically required for C-N bond formation. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure proper handling of air- and moisture-sensitive reagents. Consider using a pre-catalyst. |
| Insufficiently anhydrous conditions | Dry solvents and reagents thoroughly. | |
| Incorrect base or solvent | Screen different bases and solvents. For Buchwald-Hartwig, a strong, non-nucleophilic base is crucial. | |
| Formation of side products | Homocoupling of boronic acid (Suzuki) | Use a slight excess of the boronic acid and ensure efficient stirring. |
| Hydrodehalogenation | Lower the reaction temperature or screen different ligands. | |
| Poor regioselectivity | Competing reaction at other sites | While unlikely for cross-coupling, if observed, consider protecting the hydroxyl group. |
Conclusion
6-Bromo-2,3-difluorophenol is a valuable and versatile building block for the synthesis of complex molecules. By understanding the interplay of its functional groups and employing the appropriate reaction conditions, highly regioselective transformations can be achieved. The protocols provided in this guide for O-alkylation and palladium-catalyzed cross-coupling reactions serve as a robust foundation for researchers to explore the rich chemistry of this important intermediate.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Regioselectivity in palladium-catalyzed C-H activation/oxygenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. Khan Academy [khanacademy.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Purification challenges of 6-Bromo-2,3-difluorophenol reaction products
Technical Support Center: Purification of 6-Bromo-2,3-difluorophenol
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development facing challenges with the purification of 6-Bromo-2,3-difluorophenol (CAS 186590-23-8). This halogenated phenol is a key building block, but its purification is often non-trivial. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Introduction: The Purification Challenge
6-Bromo-2,3-difluorophenol is synthesized via electrophilic bromination of 2,3-difluorophenol. The hydroxyl group is a strongly activating ortho-, para- director, meaning the reaction can yield a mixture of products. The primary purification challenge lies in separating the desired 6-bromo isomer from unreacted starting material, the isomeric 4-bromo product, and potential di-brominated side products. These compounds often possess very similar polarities and volatilities, complicating separation by standard techniques.
Troubleshooting Guide
This section addresses specific, acute issues you may encounter during the purification process.
Question: My crude reaction mixture shows multiple spots on the TLC plate that are very close together. How can I achieve separation?
Answer: This is the most common issue and points to the presence of regioisomers. The key is to optimize your chromatography conditions to exploit subtle differences in polarity.
-
Underlying Cause: The hydroxyl and halogen substituents create a specific molecular dipole. Isomers like 4-Bromo-2,3-difluorophenol will have a slightly different net polarity than the desired 6-Bromo product, resulting in very close Rf values.
-
Troubleshooting Protocol:
-
Solvent System Screening: Do not rely on a single solvent system. Systematically screen binary solvent systems of varying polarity. Start with a low-polarity system like Hexane/Ethyl Acetate and gradually increase the polarity. Test other systems like Hexane/Dichloromethane or Toluene/Ethyl Acetate. Sometimes, a three-solvent system can provide the necessary resolution.
-
Column Chromatography Optimization: If TLC shows even a slight separation, column chromatography can be successful.[1]
-
Use a High-Resolution Setup: Employ a long, narrow column to maximize the number of theoretical plates.
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel and load it onto the column as a dry powder. This prevents band broadening that can occur with liquid loading.
-
Slow Elution: Run the column at a slower flow rate than you normally would. This allows for better equilibration between the stationary and mobile phases, enhancing separation.[2]
-
Isocratic vs. Gradient Elution: Start with an isocratic elution using the solvent system that gave the best TLC separation. If separation is still poor, a very shallow gradient (e.g., increasing from 5% to 10% Ethyl Acetate in Hexane over many column volumes) can effectively resolve closely-eluting compounds.
-
-
Question: After purification, my product is an oil or a low-melting solid, but it's supposed to be a solid/liquid. What's wrong?
Answer: This issue typically points to the presence of residual solvent or persistent impurities that are depressing the melting point.
-
Underlying Cause: Halogenated phenols can be "sticky" and may retain solvents, especially higher-boiling ones like ethyl acetate or toluene. Furthermore, even small amounts of isomeric impurities can form a eutectic mixture, which has a lower melting point than either of the pure components.
-
Troubleshooting Protocol:
-
High-Vacuum Drying: Place the sample under a high vacuum (high-vac) for several hours, possibly with gentle heating (e.g., 30-40 °C) if the compound is not heat-sensitive. This is often sufficient to remove residual solvents.
-
Purity Re-assessment: Analyze the oily product by ¹H NMR. The presence of residual solvent peaks (e.g., quartet at ~4.1 ppm and triplet at ~1.2 ppm for ethyl acetate) will be immediately obvious. Isomeric impurities will manifest as extra, complex signals in the aromatic region.
-
Re-purification: If significant impurities are detected, a second, more careful chromatographic purification may be necessary.[3] If the impurity level is low, consider recrystallization.
-
Question: My yield is very low after column chromatography. Where did my product go?
Answer: Low recovery can be attributed to several factors, from irreversible adsorption on the silica to product decomposition.
-
Underlying Cause: Phenols, being acidic, can sometimes interact strongly with the slightly acidic surface of standard silica gel, leading to streaking and irreversible adsorption.[4] Some highly functionalized compounds may also be unstable on silica.
-
Troubleshooting Protocol:
-
Test for Stability: Before running a large-scale column, spot a TLC plate with your crude mixture. Let it sit for an hour, then elute it. If you see new spots or significant streaking that wasn't there initially, your compound may be degrading on silica gel.[3]
-
Deactivate the Silica: If instability is suspected, you can deactivate the silica gel. Prepare a slurry of silica in your column solvent and add 1% triethylamine. This neutralizes the acidic sites on the silica surface, often improving recovery for sensitive compounds.
-
Consider Alternative Stationary Phases: For highly problematic separations, consider using a different stationary phase like alumina (neutral or basic) or C18-functionalized silica (reverse-phase).[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective starting strategy for purifying crude 6-Bromo-2,3-difluorophenol?
A1: A multi-step approach is best. Start with an acidic/basic liquid-liquid extraction to remove non-phenolic impurities. Dissolve the crude product in a solvent like ethyl acetate and wash with a mild acid (e.g., 1M HCl) to remove any basic impurities, then with a saturated sodium bicarbonate solution to remove any acidic byproducts. The key step is then careful flash column chromatography on silica gel as the primary purification method.[5]
Q2: Is recrystallization a viable purification method for 6-Bromo-2,3-difluorophenol?
A2: Recrystallization can be an excellent final polishing step if the product is already of moderate purity (>90%). However, it is generally ineffective for removing large quantities of isomeric impurities due to their similar crystal lattice packing.
-
Solvent Selection: An ideal solvent would dissolve the compound when hot but not when cold. A mixed solvent system, such as Hexane/Ethyl Acetate or Toluene/Heptane, is often required.[6][7]
-
Oiling Out: Be aware that phenols can "oil out" if the solution cools too quickly or if the boiling point of the solvent is higher than the melting point of the compound.[8] If this happens, re-heat the solution, add more of the more soluble solvent, and allow it to cool much more slowly.[9]
Q3: How can I confirm the purity and identity of my final product?
A3: A combination of analytical techniques is required for unambiguous confirmation.
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool. The ¹H NMR spectrum should show clean signals in the aromatic region corresponding to the protons on the ring. The coupling patterns (J-coupling) between H and F atoms will be complex but are highly characteristic.[10] The ¹³C NMR will show distinct signals for the carbon atoms, with large C-F coupling constants.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing purity and confirming the molecular weight.[11] The GC trace should show a single major peak, and the mass spectrum should display the characteristic isotopic pattern for a compound containing one bromine atom (two peaks of roughly equal intensity separated by 2 m/z units).[12]
-
FT-IR Spectroscopy: The infrared spectrum should show a characteristic broad O-H stretch around 3200-3600 cm⁻¹ and C-Br/C-F stretches in the fingerprint region.
Q4: What are the likely isomeric impurities I should be aware of?
A4: The electrophilic bromination of 2,3-difluorophenol can lead to several byproducts. The hydroxyl group directs ortho- and para- to itself.[13][14]
| Compound Name | Position of Bromine | Expected Polarity Relative to Product |
| 6-Bromo-2,3-difluorophenol (Product) | Ortho to -OH | - |
| 4-Bromo-2,3-difluorophenol | Para to -OH | Very similar, likely slightly less polar |
| 2,3-Difluorophenol | (Unreacted Starting Material) | More polar |
| 4,6-Dibromo-2,3-difluorophenol | Ortho and Para to -OH | Less polar |
Table 1: Potential impurities in the synthesis of 6-Bromo-2,3-difluorophenol.
Visual Workflow: Troubleshooting Purification
The following diagram outlines a logical workflow for diagnosing and solving common purification challenges.
Caption: A decision tree for troubleshooting common issues.
References
- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. How To Run A Reaction [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. asianpubs.org [asianpubs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. byjus.com [byjus.com]
- 14. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
Side reactions and byproducts in 6-Bromo-2,3-difluorophenol chemistry
Welcome to the technical support center for 6-Bromo-2,3-difluorophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and success of your research.
Troubleshooting Guide
This section addresses common experimental challenges in a question-and-answer format, providing plausible causes, corrective actions, and the underlying scientific rationale.
Question 1: My reaction to synthesize or use 6-Bromo-2,3-difluorophenol is resulting in a low yield. What are the likely causes and how can I optimize it?
Answer:
Low yield is a frequent issue stemming from several factors, including incomplete conversion, product degradation, or competing side reactions. A systematic approach is crucial for diagnosis and optimization.
Plausible Causes & Recommended Solutions:
-
Incomplete Reaction: The activating hydroxyl group is countered by the deactivating effects of the halogens. The reaction may require more forcing conditions or longer reaction times than anticipated.
-
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Extend the reaction time in increments of 1-2 hours and observe the consumption of the starting material. If the reaction stalls, a modest increase in temperature (e.g., 5-10 °C) may be beneficial.
-
-
Reagent Degradation: The brominating agent (e.g., N-Bromosuccinimide (NBS), Bromine) may have degraded, or the solvent may contain impurities (e.g., water) that interfere with the reaction.
-
Solution: Use a freshly opened bottle of the brominating agent or purify it before use. For instance, NBS can be recrystallized from water. Ensure all solvents are anhydrous, as moisture can quench reagents and promote hydrolysis side reactions.
-
-
Product Degradation/Side Reactions: 6-Bromo-2,3-difluorophenol, like other phenols, is susceptible to oxidation, which can be exacerbated by heat, light, or metallic impurities. This often leads to the formation of colored, polymeric byproducts.[1][2]
-
Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. Protect the reaction vessel from light by wrapping it in aluminum foil. After the reaction, a mildly acidic workup can help stabilize the phenolic product before purification.
-
Experimental Protocol: Reaction Optimization Workflow
The following workflow provides a systematic approach to troubleshooting low yields.
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I've isolated my product, but analytical data (NMR, MS) shows significant impurities. What are the common byproducts in 6-Bromo-2,3-difluorophenol chemistry?
Answer:
The formation of byproducts is often related to the inherent reactivity of the phenol ring and the C-Br bond. Identifying these impurities is the first step toward eliminating them.
Common Byproducts and Their Origins:
-
Isomeric Products (e.g., 4-Bromo-2,3-difluorophenol): The hydroxyl group is a strong ortho-, para-director. While the 6-position (ortho) is sterically accessible, bromination can also occur at the 4-position (para), leading to a mixture of isomers that can be difficult to separate.
-
Over-brominated Species (e.g., 4,6-Dibromo-2,3-difluorophenol): Using an excess of the brominating agent or running the reaction for too long can lead to the introduction of a second bromine atom onto the activated ring.
-
Debromination Product (2,3-Difluorophenol): The carbon-bromine bond can be cleaved under certain conditions, particularly reductive ones.[3] Trace metals or certain reagents can catalyze this hydrodehalogenation, leading back to the starting material. The bond dissociation energy for a C-Br bond is significantly lower than for a C-F bond, making selective debromination a plausible side reaction.[3]
-
Oxidative Coupling Products: Phenols can undergo one-electron oxidation to form phenoxyl radicals. These radicals can then couple to form dimeric structures, such as hydroxylated polybrominated biphenyls or diphenyl ethers.[2] These are often high molecular weight, colored impurities.
Data Table: Characterization of Potential Byproducts
| Compound Name | Molecular Weight ( g/mol ) | Potential Origin | Key Analytical Signature (¹H NMR) |
| 6-Bromo-2,3-difluorophenol | 208.99 | Desired Product | Two distinct aromatic proton signals. |
| 4-Bromo-2,3-difluorophenol | 208.99 | Isomerization | Two distinct aromatic proton signals with different coupling patterns/shifts. |
| 4,6-Dibromo-2,3-difluorophenol | 287.89 | Over-bromination | A single aromatic proton signal (singlet). |
| 2,3-Difluorophenol | 130.09 | Debromination | Three aromatic proton signals.[4] |
| Dimeric Species | >416 | Oxidative Coupling | Complex aromatic region, potential loss of sharp signals. |
Visualizing Side Reaction Pathways
Caption: Major side reaction pathways in the chemistry of 6-Bromo-2,3-difluorophenol.
Question 3: How can I effectively purify 6-Bromo-2,3-difluorophenol from its isomers and other byproducts?
Answer:
Purification can be challenging due to the similar physical properties of the main product and its isomers. Column chromatography is the most reliable method.
Recommended Purification Strategy:
Flash column chromatography is highly effective. The key is selecting a solvent system that provides adequate separation (a ΔRf of >0.2 on TLC is ideal).
Step-by-Step Protocol for Column Chromatography:
-
TLC Analysis: First, determine the optimal solvent system using TLC. A good starting point is a non-polar/polar mixture, such as Hexanes/Ethyl Acetate or Hexanes/Dichloromethane. Screen various ratios (e.g., 9:1, 4:1, 1:1) to find the system that best separates the desired product spot from impurities.
-
Column Packing: Dry pack the column with silica gel. Wet the silica with the least polar solvent from your chosen system (e.g., pure hexanes) and then flush the column with the starting eluent mixture (e.g., 95:5 Hexanes/Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. If solubility is low, adsorb the crude material onto a small amount of silica gel, dry it, and load the powder onto the top of the column bed.
-
Elution: Begin elution with the starting solvent mixture. Collect fractions and monitor them by TLC. You can gradually increase the polarity of the eluent (gradient elution) to speed up the process and elute more polar impurities after your product has been collected. Isomeric byproducts will often elute very close to the desired product.
-
Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure (rotary evaporation) to yield the purified 6-Bromo-2,3-difluorophenol.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 6-Bromo-2,3-difluorophenol? A: To ensure long-term stability, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at room temperature. It should be protected from light and moisture to prevent gradual degradation and oxidation, which can lead to discoloration.
Q2: What are the primary safety hazards associated with 6-Bromo-2,3-difluorophenol? A: According to safety data sheets, this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: Why is regioselectivity a major consideration during the bromination of 2,3-difluorophenol? A: Regioselectivity is dictated by the electronic effects of the substituents on the aromatic ring. The hydroxyl (-OH) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The fluorine atoms are deactivating but are also ortho-, para-directing. In 2,3-difluorophenol, the positions ortho and para to the hydroxyl group are C6, C4, and C2. C2 is already substituted. The C6 position is ortho to the -OH and meta to both -F atoms. The C4 position is para to the -OH and meta/ortho to the -F atoms. The interplay of these directing effects, along with steric hindrance, means that bromination can occur at multiple sites, making control of the reaction conditions critical to favor the desired 6-bromo isomer.
Q4: Can 6-Bromo-2,3-difluorophenol undergo further reactions at the fluorine-substituted positions? A: While the C-F bond is very strong, nucleophilic aromatic substitution (SNAr) can be possible under specific, often harsh, conditions (high temperature, strong nucleophile, and pressure). The fluorine atoms are activated towards displacement by the electron-withdrawing nature of the other halogens and the ring. However, under typical synthetic conditions used for modifying the -OH or C-Br moieties, the C-F bonds are generally stable.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dehalogenation - Wikipedia [en.wikipedia.org]
- 4. 2,3-Difluorophenol | 6418-38-8 | Benchchem [benchchem.com]
Technical Support Center: Optimizing Cross-Coupling Reactions of 6-Bromo-2,3-difluorophenol
Welcome to the technical support hub for optimizing coupling reactions involving 6-bromo-2,3-difluorophenol. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with this versatile but sometimes challenging substrate. The electron-withdrawing nature of the fluorine atoms and the presence of the phenolic hydroxyl group introduce specific considerations that must be addressed for successful and high-yielding transformations.
This guide is structured to provide direct, actionable advice through a series of frequently asked questions and detailed troubleshooting protocols. We will delve into the "why" behind experimental choices, grounding our recommendations in established mechanistic principles to empower you to make informed decisions in your own laboratory.
Troubleshooting Guide: Common Issues and Solutions
Here, we address specific problems you might encounter during your coupling reactions with 6-bromo-2,3-difluorophenol and provide a logical, step-by-step approach to resolving them.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with 6-bromo-2,3-difluorophenol and a boronic acid, but I'm observing very low conversion of my starting material. What are the likely causes and how can I improve my yield?
Answer:
Low yield in Suzuki-Miyaura couplings involving this substrate often stems from a few key factors related to catalyst activity, reaction conditions, and the stability of the coupling partners.
Potential Causes & Step-by-Step Troubleshooting:
-
Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Oxygen can also lead to catalyst decomposition.[1]
-
Solution:
-
Ensure your palladium source and ligand are fresh and have been stored correctly.
-
Use a more robust, air-stable precatalyst such as a palladacycle (e.g., XPhos Pd G3).[1]
-
Thoroughly degas your solvent(s) and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[1][2] Maintain a positive pressure of inert gas throughout the reaction.
-
-
-
Suboptimal Ligand Choice: The electronic and steric properties of the phosphine ligand are critical for efficient catalysis, influencing both the oxidative addition and reductive elimination steps. For an electron-deficient aryl bromide like 6-bromo-2,3-difluorophenol, an electron-rich and bulky ligand is often required to facilitate the oxidative addition step.[3]
-
Inappropriate Base or Solvent System: The base plays a crucial role in the transmetalation step, and its strength and solubility can significantly impact the reaction rate.[7] The solvent must be capable of dissolving both the organic substrates and the inorganic base to a sufficient extent.[8]
-
Solution:
-
If using a carbonate base (e.g., K₂CO₃, Na₂CO₃), ensure it is finely powdered and anhydrous. For more challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be required.[7]
-
Aqueous solvent mixtures (e.g., dioxane/water, toluene/water) are often effective as they can help dissolve the base.[7] However, for substrates prone to protodeboronation, anhydrous conditions might be necessary.
-
Polar aprotic solvents like DMF or DME can also be effective, particularly in facilitating the dissolution of reaction components.[8]
-
-
-
Boronic Acid Decomposition (Protodeboronation): Boronic acids can be unstable, especially under prolonged heating or in the presence of excess water and a strong base, leading to the formation of the corresponding arene byproduct.
-
Solution:
-
Use a slight excess (1.1-1.5 equivalents) of the boronic acid.
-
Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.
-
Minimize reaction time by closely monitoring progress via TLC or LC-MS.
-
-
Issue 2: Competing C-O Coupling or Phenol Reactivity
Question: During my C-C or C-N coupling reaction, I'm observing side products that suggest the phenolic hydroxyl group is reacting. How can I prevent this?
Answer:
The phenolic -OH group is nucleophilic and can participate in side reactions, such as O-arylation, especially in the presence of a base.[9] Protecting the phenol is the most direct strategy to prevent these unwanted transformations.
Strategies for Mitigating Phenol Reactivity:
-
Protection of the Phenolic Hydroxyl Group:
-
Recommended Protecting Groups:
-
Methyl Ether (Me): Formed using a mild base (e.g., K₂CO₃) and methyl iodide or dimethyl sulfate. It is generally stable to the conditions of many cross-coupling reactions.
-
Silyl Ethers (e.g., TBS, TIPS): These are easily installed and removed under mild conditions. However, their stability to the basic conditions of some coupling reactions should be considered.
-
Benzyl Ether (Bn): A robust protecting group that can be removed under hydrogenolysis conditions.
-
-
-
In Situ Protection/Reaction:
-
In some cases, the choice of base can influence the chemoselectivity. A weaker, non-nucleophilic base might favor the desired C-Br coupling over O-arylation. However, this is often substrate-dependent and requires careful optimization. For reliable results, ex situ protection is generally recommended.
-
Issue 3: Poor Performance in Buchwald-Hartwig Amination
Question: I'm trying to perform a Buchwald-Hartwig amination on 6-bromo-2,3-difluorophenol, but the reaction is sluggish and gives a low yield. What specific parameters should I focus on for this transformation?
Answer:
Buchwald-Hartwig amination is sensitive to the choice of ligand, base, and solvent. The electron-deficient nature of the substrate and the potential for catalyst inhibition by the amine or the product require careful tuning of the reaction conditions.[10][11]
Key Optimization Parameters for Buchwald-Hartwig Amination:
-
Ligand Selection: The choice of ligand is paramount.
-
Base Selection: Strong, non-nucleophilic bases are typically required.
-
Solvent Effects:
-
Ammonia Equivalents: For the synthesis of primary anilines, direct coupling with ammonia can be challenging due to its tight binding to the palladium catalyst.[10]
-
Using an ammonia equivalent, such as benzophenone imine followed by hydrolysis, is a reliable strategy.[10]
-
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst should I start with for my initial screening?
Q2: My reaction appears to stall after a certain percentage of conversion. What could be the cause?
A2: Reaction stalling can be due to several factors:
-
Catalyst Deactivation: The catalyst may be decomposing over time. This can be exacerbated by the presence of impurities or oxygen.[1] Consider adding a second portion of the catalyst and ligand mid-reaction.
-
Product Inhibition: The product formed may be coordinating to the palladium center and inhibiting further catalytic turnover. Changing the ligand or solvent may help mitigate this.
-
Base Consumption/Insolubility: The base may be fully consumed or may not be soluble enough to be effective throughout the reaction. Ensure you are using a sufficient excess (typically 2-3 equivalents) and that it has some solubility in the reaction medium.
Q3: How do the fluorine atoms on the ring affect the reactivity of 6-bromo-2,3-difluorophenol?
A3: The two fluorine atoms are strongly electron-withdrawing. This has two main effects:
-
Increased Electrophilicity: The carbon attached to the bromine is more electron-deficient, which generally makes the oxidative addition step of the catalytic cycle more favorable.[16]
-
Acidity of the Phenol: The electron-withdrawing fluorine atoms increase the acidity of the phenolic proton, making it more susceptible to deprotonation by the base used in the coupling reaction. This reinforces the need to consider protecting the hydroxyl group.
Q4: What are the best practices for setting up and monitoring these reactions?
A4:
-
Inert Atmosphere: Always use an inert atmosphere (argon or nitrogen).[1]
-
Degassed Solvents: Ensure all solvents are thoroughly degassed before use.[1][2]
-
Monitoring: Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This will help you determine the optimal reaction time and avoid unnecessary heating that could lead to side reactions or decomposition.
-
Purification: Fluorinated compounds can sometimes be challenging to purify due to their unique polarity.[17][18] Standard silica gel chromatography is often effective, but you may need to screen different solvent systems.
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of Protected 6-Bromo-2,3-difluorophenol (Ar-Br)
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Toluene/H₂O | 80-110 | A robust system for challenging substrates.[19] |
| Pd₂(dba)₃ (1-3) | XPhos (2-6) | Cs₂CO₃ (2) | Dioxane | 100 | Effective for electron-deficient aryl halides.[19] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O | 90 | A classical catalyst, may be less effective for this substrate.[19] |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination of Protected 6-Bromo-2,3-difluorophenol (Ar-Br)
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Amine Type |
| Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS (2) | Toluene | 100 | Primary Amines |
| Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (2) | Dioxane | 100 | Secondary Amines |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | t-BuOH | 110 | Anilines |
General Experimental Protocol for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add the protected 6-bromo-2,3-difluorophenol (1.0 equiv.), the boronic acid or boronate ester (1.2 equiv.), the base (2.0-3.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), and a magnetic stir bar.
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[20]
-
Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Visualizing the Process
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura couplings.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This technical guide is intended to be a living document. As new methodologies and insights emerge, we will continue to update and expand this resource. We encourage you to use this guide as a starting point for your own rigorous optimization and to always consult the primary literature for the most detailed and substrate-specific information.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. research.rug.nl [research.rug.nl]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. sioc.cas.cn [sioc.cas.cn]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. 2,3-Difluorophenol | 6418-38-8 | Benchchem [benchchem.com]
- 20. benchchem.com [benchchem.com]
Stability of 6-Bromo-2,3-difluorophenol under different reaction conditions
Welcome to the technical support center for 6-Bromo-2,3-difluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and handling of this versatile reagent. Our goal is to empower you with the knowledge to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experiments.
Introduction to 6-Bromo-2,3-difluorophenol
6-Bromo-2,3-difluorophenol is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the phenolic ring, imparts specific reactivity and properties that are highly sought after. However, this complex functionality also necessitates a thorough understanding of its stability under various reaction conditions to avoid unwanted side reactions and decomposition.
This guide will address common challenges and questions related to the stability of 6-Bromo-2,3-difluorophenol, providing you with the expertise to confidently incorporate this reagent into your synthetic workflows.
Part 1: Frequently Asked Questions (FAQs) on Stability and Handling
Here we address some of the most common questions regarding the stability and handling of 6-Bromo-2,3-difluorophenol.
Q1: What are the ideal storage conditions for 6-Bromo-2,3-difluorophenol to ensure its long-term stability?
A1: To maintain the integrity of 6-Bromo-2,3-difluorophenol, it is crucial to store it under an inert atmosphere, such as argon or nitrogen, at room temperature.[3] The compound is a liquid at room temperature and should be stored in a tightly sealed container to prevent exposure to moisture and atmospheric oxygen.[3] Some suppliers recommend refrigeration (0-8 °C) for prolonged storage. Always refer to the supplier's specific recommendations on the product's safety data sheet (SDS).
Q2: My sample of 6-Bromo-2,3-difluorophenol has developed a slight color. Is it still usable?
A2: Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored impurities, often quinone-type structures. While a faint color change may not significantly impact the outcome of all reactions, it is an indicator of potential degradation. For sensitive applications, it is advisable to assess the purity of the material using analytical techniques such as NMR or GC-MS before use. If high purity is critical, purification by distillation or chromatography may be necessary.
Q3: Is 6-Bromo-2,3-difluorophenol sensitive to light?
A3: Yes, brominated phenols can be susceptible to photolytic degradation.[4][5] Exposure to UV light can induce cleavage of the C-Br bond, leading to the formation of radical species and subsequent decomposition products.[4][5] It is best practice to store the compound in an amber vial or a container that protects it from light.
Q4: What are the primary decomposition pathways for 6-Bromo-2,3-difluorophenol?
A4: The primary decomposition pathways for 6-Bromo-2,3-difluorophenol are likely to be oxidation and photolysis. Oxidation of the phenol moiety can lead to the formation of quinones and polymeric materials. Photolytic cleavage of the carbon-bromine bond can initiate radical chain reactions, resulting in a complex mixture of byproducts.[4][5][6]
Part 2: Troubleshooting Guide for Common Reactions
This section provides troubleshooting advice for common issues encountered when using 6-Bromo-2,3-difluorophenol in various chemical transformations.
Issue 1: Low Yields in Base-Catalyzed Reactions (e.g., Williamson Ether Synthesis)
Scenario: You are attempting to synthesize an ether from 6-Bromo-2,3-difluorophenol using a strong base like sodium hydride (NaH) followed by an alkyl halide, but you are observing low yields of the desired product.
Potential Causes & Solutions:
-
Incomplete Deprotonation: The acidity of the phenolic proton is influenced by the electron-withdrawing fluorine atoms. While this enhances acidity, incomplete deprotonation can still occur if the base is not strong enough or if reaction times are insufficient.
-
Solution: Ensure you are using a sufficiently strong and non-nucleophilic base like NaH or KH.[7] Allow adequate time for the deprotonation to go to completion before adding the electrophile.
-
-
Side Reactions: The resulting phenoxide is a potent nucleophile. If your alkyl halide is sterically hindered (secondary or tertiary), elimination (E2) can compete with the desired substitution (SN2), reducing the yield of the ether.[7]
-
Solution: Whenever possible, use a primary alkyl halide as the electrophile to favor the SN2 pathway.[7]
-
-
Degradation of Starting Material: Prolonged exposure to strong bases at elevated temperatures can lead to decomposition of the starting material.
-
Solution: Perform the reaction at the lowest effective temperature and monitor the reaction progress closely to avoid prolonged reaction times.
-
Issue 2: Unwanted Side Products in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki or Stille Coupling)
Scenario: You are using 6-Bromo-2,3-difluorophenol as a coupling partner in a palladium-catalyzed cross-coupling reaction and observe significant amounts of homocoupling or other unidentified byproducts.
Potential Causes & Solutions:
-
Catalyst Deactivation: The phenolic hydroxyl group can potentially coordinate to the palladium center and inhibit catalysis.
-
Solution: It is often advantageous to protect the hydroxyl group as a methyl or other stable ether before performing the cross-coupling reaction. This prevents interference from the acidic proton and potential coordination to the metal center.
-
-
Incorrect Base or Ligand Choice: The choice of base and ligand is critical for the success of cross-coupling reactions.[8][9][10] An inappropriate combination can lead to slow reaction rates, catalyst decomposition, and the formation of side products.
-
Solution: Screen a variety of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and phosphine ligands to find the optimal conditions for your specific substrates. The reactivity order for halogens in these couplings is generally I > Br > Cl > F, making the bromine on your substrate the primary reactive site.[10]
-
-
Reaction Temperature: High temperatures can lead to catalyst decomposition and the formation of byproducts.
-
Solution: Optimize the reaction temperature. While some cross-coupling reactions require elevated temperatures, running the reaction at the lowest possible temperature that still provides a reasonable reaction rate can minimize side reactions.
-
Part 3: Experimental Protocols and Data
This section provides a general protocol for a common reaction involving 6-Bromo-2,3-difluorophenol and a table summarizing its stability under different conditions.
Protocol: General Procedure for Williamson Ether Synthesis
This protocol provides a general guideline for the synthesis of an ether from 6-Bromo-2,3-difluorophenol.
Materials:
-
6-Bromo-2,3-difluorophenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Primary alkyl halide (e.g., iodomethane, ethyl bromide)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 6-Bromo-2,3-difluorophenol (1.0 eq).
-
Dissolve the phenol in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C.
-
Slowly add the primary alkyl halide (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether.
Data Summary: Stability of Halogenated Phenols
The following table summarizes the general stability of halogenated phenols, which can be extrapolated to 6-Bromo-2,3-difluorophenol.
| Condition | Stability | Potential Issues | Mitigation Strategies |
| Strong Acids | Generally Stable | Protonation of the hydroxyl group. | Use aprotic solvents if possible. |
| Strong Bases | Deprotonation | Formation of the phenoxide, which can be more susceptible to oxidation. | Work under an inert atmosphere; use moderate temperatures. |
| Oxidizing Agents | Unstable | Oxidation to quinones and polymeric materials. | Avoid strong oxidizing agents (e.g., KMnO₄, CrO₃). |
| Reducing Agents | Generally Stable | The aromatic ring is generally resistant to reduction under mild conditions. | Compatibility should be assessed on a case-by-case basis. |
| Elevated Temperatures | Moderately Stable | Potential for decomposition, especially over prolonged periods. | Use the lowest effective reaction temperature. |
| UV Light | Unstable | Photolytic cleavage of the C-Br bond.[4][5] | Store in amber containers and protect reactions from light. |
Part 4: Visualizing Reaction Pathways
The following diagrams illustrate key concepts related to the reactivity of 6-Bromo-2,3-difluorophenol.
Caption: Workflow for the Williamson ether synthesis, highlighting the potential for a competing elimination reaction.
Caption: Recommended pathway for palladium-catalyzed cross-coupling reactions involving 6-Bromo-2,3-difluorophenol.
References
- 1. 6-Bromo-2,3-difluorophenol | 186590-23-8 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Tyrosinase-catalyzed oxidation of fluorophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bromine and carbon isotope effects during photolysis of brominated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow | MDPI [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Handling and storage precautions for 6-Bromo-2,3-difluorophenol
Welcome to the technical support guide for 6-Bromo-2,3-difluorophenol (CAS No. 186590-23-8). This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling, storage, and use of this valuable synthetic intermediate. This guide provides in-depth technical information, troubleshooting advice, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Core Concepts: Understanding the Reactivity of 6-Bromo-2,3-difluorophenol
6-Bromo-2,3-difluorophenol is a polyhalogenated aromatic compound, a class of molecules known for their utility in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its chemical behavior is dictated by the interplay of the hydroxyl (-OH), bromine (-Br), and fluorine (-F) substituents on the benzene ring.
-
The Phenolic Hydroxyl Group: The -OH group is acidic and can be deprotonated by bases. It also activates the aromatic ring towards electrophilic substitution.
-
Halogen Substituents: The bromine and fluorine atoms are electron-withdrawing, influencing the acidity of the phenol and the regioselectivity of reactions. The carbon-halogen bonds can be susceptible to cleavage under certain conditions, such as reductive dehalogenation.
-
Sensitivity: Like many phenols, 6-Bromo-2,3-difluorophenol is susceptible to oxidation, which can be accelerated by air and light. This degradation often results in the formation of colored impurities.[1][2]
Storage and Handling: A Proactive Approach to Stability
Proper storage and handling are critical to maintaining the purity and reactivity of 6-Bromo-2,3-difluorophenol and ensuring the safety of laboratory personnel. Given its sensitivity to air and light, the following precautions are essential.[3]
Recommended Storage Conditions
For optimal stability, 6-Bromo-2,3-difluorophenol should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[3] | Refrigeration slows down potential degradation pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen)[3] | Prevents oxidation by atmospheric oxygen. |
| Light | Amber or opaque container[3] | Protects the compound from photodegradation. |
| Container | Tightly sealed, appropriate material (e.g., glass) | Prevents contamination and exposure to moisture. |
Safe Handling Workflow
The following workflow is recommended for handling 6-Bromo-2,3-difluorophenol, especially when transferring from the storage container to a reaction vessel.
Caption: Recommended workflow for handling 6-Bromo-2,3-difluorophenol.
Troubleshooting Guide
This section addresses common issues that may arise during the use of 6-Bromo-2,3-difluorophenol in experimental settings.
Q1: My previously colorless or pale-yellow solution of 6-Bromo-2,3-difluorophenol has turned brown. What happened, and can I still use it?
A1: A brown discoloration is a common indicator of oxidation.[1][2] Phenols are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and the presence of trace metal impurities. The colored products are often quinone-type compounds formed from the oxidation of the phenol.[2]
-
Causality: The phenolic hydroxyl group can be oxidized to a carbonyl group, leading to the formation of highly colored, conjugated systems.
-
Impact on Reactivity: The presence of these impurities can lead to lower yields and the formation of side products in your reaction. The extent of the impact depends on the concentration of the impurities and the nature of your reaction.
-
Recommendation: For reactions sensitive to impurities, it is advisable to purify the discolored solution before use. This can often be achieved by passing the material through a short plug of silica gel or by distillation under reduced pressure. However, for some robust applications, a minor color change may not significantly affect the outcome. It is recommended to run a small-scale test reaction to assess its suitability.
Q2: I am seeing unexpected peaks in the NMR spectrum of my 6-Bromo-2,3-difluorophenol. What could they be?
A2: Unexpected NMR peaks can arise from several sources, including residual solvents, degradation products, or impurities from the synthesis.
-
Common Solvent Impurities: Consult standard tables of NMR solvent impurities to rule out common contaminants like water, acetone, or grease.
-
Potential Degradation Products:
-
Oxidation Products: The formation of quinones can lead to the appearance of new aromatic and vinylic protons in the ¹H NMR spectrum and new carbonyl signals in the ¹³C NMR spectrum.
-
Dehalogenation Products: While less common under standard storage conditions, reductive dehalogenation can lead to the formation of 2,3-difluorophenol. This would result in a different aromatic splitting pattern in the ¹H NMR spectrum.
-
-
Synthetic Impurities: Depending on the synthetic route, isomeric impurities (e.g., other bromodifluorophenol isomers) could be present. A careful analysis of the coupling patterns in the aromatic region of the ¹H NMR and ¹⁹F NMR spectra can help identify these.
Q3: My reaction with 6-Bromo-2,3-difluorophenol is not going to completion, or I am getting a complex mixture of products. What could be the issue?
A3: Several factors could contribute to incomplete reactions or the formation of side products.
-
Reagent Quality: As discussed, the purity of the 6-Bromo-2,3-difluorophenol is crucial. If it has degraded, the actual concentration of the starting material is lower than calculated, and impurities may interfere with the reaction.
-
Incompatible Reagents: 6-Bromo-2,3-difluorophenol is incompatible with strong oxidizing agents and strong bases.
-
Strong Oxidizing Agents (e.g., KMnO₄, CrO₃): These will likely lead to the degradation of the aromatic ring.
-
Strong Bases (e.g., n-BuLi, NaH): While phenols react with bases, very strong bases can potentially promote side reactions, including deprotonation at other sites or reactions with the halogen substituents.
-
-
Reaction Conditions: Ensure that the reaction is being carried out under the appropriate inert atmosphere if your reagents or intermediates are air-sensitive. Moisture can also quench many organometallic reagents and affect reactions involving strong bases.
Frequently Asked Questions (FAQs)
Q: What personal protective equipment (PPE) should I wear when handling 6-Bromo-2,3-difluorophenol?
A: At a minimum, you should wear standard laboratory attire, including a lab coat, safety glasses or goggles, and chemical-resistant gloves. All handling of the neat compound or its concentrated solutions should be performed in a certified chemical fume hood.
Q: How should I quench a reaction containing 6-Bromo-2,3-difluorophenol?
A: The quenching procedure will depend on the other reagents in your reaction mixture. If the reaction contains pyrophoric or water-reactive reagents, a careful quenching procedure is essential. A general approach for quenching such reactions involves cooling the reaction mixture in an ice bath and slowly adding a less reactive quenching agent like isopropanol, followed by a mixture of isopropanol and water, and finally water.[4][5] Always perform quenching under an inert atmosphere and behind a safety shield.
Q: How do I dispose of waste containing 6-Bromo-2,3-difluorophenol?
A: Waste containing halogenated organic compounds should be disposed of as hazardous waste.[3][6] It is crucial to segregate halogenated waste from non-halogenated waste streams, as the disposal costs and methods differ.[6] Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this compound down the drain.
Q: Is 6-Bromo-2,3-difluorophenol soluble in common organic solvents?
A: Yes, as a substituted phenol, it is expected to be soluble in a wide range of common organic solvents such as dichloromethane, diethyl ether, ethyl acetate, and acetone. Its solubility in nonpolar solvents like hexanes may be more limited.
References
Technical Support Center: Purification of Crude 6-Bromo-2,3-difluorophenol
Welcome to the technical support center for 6-Bromo-2,3-difluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for purifying this critical synthetic intermediate. We will address common challenges through a series of frequently asked questions and detailed troubleshooting protocols, grounding our advice in established chemical principles.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses the common issues encountered during the purification of 6-Bromo-2,3-difluorophenol.
Q1: What are the likely impurities in my crude 6-Bromo-2,3-difluorophenol sample?
A: The impurity profile of your crude product is intrinsically linked to its synthetic route. Typically, the synthesis involves the bromination of 2,3-difluorophenol.[1][2] Consequently, you should anticipate the following classes of impurities:
-
Unreacted Starting Materials: Residual 2,3-difluorophenol is a common impurity.
-
Over-Brominated Products: Formation of di-brominated species (e.g., 4,6-dibromo-2,3-difluorophenol) can occur if the reaction is not carefully controlled.
-
Positional Isomers: Depending on the directing effects of the hydroxyl and fluorine groups, small amounts of other bromo-2,3-difluorophenol isomers might be formed.
-
Reagent Residues: If N-bromosuccinimide (NBS) is used for bromination, residual succinimide may be present.[3]
-
Oxidation Products: Phenols are susceptible to air oxidation, which can produce colored quinone-type impurities.[4] This is often the cause of a pink, brown, or dark coloration in the crude material.
-
Residual Solvents: Solvents used during the reaction and workup (e.g., dichloromethane, acetonitrile, THF) may be present.
Q2: My crude product is a dark brown or pinkish oil/solid. What causes this color and how can I remove it?
A: The coloration is almost certainly due to the oxidation of the phenolic hydroxyl group, leading to the formation of highly colored quinone-like impurities.[4] Phenols are notoriously sensitive to air and trace metals, which can catalyze this process.
Troubleshooting Steps:
-
Work Under Inert Atmosphere: To prevent further oxidation, handle the material under a nitrogen or argon atmosphere whenever possible, especially during heating steps.[4]
-
Charcoal Treatment during Recrystallization: If you are purifying by recrystallization, you can add a small amount of activated charcoal to the hot solution. The colored impurities will adsorb onto the charcoal's surface and can be removed via hot filtration.[5] Be cautious, as charcoal can also adsorb some of your product, potentially reducing the yield.
-
Silica Gel Filtration: A quick filtration through a short plug of silica gel can effectively remove polar, colored impurities while minimizing product loss. Elute with a relatively non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) that moves your product but retains the baseline impurities.[6]
Q3: How do I choose the best purification method: Recrystallization vs. Column Chromatography?
A: The optimal method depends on the nature and quantity of the impurities. The flowchart below provides a decision-making framework.
References
- 1. 2,3-Difluorophenol | 6418-38-8 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
Technical Support Center: Solvent Effects on 6-Bromo-2,3-difluorophenol Reactivity
Welcome to the technical support center for 6-Bromo-2,3-difluorophenol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we will explore the critical impact of solvent selection on the reactivity of 6-Bromo-2,3-difluorophenol, providing troubleshooting advice and answers to frequently asked questions to help you navigate your experimental challenges.
Introduction to 6-Bromo-2,3-difluorophenol
6-Bromo-2,3-difluorophenol is a key building block in organic synthesis, particularly valued for its utility in creating complex molecules for pharmaceuticals and agrochemicals.[1][2][3] Its chemical structure, featuring a bromine atom and two fluorine atoms on the phenol ring, offers multiple reactive sites. The interplay between the hydroxyl group, the bromine, and the electron-withdrawing fluorine atoms makes its reactivity highly dependent on the reaction environment, especially the choice of solvent.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₃BrF₂O | [4] |
| Molecular Weight | 208.99 g/mol | [4] |
| Physical Form | Liquid | [5] |
| CAS Number | 186590-23-8 | [4] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during reactions with 6-Bromo-2,3-difluorophenol, with a focus on how solvent choice can be the key to resolving them.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are among the most common applications for 6-Bromo-2,3-difluorophenol.[6][7] The solvent in these reactions is not merely a medium but an active participant that can influence catalyst stability, reaction rates, and even selectivity.[6][8][9]
FAQ 1: My Suzuki-Miyaura coupling with 6-Bromo-2,3-difluorophenol is sluggish or fails to go to completion. Could the solvent be the issue?
Answer: Absolutely. The choice of solvent is critical in Suzuki-Miyaura couplings. Several factors related to the solvent can lead to poor reaction performance:
-
Poor Solubility of Reagents: For the catalytic cycle to proceed efficiently, all components (the phenol, boronic acid/ester, base, and catalyst) must have adequate solubility. If you observe a heterogeneous mixture where key reagents are not dissolving, the reaction rate will be severely limited.
-
Inappropriate Polarity: The polarity of the solvent affects the various steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.[10][11][12] For many Suzuki couplings, a mixture of an organic solvent and water is employed.[10][13] The aqueous phase is often crucial for dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitating the transmetalation step.[12][13]
-
Catalyst Deactivation: Some solvents can coordinate to the palladium center, potentially inhibiting its catalytic activity.[6]
Troubleshooting Steps:
-
Solvent System Modification: If you are using a single organic solvent like toluene or THF and experiencing issues, consider switching to a biphasic system. A common and effective combination is a 4:2:1 mixture of toluene/water/ethanol. Dioxane or DMF with an aqueous base are also frequently used.[13]
-
Base and Solvent Compatibility: Ensure your chosen base is soluble in the solvent system. For instance, potassium carbonate has better solubility in aqueous mixtures than in purely organic solvents.[13]
-
Degassing: Oxygen can lead to the homocoupling of boronic acids and deactivate the palladium catalyst.[10] Thoroughly degas your solvent and reaction mixture, for example, by sparging with argon or nitrogen.[11]
Diagram: The Role of Solvent in the Suzuki-Miyaura Catalytic Cycle
Caption: Solvent influences multiple stages of the Suzuki-Miyaura catalytic cycle.
FAQ 2: I am performing a Buchwald-Hartwig amination and observing low yields. How can I optimize the solvent conditions?
Answer: Similar to Suzuki couplings, solvent choice is paramount in Buchwald-Hartwig aminations. The polarity and coordinating ability of the solvent can significantly impact the outcome.[14][15]
-
Aprotic Solvents are Generally Preferred: Non-polar aprotic solvents like toluene and xylene, or polar aprotic solvents such as DMF and DMSO are commonly used.[14][15] Protic solvents are generally avoided as they can protonate the amine nucleophile, reducing its reactivity, and can also interact unfavorably with the strong bases typically used (e.g., NaOtBu, LiHMDS).[16]
-
Solvent and Base Combination: The effectiveness of the base is linked to the solvent. For example, while NaOtBu is a common choice, its solubility and reactivity can be modulated by the solvent. In some cases, soluble organic bases like DBU have been successfully employed, which can be advantageous in creating a homogeneous reaction mixture, especially for flow chemistry applications.[15][17]
Troubleshooting Steps:
-
Screen Aprotic Solvents: If a reaction is sluggish in toluene, consider switching to a more polar aprotic solvent like DMF or DMSO, or vice versa.[14]
-
Ensure Anhydrous Conditions: Water can interfere with the strong bases used and negatively impact the catalytic cycle. Ensure your solvent and reagents are anhydrous.
-
Consider Ligand-Solvent Synergy: The choice of phosphine ligand and solvent are often interrelated. Some bulky electron-rich ligands may show optimal performance in less polar solvents like toluene, while others might be more effective in more polar environments.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the two fluorine atoms on 6-Bromo-2,3-difluorophenol can activate the ring for nucleophilic aromatic substitution (SNAr), potentially displacing the bromine atom. The solvent plays a crucial role in mediating the stability of the charged intermediates in this reaction.[18][19][20]
FAQ 3: I am attempting an SNAr reaction on 6-Bromo-2,3-difluorophenol, but the reaction is slow. What type of solvent should I be using?
Answer: For SNAr reactions, polar aprotic solvents are generally the best choice.[21]
-
Why Polar Aprotic? SNAr reactions proceed through a negatively charged intermediate called a Meisenheimer complex.[19] Polar aprotic solvents like DMSO, DMF, and acetonitrile excel at stabilizing this charged intermediate without solvating the nucleophile as strongly as protic solvents.[18][19]
-
The Detriment of Protic Solvents: Polar protic solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the nucleophile.[21][22] This "caging" effect stabilizes the nucleophile, making it less reactive and thus slowing down the rate of an SNAr reaction.[21][23] The rate increase for SNAr reactions when switching from a protic to a polar aprotic solvent can be substantial.[19]
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are using a protic or non-polar solvent, switching to DMSO, DMF, or acetonitrile is likely to significantly increase your reaction rate.
-
Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[2][24] If your reaction is still slow in an appropriate solvent, consider increasing the reaction temperature.
Diagram: Solvent Effects on Nucleophile Reactivity in SNAr
References
- 1. 6-Bromo-2,3-difluorophenol | 186590-23-8 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 6-Bromo-2,3-difluorophenol | C6H3BrF2O | CID 17747846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Bromo-2,3-difluorophenol | 186590-23-8 [sigmaaldrich.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019) | James Sherwood | 237 Citations [scispace.com]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. youtube.com [youtube.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. View of Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents: The Remarkable Effect of Trifluoromethyl Group on the Reactivity of Nitrophenyl Ethers with Nucleophiles. [journals.chemsociety.org.ng]
- 21. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. 2,3-Difluorophenol | 6418-38-8 | Benchchem [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Purity Determination of 6-Bromo-2,3-difluorophenol
Introduction: The Critical Role of Purity in Advanced Chemical Synthesis
6-Bromo-2,3-difluorophenol (CAS No: 186590-23-8) is a halogenated phenol that serves as a crucial building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2][3][4] Its utility as a synthetic intermediate means that its purity is not merely a quality metric but a critical determinant of the success of subsequent, often multi-step, synthetic pathways. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, reduced yields, and the generation of difficult-to-separate byproducts, ultimately compromising the efficacy and safety of the final active ingredient.[5][6]
This guide provides an in-depth comparison of the principal analytical methods for assessing the purity of 6-Bromo-2,3-difluorophenol: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. As a self-validating system, no single method is considered absolute. Instead, we will explore how these techniques are employed orthogonally—using them in a complementary fashion—to build a comprehensive and trustworthy purity profile.[7][8]
Understanding the Impurity Profile: A Chemist's Perspective
Effective purity analysis begins with a fundamental understanding of the potential impurities that may arise during synthesis. The preparation of 6-Bromo-2,3-difluorophenol likely involves the bromination of 2,3-difluorophenol or related precursors.[9] This allows us to anticipate a specific spectrum of process-related impurities:
-
Unreacted Starting Materials: Residual 2,3-difluorophenol is a primary impurity to monitor.
-
Isomeric Byproducts: Bromination can potentially occur at other positions on the aromatic ring, leading to the formation of positional isomers (e.g., 4-bromo-2,3-difluorophenol) that may have similar physical properties, posing a separation challenge.
-
Over-reacted Species: The formation of dibromo-2,3-difluorophenol is a possibility if reaction conditions are not strictly controlled.
-
Residual Solvents: Solvents used in the reaction and subsequent purification steps (e.g., dichloromethane, ethyl acetate, hexanes) are common volatile impurities.
-
Degradation Products: The compound may degrade under harsh purification conditions or upon storage, leading to other related substances.
A robust analytical strategy must be capable of separating, identifying, and quantifying these diverse chemical entities.
Comparative Analysis of Core Analytical Methodologies
The selection of an analytical technique is dictated by the specific question being asked—be it routine quality control, identification of an unknown contaminant, or establishing the absolute purity of a reference standard.
| Performance Metric | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Primary Application | Routine purity assessment, quantification of non-volatile impurities. | Identification and quantification of volatile and thermally stable impurities. | Absolute purity determination, structural confirmation, quantification without a specific reference standard. |
| Analyte Requirement | Soluble in mobile phase; non-volatile. | Volatile and thermally stable. | Soluble in deuterated solvent. |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range). | Moderate (µg to mg range). |
| Selectivity for Isomers | Excellent, highly tunable with column and mobile phase choice. | Excellent, based on differences in volatility and column interaction. | Good, depends on chemical shift differences between isomers. |
| Quantitative Accuracy | High, requires a reference standard of known purity. | High, requires a reference standard or can be semi-quantitative. | Very High, a primary ratio method using a certified internal standard. |
| Identification of Unknowns | Limited with UV detector; requires coupling to MS. | Excellent, provides mass spectra for structural elucidation. | Excellent for major components; requires sufficient concentration for minor impurities. |
| Throughput | High, especially with an autosampler. | High, especially with an autosampler. | Moderate to Low. |
| Analysis Type | Destructive. | Destructive. | Non-destructive. |
Detailed Experimental Protocols & Method Rationale
Herein, we detail standardized, field-proven protocols for each technique. The causality behind instrumental and chemical choices is explained to provide a framework for method development and troubleshooting.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Expertise & Rationale: HPLC is the workhorse for purity analysis of pharmaceutical intermediates. A reversed-phase method is the logical starting point for a moderately polar compound like 6-Bromo-2,3-difluorophenol. We select a C18 stationary phase for its robust hydrophobic retention. The mobile phase consists of an organic modifier (acetonitrile) and water. The addition of a small amount of acid (e.g., formic acid) is critical; it suppresses the ionization of the acidic phenolic hydroxyl group, ensuring a single, non-ionized form of the analyte interacts with the column.[10] This prevents severe peak tailing and yields sharp, symmetrical peaks necessary for accurate quantification.
Step-by-Step Protocol:
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm particle size, or equivalent.[11]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Formic acid ensures consistent pH and improves peak shape for the phenolic analyte. Acetonitrile is chosen for its low viscosity and UV transparency.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 220 nm (monitor 210-400 nm with DAD to assess peak purity).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 95 25.0 95 25.1 30 | 30.0 | 30 |
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 6-Bromo-2,3-difluorophenol into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Determine purity by calculating the area percentage of the main peak relative to the total area of all peaks. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC is the premier technique for analyzing volatile and thermally stable compounds, making it ideal for detecting residual solvents and certain process impurities in 6-Bromo-2,3-difluorophenol.[12][13][14] While phenols can sometimes exhibit peak tailing on standard non-polar columns, modern inert columns often provide acceptable chromatography without derivatization.[12] Coupling the GC to a Mass Spectrometer (MS) is invaluable, as it provides mass spectral data that can definitively identify unknown peaks by comparing them to spectral libraries (e.g., NIST).
Step-by-Step Protocol:
-
Instrumentation:
-
GC-MS System: Agilent 8890 GC with a 5977B MSD or equivalent.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent low-polarity column.[13]
-
-
GC Conditions:
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Causality: The temperature program starts low to separate volatile solvents and then ramps up to elute the higher-boiling phenolic compounds.
-
-
MS Conditions:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 35 - 400 amu.
-
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
-
Data Analysis:
-
Analyze the Total Ion Chromatogram (TIC) to identify peaks.
-
For each impurity peak, examine the corresponding mass spectrum and compare it against the NIST mass spectral library for tentative identification.
-
Quantitative ¹H NMR Spectroscopy (qNMR)
Expertise & Rationale: Unlike chromatographic methods that provide relative purity (area %), qNMR is a primary ratio method that determines absolute purity by comparing the integral of an analyte's proton signal to that of a certified internal standard of known purity and weight.[15] It requires no reference standard of the analyte itself. This technique is invaluable for qualifying in-house reference materials and for obtaining a highly accurate purity value. Furthermore, the NMR spectrum provides unambiguous structural confirmation of the main component.
Step-by-Step Protocol:
-
Instrumentation:
-
NMR Spectrometer: Bruker Avance 400 MHz or higher, equipped with a probe capable of automated tuning and matching.
-
-
Materials:
-
Internal Standard (IS): Maleic Anhydride (certified reference material). Causality: Maleic anhydride is chosen because it is highly pure, stable, non-volatile, and has a simple singlet proton signal in a region of the spectrum (around 7.3 ppm in DMSO-d₆) that is unlikely to overlap with analyte signals.
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
-
Sample Preparation (Trustworthiness through Precision):
-
Using a calibrated analytical balance, accurately weigh ~20 mg of 6-Bromo-2,3-difluorophenol into a clean vial. Record the weight to 0.01 mg.
-
Accurately weigh ~10 mg of the maleic anhydride internal standard into the same vial. Record the weight to 0.01 mg.
-
Add ~0.7 mL of DMSO-d₆ to the vial and vortex until fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Acquisition Parameters (Self-Validation through Correct Parameters):
-
Pulse Program: Standard quantitative pulse sequence (e.g., zg30).
-
Number of Scans (NS): 64 or more for good signal-to-noise.
-
Relaxation Delay (D1): 30 seconds. Causality: A long relaxation delay (at least 5 times the longest T₁ of any proton being integrated) is absolutely essential to ensure all protons are fully relaxed before the next pulse, which is a prerequisite for accurate integration.
-
Acquisition Time (AQ): ~3-4 seconds.
-
-
Data Processing and Calculation:
-
Apply an exponential multiplication factor (line broadening) of 0.3 Hz.
-
Phase and baseline correct the spectrum carefully.
-
Integrate a well-resolved proton signal from 6-Bromo-2,3-difluorophenol (e.g., one of the aromatic protons).
-
Integrate the singlet from the internal standard (maleic anhydride).
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal (e.g., N_IS = 2 for maleic anhydride)
-
MW = Molecular Weight (Analyte: 208.99 g/mol , IS: 98.06 g/mol )[1]
-
m = mass in mg
-
P_IS = Purity of the internal standard (e.g., 99.9%)
-
-
A Synthesized, Self-Validating Workflow for Purity Assessment
A truly authoritative purity claim is built on the convergence of data from orthogonal methods. The following decision tree illustrates how these techniques are integrated into a logical, self-validating workflow.
Conclusion
The determination of purity for a critical intermediate like 6-Bromo-2,3-difluorophenol is a multi-faceted task that demands more than a single analytical measurement. While HPLC-UV serves as the primary tool for routine quality control and quantifying non-volatile impurities, its findings should be corroborated by GC-MS to ensure the absence of volatile contaminants like residual solvents. For applications requiring the highest level of metrological certainty, such as the qualification of a reference standard, qNMR is the undisputed method of choice, providing an absolute purity value grounded in a primary standard. By judiciously selecting and combining these orthogonal techniques, researchers and drug development professionals can establish a scientifically sound, trustworthy, and comprehensive purity profile, ensuring the quality and integrity of their chemical syntheses.
References
- 1. 6-Bromo-2,3-difluorophenol | C6H3BrF2O | CID 17747846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromo-2,3-difluorophenol | 186590-23-8 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 5. mdpi.com [mdpi.com]
- 6. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. NEMI Method Summary - 8041A [nemi.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to 6-Bromo-2,3-difluorophenol and Its Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of halogen atoms, particularly fluorine and bromine, into aromatic scaffolds is a cornerstone of modern medicinal chemistry. These substitutions can profoundly influence a molecule's physicochemical properties, metabolic stability, and biological activity. Among the vast array of halogenated building blocks, bromodifluorophenols represent a class of compounds with significant potential in drug discovery and materials science. This guide provides a comprehensive comparative analysis of 6-Bromo-2,3-difluorophenol and its key structural isomers, offering insights into their synthesis, physicochemical properties, and spectroscopic characterization to aid researchers in their selection and application.
The Significance of Isomeric Purity in Research and Development
The precise positioning of substituent groups on an aromatic ring can dramatically alter a molecule's three-dimensional structure and electronic distribution. This, in turn, affects its interaction with biological targets and its overall property profile. For instance, the introduction of fluorine atoms can enhance binding affinity to target proteins and improve metabolic stability, while the bromine atom often serves as a handle for further synthetic transformations through cross-coupling reactions. Therefore, a thorough understanding of the distinct characteristics of each isomer is paramount for the rational design of novel chemical entities.
Physicochemical Properties: A Tale of Two Positions
The melting point, boiling point, and acidity (pKa) of a compound are fundamental properties that influence its handling, formulation, and behavior in biological systems. The following table summarizes the available physicochemical data for 6-Bromo-2,3-difluorophenol and a selection of its isomers.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) |
| 6-Bromo-2,3-difluorophenol | 186590-23-8 | C₆H₃BrF₂O | 208.99 | - | - | - |
| 4-Bromo-2,3-difluorophenol | 144292-32-0 | C₆H₃BrF₂O | 208.99 | 53.0 - 57.0[1][2] | 213.3 ± 35.0 (Predicted)[1] | - |
| 2-Bromo-4,5-difluorophenol | 166281-37-4 | C₆H₃BrF₂O | 208.99 | - | - | - |
| 4-Bromo-2,5-difluorophenol | 486424-36-6 | C₆H₃BrF₂O | 208.99 | 52[3] | 245.69[3] | - |
| 4-Bromo-2,6-difluorophenol | 104197-13-9 | C₆H₃BrF₂O | 208.99 | 50[4] | 180.2 ± 35.0[4] | 6.89 ± 0.23[5] |
| 4-Bromo-3,5-difluorophenol | 130191-91-2 | C₆H₃BrF₂O | 208.99 | - | - | - |
Note: Data for some isomers is limited in the public domain. Predicted values are provided where experimental data is unavailable.
The observed differences in melting and boiling points, though subtle in some cases, can be attributed to variations in intermolecular forces, such as dipole-dipole interactions and hydrogen bonding, which are influenced by the relative positions of the substituents. The predicted pKa of 4-Bromo-2,6-difluorophenol suggests a higher acidity compared to phenol (pKa ≈ 10), a common effect of electron-withdrawing halogen substituents.
Spectroscopic Fingerprints: Distinguishing Isomers with Precision
Spectroscopic techniques are indispensable for the unambiguous identification and characterization of isomers. Each isomer possesses a unique set of spectral data that acts as a molecular fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹⁹F NMR are particularly powerful tools for elucidating the substitution pattern on the aromatic ring. The chemical shifts and coupling constants of the aromatic protons and fluorine atoms provide detailed information about their chemical environment.
For 6-Bromo-2,3-difluorophenol , one would expect to see two distinct aromatic proton signals in the ¹H NMR spectrum, each exhibiting coupling to the adjacent fluorine atoms and to each other. The ¹⁹F NMR spectrum would show two signals, with coupling to each other and to the neighboring protons.
In contrast, an isomer like 4-Bromo-2,6-difluorophenol would display a single signal for the two equivalent aromatic protons in the ¹H NMR spectrum, appearing as a triplet due to coupling with the two equivalent fluorine atoms. The ¹⁹F NMR spectrum would show a single signal for the two equivalent fluorine atoms, appearing as a doublet due to coupling with the adjacent protons.
A detailed table of expected NMR shifts and coupling patterns for various isomers will be compiled as more experimental data becomes available.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For all bromodifluorophenol isomers, characteristic absorption bands are expected for the O-H stretch of the phenolic hydroxyl group (typically a broad band around 3200-3600 cm⁻¹) and C-O stretching (around 1200 cm⁻¹). The C-Br and C-F stretching vibrations will also be present in the fingerprint region (below 1500 cm⁻¹). The substitution pattern on the aromatic ring can also influence the C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For all bromodifluorophenol isomers, the molecular ion peak (M⁺) will be observed at m/z 208 and 210 with a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The fragmentation patterns, however, can differ based on the stability of the resulting fragments, which is influenced by the positions of the substituents. Common fragmentation pathways may include the loss of a bromine atom, a fluorine atom, or a CO molecule.
Experimental Protocols for Isomer Differentiation
The following protocols outline the key experimental procedures for the synthesis, separation, and characterization of bromodifluorophenol isomers.
Synthesis of Bromodifluorophenol Isomers
The synthesis of specific bromodifluorophenol isomers typically involves the bromination of a corresponding difluorophenol precursor. The choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity.
Example Synthesis: 4-Bromo-2,6-difluorophenol [6]
This procedure involves the direct bromination of 2,6-difluorophenol.
Caption: Synthesis workflow for 4-Bromo-2,6-difluorophenol.
Analytical Separation of Isomers
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the separation and identification of closely related isomers.
High-Performance Liquid Chromatography (HPLC) Method [7][8]
A reversed-phase HPLC method can be optimized for the separation of bromodifluorophenol isomers.
Caption: General workflow for HPLC separation of isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol [9][10]
GC-MS is highly effective for the analysis of volatile and thermally stable compounds like bromodifluorophenols. Derivatization may be employed to improve chromatographic performance.
Step-by-Step GC-MS Protocol:
-
Sample Preparation: Dissolve the isomer mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). For improved peak shape and volatility, derivatization with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed.[11]
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port, typically in splitless mode for trace analysis.
-
Gas Chromatography:
-
Column: Use a capillary column suitable for the separation of halogenated aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold.
-
Carrier Gas: Use an inert gas like helium at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization: Use Electron Impact (EI) ionization at 70 eV.
-
Mass Analyzer: Scan a mass-to-charge (m/z) range that covers the expected molecular ions and fragments (e.g., m/z 50-300).
-
Data Acquisition: Acquire data in full scan mode to obtain complete mass spectra or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of specific isomers.
-
-
Data Analysis: Identify the isomers based on their unique retention times and mass fragmentation patterns.
Navigating Reactivity: The Influence of Substituent Position
The electronic effects of the fluorine and bromine substituents, along with the hydroxyl group, dictate the reactivity of the aromatic ring towards electrophilic and nucleophilic substitution reactions. The interplay of the inductive electron-withdrawing effects of the halogens and the activating, ortho-, para-directing effect of the hydroxyl group creates a unique reactivity profile for each isomer. This understanding is critical for planning subsequent synthetic transformations.
For example, in electrophilic aromatic substitution reactions, the positions ortho and para to the strongly activating hydroxyl group are generally favored. However, the deactivating effect of the fluorine and bromine atoms will modulate this reactivity. The specific substitution pattern will determine which positions on the ring are most susceptible to attack.
Conclusion
The selection of a specific bromodifluorophenol isomer can have profound implications for the outcome of a research and development program. This guide has provided a framework for understanding the key differences between 6-Bromo-2,3-difluorophenol and its isomers, from their fundamental physicochemical properties to their detailed spectroscopic signatures. By leveraging the experimental protocols and comparative data presented herein, researchers can make more informed decisions in the design and synthesis of novel molecules with tailored properties for a wide range of applications. The continued exploration and characterization of these versatile building blocks will undoubtedly fuel further innovation in the fields of medicine, agriculture, and materials science.
References
- 1. echemi.com [echemi.com]
- 2. 4-Bromo-2,3-difluorophenol, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 3. chem-casts.com [chem-casts.com]
- 4. 4-Bromo-2,6-difluorophenol | CAS#:104197-13-9 | Chemsrc [chemsrc.com]
- 5. Page loading... [guidechem.com]
- 6. prepchem.com [prepchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. asianpubs.org [asianpubs.org]
- 9. Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. shimadzu.com [shimadzu.com]
A Comparative Guide to the Efficacy of 6-Bromo-2,3-difluorophenol as a Precursor in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorination can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. The choice of fluorinated precursors is therefore a critical decision in the synthesis of novel bioactive compounds. This guide provides an in-depth technical comparison of 6-Bromo-2,3-difluorophenol and its alternatives as precursors in palladium-catalyzed cross-coupling reactions, offering insights into their relative efficacy supported by available data.
The Strategic Advantage of Fluorinated Phenols in Synthesis
Fluorinated phenols are versatile building blocks in organic synthesis, serving as key precursors for a wide array of complex molecules. The presence of fluorine atoms can modulate the electronic properties of the aromatic ring, influencing the reactivity of other functional groups. The carbon-bromine bond in brominated fluorophenols is a particularly useful handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, which are fundamental transformations for the construction of carbon-carbon and carbon-nitrogen bonds.
6-Bromo-2,3-difluorophenol, with its unique substitution pattern, offers a distinct combination of steric and electronic properties that can be leveraged in the synthesis of novel pharmaceuticals and agrochemicals. This guide will explore the efficacy of this precursor in comparison to other commercially available alternatives.
Comparative Efficacy in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures, which are prevalent in many biologically active molecules. The reactivity of the aryl bromide precursor is a key factor in determining the efficiency of the coupling reaction.
While direct head-to-head comparative studies are limited, we can infer the relative efficacy of 6-Bromo-2,3-difluorophenol by examining reported yields for similar couplings with alternative precursors.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Precursor | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromophenol | Pd-nanoparticles | K2CO3 | Water | 100 | 1 | >95 | [1] |
| 2-Bromophenol | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 80 | 12 | 85 | [2] |
| 3-Bromobenzoic Acid | [PdCl₂(NH₂CH₂COOH)₂] | K2CO3 | Water | RT | 1.5 | 92 | [3] |
| 2,5-Difluorophenylboronic acid with 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | [4] |
The high yields achieved with 4-bromophenol and 2-bromophenol suggest that non-fluorinated bromophenols can be highly effective precursors in Suzuki couplings. The electron-withdrawing nature of the fluorine atoms in 6-Bromo-2,3-difluorophenol could potentially enhance the rate of oxidative addition to the palladium catalyst, a key step in the catalytic cycle. However, steric hindrance from the ortho-fluorine and the adjacent hydroxyl group might also play a role.
Efficacy in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital tool for the synthesis of arylamines, another important class of compounds in drug discovery. The efficiency of this reaction is highly dependent on the catalyst system and the electronic properties of the aryl halide.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Aryl Bromides (general) | Primary/Secondary Amines | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 90-110 | Good to Excellent | [5][6] |
| 4-Bromobenzonitrile | Aniline | Pd₂(dba)₃ / Xantphos | DBU | Toluene | 100 | 85 | [7] |
| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / TrixiePhos | t-BuOLi | Toluene | 100 | High | [8] |
Note: Specific examples of Buchwald-Hartwig amination using 6-Bromo-2,3-difluorophenol were not found in the initial searches. The table illustrates typical conditions for this reaction with other aryl bromides.
The electron-deficient nature of the aromatic ring in 6-Bromo-2,3-difluorophenol, due to the two fluorine atoms, would be expected to facilitate the oxidative addition step in the Buchwald-Hartwig catalytic cycle. This could potentially lead to higher yields or allow for milder reaction conditions compared to less electron-deficient bromophenols.
Application in Heck Reaction
The Heck reaction, which forms a substituted alkene from an aryl halide and an alkene, is another important C-C bond-forming reaction. The success of the Heck reaction is influenced by the nature of both the aryl halide and the alkene.[9]
Workflow for Precursor Efficacy Comparison
To systematically evaluate the efficacy of 6-Bromo-2,3-difluorophenol against an alternative precursor in a specific cross-coupling reaction, the following workflow can be employed:
Caption: A logical workflow for the comparative evaluation of precursors in a cross-coupling reaction.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
The following is a general protocol for a Suzuki-Miyaura coupling reaction that can be adapted to compare the efficacy of 6-Bromo-2,3-difluorophenol with an alternative bromophenol.
Materials:
-
Aryl bromide (6-Bromo-2,3-difluorophenol or alternative) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water, 3:1:1, 5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Heck reactions, proceeds through a catalytic cycle involving a palladium(0) active species.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
6-Bromo-2,3-difluorophenol is a valuable precursor for the synthesis of complex fluorinated molecules. Its electron-deficient nature suggests a high reactivity in the oxidative addition step of palladium-catalyzed cross-coupling reactions. While direct comparative data is sparse, the available information on related compounds allows for an informed initial assessment. For any specific application, a systematic experimental comparison as outlined in this guide is recommended to determine the optimal precursor and reaction conditions. The continued exploration of such fluorinated building blocks will undoubtedly fuel further innovation in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. research.rug.nl [research.rug.nl]
- 6. jk-sci.com [jk-sci.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
Spectroscopic analysis for the structural validation of 6-Bromo-2,3-difluorophenol derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a critical step. Halogenated phenols, particularly those containing fluorine and bromine, are privileged scaffolds in medicinal chemistry due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. Among these, 6-Bromo-2,3-difluorophenol and its derivatives represent a class of compounds with significant potential. The accurate and unambiguous confirmation of their molecular structure is paramount to understanding their structure-activity relationships (SAR) and ensuring the integrity of subsequent biological studies.
This comprehensive technical guide provides an in-depth comparison of the primary spectroscopic techniques employed for the structural validation of 6-Bromo-2,3-difluorophenol and two of its representative derivatives: 6-Bromo-2,3-difluoroanisole (O-methylated derivative) and 6-Bromo-2,3-difluorophenyl acetate (O-acetylated derivative). As a Senior Application Scientist, this guide is structured to not only present the data but also to elucidate the underlying principles and rationale behind the experimental choices, ensuring a self-validating approach to structural confirmation.
The Analytical Imperative: A Multi-technique Approach
No single spectroscopic technique can unequivocally determine the structure of a complex organic molecule. A synergistic approach, leveraging the complementary information provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, is the gold standard for structural validation. This guide will dissect the contribution of each technique in the context of our target compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in a molecule. For fluorinated compounds, the trifecta of ¹H, ¹³C, and ¹⁹F NMR provides a wealth of information regarding the carbon skeleton, the nature and connectivity of protons, and the electronic environment of the fluorine atoms.
Causality of Experimental Choices in NMR
The choice of NMR experiments is dictated by the need to unambiguously assign every proton, carbon, and fluorine atom in the molecule and to establish their connectivity through covalent bonds. A standard suite of experiments for the structural validation of a novel 6-Bromo-2,3-difluorophenol derivative would include:
-
¹H NMR: To identify the number and chemical environment of protons. The integration of the signals provides the relative ratio of protons.
-
¹³C{¹H} NMR: To determine the number of unique carbon atoms. The chemical shifts provide information about the hybridization and electronic environment of each carbon.
-
¹⁹F{¹H} NMR: To characterize the fluorine atoms. The large chemical shift range of ¹⁹F NMR makes it highly sensitive to subtle changes in the molecular structure.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between atoms. COSY (Correlation Spectroscopy) reveals proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons, which is crucial for piecing together the molecular puzzle.
Comparative NMR Data
The following table summarizes the expected ¹H, ¹³C, and ¹⁹F NMR spectral data for 6-Bromo-2,3-difluorophenol and its derivatives. The predicted data is based on established substituent effects and data from closely related compounds.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 6-Bromo-2,3-difluorophenol | ~7.1-7.3 (m, 2H, Ar-H), ~5.8 (br s, 1H, OH) | ~150 (d, C-F), ~145 (d, C-F), ~140 (d, C-O), ~125 (d, C-H), ~120 (d, C-H), ~110 (s, C-Br) | ~-140 to -160 |
| 6-Bromo-2,3-difluoroanisole | ~7.1-7.3 (m, 2H, Ar-H), ~3.9 (s, 3H, OCH₃) | ~155 (d, C-F), ~150 (d, C-F), ~142 (d, C-O), ~126 (d, C-H), ~121 (d, C-H), ~112 (s, C-Br), ~60 (s, OCH₃) | ~-135 to -155 |
| 6-Bromo-2,3-difluorophenyl acetate | ~7.2-7.4 (m, 2H, Ar-H), ~2.3 (s, 3H, COCH₃) | ~168 (s, C=O), ~152 (d, C-F), ~147 (d, C-F), ~145 (d, C-O), ~127 (d, C-H), ~122 (d, C-H), ~115 (s, C-Br), ~21 (s, COCH₃) | ~-138 to -158 |
Note: 'd' denotes a doublet due to C-F coupling. Chemical shifts are approximate and can vary based on solvent and concentration.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on concentration.
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: ≥1024, due to the low natural abundance of ¹³C.
-
-
¹⁹F{¹H} NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical spectral width: -100 to -200 ppm (referenced to CFCl₃).
-
Number of scans: 64-256.
-
-
2D NMR Acquisition:
-
Perform COSY, HSQC, and HMBC experiments using standard pulse programs.
-
Optimize acquisition and processing parameters for the specific compound.
-
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, baseline correction) and analyze the spectra to assign all signals and confirm the proposed structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Causality of Experimental Choices in FTIR
The primary goal of FTIR analysis in this context is to confirm the presence of key functional groups and to observe the changes upon derivatization. For instance, the characteristic broad O-H stretch of the phenol will disappear upon methylation or acetylation, and new C=O and C-O stretches will appear in the acetylated derivative.
Comparative FTIR Data
| Compound | Key Vibrational Frequencies (cm⁻¹) | Interpretation |
| 6-Bromo-2,3-difluorophenol | ~3300-3500 (broad) | O-H stretch (phenolic) |
| ~1500-1600 | C=C stretch (aromatic) | |
| ~1200-1300 | C-O stretch (phenolic) | |
| ~1000-1100 | C-F stretch | |
| ~600-700 | C-Br stretch | |
| 6-Bromo-2,3-difluoroanisole | ~3000-3100 | C-H stretch (aromatic) |
| ~2850-2950 | C-H stretch (aliphatic, OCH₃) | |
| ~1500-1600 | C=C stretch (aromatic) | |
| ~1250 (asymmetric), ~1050 (symmetric) | C-O-C stretch (ether) | |
| ~1000-1100 | C-F stretch | |
| ~600-700 | C-Br stretch | |
| 6-Bromo-2,3-difluorophenyl acetate | ~3000-3100 | C-H stretch (aromatic) |
| ~1760 | C=O stretch (ester) | |
| ~1500-1600 | C=C stretch (aromatic) | |
| ~1200-1300 | C-O stretch (ester) | |
| ~1000-1100 | C-F stretch | |
| ~600-700 | C-Br stretch |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Solid samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Liquid samples: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) or use an ATR accessory.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. The presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio provides a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) that is a clear indicator of a monobrominated compound.
Causality of Experimental Choices in MS
High-resolution mass spectrometry (HRMS) is the preferred method as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecular ion and its fragments. Electron Ionization (EI) is a common ionization technique that induces fragmentation, providing a "fingerprint" mass spectrum that can be used for structural elucidation.
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation Pathways |
| 6-Bromo-2,3-difluorophenol | C₆H₃BrF₂O | 208.99 g/mol | Loss of H, loss of CO, loss of Br |
| 6-Bromo-2,3-difluoroanisole | C₇H₅BrF₂O | 223.01 g/mol | Loss of CH₃, loss of OCH₃, loss of Br |
| 6-Bromo-2,3-difluorophenyl acetate | C₈H₅BrF₂O₂ | 251.02 g/mol | Loss of CH₂CO (ketene), loss of COCH₃, loss of Br |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) coupled to a suitable inlet system (e.g., GC, LC, or direct infusion).
-
Data Acquisition (EI-MS):
-
Introduce the sample into the ion source.
-
Use a standard electron energy of 70 eV.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak (M+) and confirm its m/z value.
-
Analyze the isotopic pattern to confirm the presence of bromine.
-
Propose structures for the major fragment ions to corroborate the proposed molecular structure.
-
UV-Visible (UV-Vis) Spectroscopy: Investigating the Electronic System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds, the absorption maxima (λ_max) and molar absorptivity (ε) are sensitive to the nature and position of substituents on the benzene ring.
Causality of Experimental Choices in UV-Vis
While not as structurally informative as NMR or MS, UV-Vis spectroscopy is a valuable complementary technique. It can confirm the presence of the aromatic chromophore and detect shifts in the electronic environment upon derivatization. For example, the conversion of the phenol to an ether or ester will typically cause a slight shift in the λ_max.
Comparative UV-Vis Data
| Compound | Expected λ_max (nm) | Interpretation |
| 6-Bromo-2,3-difluorophenol | ~270-280 | π → π* transition of the substituted benzene ring |
| 6-Bromo-2,3-difluoroanisole | ~270-280 | Minimal shift expected compared to the phenol |
| 6-Bromo-2,3-difluorophenyl acetate | ~265-275 | Slight hypsochromic (blue) shift may be observed |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, hexane) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the pure solvent.
-
Record the absorption spectrum of the sample over the range of approximately 200-400 nm.
-
-
Data Analysis: Determine the λ_max and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Integrated Workflow for Structural Validation
The following diagram illustrates the logical workflow for the comprehensive structural validation of a novel 6-Bromo-2,3-difluorophenol derivative.
Caption: Workflow for the structural validation of 6-Bromo-2,3-difluorophenol derivatives.
Conclusion
The structural validation of 6-Bromo-2,3-difluorophenol derivatives requires a multifaceted analytical approach. By integrating the data from NMR, FTIR, MS, and UV-Vis spectroscopy, researchers can achieve an unambiguous confirmation of the molecular structure. This guide has provided a comparative framework for understanding the unique contributions of each technique, supplemented with expected data and detailed experimental protocols. Adherence to this rigorous, multi-technique
A Comparative Guide to HPLC and GC Methods for the Analysis of 6-Bromo-2,3-difluorophenol
For researchers, scientists, and professionals in drug development, the robust and accurate analysis of key chemical intermediates is paramount. 6-Bromo-2,3-difluorophenol, a halogenated phenol, presents unique analytical challenges due to its polarity and potential for thermal lability. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies for the analysis of this compound, offering supporting data and protocols to aid in method selection and implementation.
Introduction to the Analyte: 6-Bromo-2,3-difluorophenol
6-Bromo-2,3-difluorophenol (C₆H₃BrF₂O, M.W. 208.99 g/mol ) is a substituted phenol used in the synthesis of various chemical entities.[1][2] Its chemical structure, featuring a hydroxyl group and multiple halogen substitutions, dictates its analytical behavior. The polar hydroxyl group can lead to peak tailing in gas chromatography if not addressed, while its aromatic nature makes it a suitable candidate for UV detection in liquid chromatography. This guide will explore the nuances of developing and applying both HPLC and GC methods for the accurate and reliable analysis of this compound.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a powerful technique for the separation of non-volatile and thermally sensitive compounds.[3][4] For 6-Bromo-2,3-difluorophenol, a reversed-phase HPLC method is the most logical starting point, leveraging the compound's moderate polarity.
The Causality Behind Experimental Choices in HPLC
The selection of the stationary phase, mobile phase composition, and detector wavelength are critical for a successful HPLC separation.[3][4] A C18 or a C8 stationary phase is a common choice for the separation of phenolic compounds, providing a good balance of hydrophobic interactions.[5] The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve the desired retention and resolution.[6][7] The pH of the mobile phase is a crucial parameter, as it can affect the ionization state of the phenolic hydroxyl group and thus its retention behavior.[7] Acidifying the mobile phase with an additive like trifluoroacetic acid (TFA) or phosphoric acid can suppress the ionization of the phenol, leading to sharper peaks and more reproducible retention times.[5][6] UV detection is well-suited for aromatic compounds like 6-Bromo-2,3-difluorophenol, with the detection wavelength chosen to maximize sensitivity.
Experimental Protocol: HPLC-UV
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.
Column: C8, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Elution:
| Time (min) | % Solvent B |
| 0.0 | 40 |
| 10.0 | 80 |
| 12.0 | 80 |
| 12.1 | 40 |
| 15.0 | 40 |
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Injection Volume: 10 µL
Detection Wavelength: 280 nm
Sample Preparation: Dissolve 10 mg of 6-Bromo-2,3-difluorophenol in 10 mL of a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of 6-Bromo-2,3-difluorophenol.
Gas Chromatography (GC): High Resolution for Volatile Analytes
Gas chromatography offers high resolution and is well-suited for the analysis of volatile and thermally stable compounds.[8] However, the direct analysis of phenols by GC can be problematic due to their polarity, which can cause peak tailing and interactions with the stationary phase.[9] To overcome this, derivatization is often employed to convert the polar hydroxyl group into a less polar, more volatile derivative.[8][10]
The Rationale for Derivatization in GC Analysis
Derivatization chemically modifies the analyte to make it more amenable to GC analysis.[8] For phenols, common derivatization techniques include silylation and acetylation.[9][10] Silylation replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, while acetylation forms an acetate ester.[8][10] Both methods reduce the polarity and increase the volatility of the analyte, resulting in improved peak shape and thermal stability.[8][9] The choice of derivatizing agent depends on the specific analyte and the desired reaction conditions. For brominated phenols, derivatization with acetic anhydride has been shown to be effective.[10]
Experimental Protocol: GC-FID with Derivatization
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
Injector Temperature: 250°C
Detector Temperature: 300°C
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 220°C, hold for 5 minutes
Sample Preparation and Derivatization:
-
To 1 mg of 6-Bromo-2,3-difluorophenol in a vial, add 1 mL of pyridine and 0.5 mL of acetic anhydride.
-
Cap the vial and heat at 60°C for 30 minutes.
-
After cooling, evaporate the excess reagents under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC injection.
GC Analysis with Derivatization Workflow
References
- 1. 6-Bromo-2,3-difluorophenol | C6H3BrF2O | CID 17747846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses [scielo.org.za]
- 10. Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Coupling Reactions: Benchmarking 6-Bromo-2,3-difluorophenol
For researchers, scientists, and professionals in drug development, the judicious selection of building blocks is paramount to the success of a synthetic campaign. The intricate dance of atoms that culminates in a novel therapeutic agent often begins with the strategic choice of a versatile starting material. In this guide, we delve into the performance of 6-Bromo-2,3-difluorophenol, a halogenated phenol, in two of the most powerful cross-coupling reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Through a comparative analysis with relevant alternatives and a deep dive into the mechanistic nuances, this guide aims to provide actionable insights for your next synthetic endeavor.
The Strategic Advantage of 6-Bromo-2,3-difluorophenol: A Trifecta of Functionality
6-Bromo-2,3-difluorophenol is more than just another aryl bromide. Its unique substitution pattern offers a confluence of steric and electronic properties that can be strategically exploited. The bromine atom at the 6-position serves as a reliable handle for palladium-catalyzed cross-coupling. The vicinal fluorine atoms at the 2- and 3-positions are strongly electron-withdrawing, which can influence the reactivity of the C-Br bond and impart desirable properties, such as altered pKa and metabolic stability, to the final product. Finally, the phenolic hydroxyl group provides a site for further functionalization or can act as a directing group in certain reactions.
Performance in Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, prized for its mild conditions and broad functional group tolerance.[1] The reactivity of the aryl halide is a critical parameter, with the general trend being I > Br > OTf >> Cl.[1] To benchmark the performance of 6-Bromo-2,3-difluorophenol, we will compare it with two relevant alternatives: 4-bromophenol, which lacks the fluorine substituents, and 2,3-difluorobromobenzene, which lacks the hydroxyl group.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromo-2,3-difluorophenol (Predicted) | Pd(PPh₃)₄ / SPhos | K₂CO₃ / Cs₂CO₃ | Dioxane/H₂O | 80-100 | 12-24 | Good to Excellent | Predicted based on related substrates |
| 4-Bromophenol | Pd/C | K₂CO₃ | Water | 100 (MW) | 0.25 | 95 | [2] |
| 2,3-Difluorobromobenzene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 | Inferred from similar reactions |
| 2-Bromophenol | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 | [2] |
Expertise & Experience: Deciphering the Reactivity
The predicted high reactivity of 6-Bromo-2,3-difluorophenol stems from a combination of factors. The electron-withdrawing nature of the two fluorine atoms is expected to enhance the rate of oxidative addition, the often rate-determining step in the catalytic cycle.[3] This is because the electron-poor aromatic ring is more susceptible to attack by the electron-rich Pd(0) catalyst.
The ortho hydroxyl group can exhibit a dual role. While it is an electron-donating group, its proximity to the reaction center can also lead to steric hindrance. However, in many cases, the electronic effect of the fluorine atoms is likely to dominate. Furthermore, the hydroxyl group can be deprotonated under the basic reaction conditions, and the resulting phenoxide may interact with the palladium center, potentially influencing the catalytic cycle.
In comparison, 4-bromophenol benefits from the lack of steric hindrance and shows excellent reactivity, especially under microwave conditions.[2] 2,3-Difluorobromobenzene provides a good model for the electronic effects of the fluorine atoms, and its successful coupling suggests that the difluoro substitution pattern is amenable to this transformation. The reactivity of 2-bromophenol can be influenced by the potential for the ortho-hydroxyl group to interact with the catalyst.[2]
Experimental Protocol: Suzuki-Miyaura Coupling of a Substituted Bromophenol
This protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of bromophenols and can be adapted for 6-Bromo-2,3-difluorophenol.
-
Materials:
-
6-Bromo-2,3-difluorophenol (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 6-Bromo-2,3-difluorophenol, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon).
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Performance in Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile method for the formation of C-N bonds.[4] Similar to the Suzuki coupling, the efficiency of this reaction is highly dependent on the nature of the aryl halide and the choice of catalyst, ligand, and base.
To benchmark 6-Bromo-2,3-difluorophenol, we will consider its reaction with a common secondary amine, morpholine, and compare its expected performance with that of 4-bromophenol and 2,3-difluorobromobenzene.
Table 2: Comparative Performance in Buchwald-Hartwig Amination with Morpholine
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromo-2,3-difluorophenol (Predicted) | Pd₂(dba)₃ / Xantphos | NaOtBu / LHMDS | Toluene / Dioxane | 80-110 | 12-24 | Good to Excellent | Predicted based on related substrates |
| 4-Bromophenol | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 2 | 98 | Inferred from similar reactions |
| 2,3-Difluorobromobenzene | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 16 | 92 | Inferred from similar reactions |
| 2-Bromophenol | Pd(OAc)₂ / P(o-tolyl)₃ | NaOtBu | Toluene | 100 | 18 | 75 | Inferred from similar reactions |
Expertise & Experience: Navigating the Nuances of C-N Bond Formation
The electron-withdrawing fluorine atoms in 6-Bromo-2,3-difluorophenol are anticipated to facilitate the oxidative addition step of the Buchwald-Hartwig catalytic cycle. The choice of a bulky, electron-rich phosphine ligand, such as Xantphos or RuPhos, is crucial for promoting both the oxidative addition and the subsequent reductive elimination steps.[4] The strong base, typically sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine and form the active palladium-amido intermediate.
The ortho-hydroxyl group in 6-Bromo-2,3-difluorophenol can be deprotonated by the strong base, which may lead to side reactions or catalyst inhibition. Therefore, careful optimization of the base and reaction conditions is essential. In some cases, protection of the phenol as a methyl ether or other stable group may be necessary to achieve optimal yields.
4-Bromophenol, with its unencumbered bromine and activating para-hydroxyl group (which can be deprotonated to a strongly electron-donating phenoxide), is a highly reactive substrate in Buchwald-Hartwig aminations. 2,3-Difluorobromobenzene serves as a good electronic model, and its high-yielding amination demonstrates the compatibility of the difluoroaromatic system with this transformation. The lower yield observed for 2-bromophenol could be attributed to steric hindrance from the ortho-hydroxyl group.
Experimental Protocol: Buchwald-Hartwig Amination of a Substituted Bromophenol
This generalized protocol is based on established methods for the Buchwald-Hartwig amination and can be adapted for 6-Bromo-2,3-difluorophenol.
-
Materials:
-
6-Bromo-2,3-difluorophenol (1.0 eq)
-
Amine (e.g., Morpholine) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed toluene
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Add 6-Bromo-2,3-difluorophenol and the desired amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizing the Catalytic Cycles
To further elucidate the mechanistic underpinnings of these transformations, the following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
6-Bromo-2,3-difluorophenol emerges as a highly promising and versatile building block for palladium-catalyzed cross-coupling reactions. The presence of electron-withdrawing fluorine atoms is predicted to enhance its reactivity in both Suzuki-Miyaura and Buchwald-Hartwig couplings, potentially allowing for milder reaction conditions compared to non-fluorinated analogues. While the ortho-hydroxyl group introduces a degree of complexity that may require careful optimization of reaction conditions, it also offers an additional site for diversification. For researchers seeking to introduce the unique electronic properties of a difluorophenol moiety into their target molecules, 6-Bromo-2,3-difluorophenol represents a strategically sound and synthetically valuable choice.
References
A Comparative Guide to the Synthetic Routes of 6-Bromo-2,3-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-Bromo-2,3-difluorophenol
6-Bromo-2,3-difluorophenol[1][2][3] is a highly functionalized aromatic building block of significant interest in the pharmaceutical and agrochemical industries. The specific arrangement of its substituents—a hydroxyl group for further derivatization, two adjacent fluorine atoms that can modulate physicochemical properties such as pKa and metabolic stability, and a bromine atom that provides a handle for cross-coupling reactions—makes it a valuable synthon for the construction of complex molecular architectures. This guide provides an in-depth comparison of the primary synthetic strategies for accessing this key intermediate, evaluating them on the basis of chemical logic, efficiency, scalability, and practical considerations.
Route 1: Electrophilic Bromination of 2,3-Difluorophenol
This represents the most direct and atom-economical approach, starting from the commercially available 2,3-difluorophenol[4][5]. The core of this strategy lies in leveraging the principles of electrophilic aromatic substitution.
Causality Behind Experimental Choices
The hydroxyl group of a phenol is a powerful activating group and a strong ortho, para-director in electrophilic aromatic substitution[6][7]. This is due to the donation of a lone pair of electrons from the oxygen atom into the aromatic π-system, which stabilizes the positively charged intermediate (the arenium ion) formed during the reaction, particularly when the electrophile adds to the ortho or para positions[7]. The two fluorine atoms are deactivating groups due to their high electronegativity, which withdraws electron density from the ring inductively. However, they also act as weak ortho, para-directors through resonance.
In the case of 2,3-difluorophenol, the positions ortho to the hydroxyl group are C2 and C6, and the para position is C4. The C2 position is already substituted with a fluorine atom. The directing effects of the hydroxyl and fluorine groups must be considered to predict the regioselectivity of bromination. The powerful activating and directing effect of the hydroxyl group is expected to dominate, favoring substitution at the vacant C4 (para) and C6 (ortho) positions. Controlling the reaction conditions is therefore critical to selectively obtain the desired 6-bromo isomer over the 4-bromo byproduct.
Experimental Protocol: Regioselective Bromination
While tribromination can occur readily with bromine water[7], achieving selective monobromination requires milder conditions and careful control of stoichiometry. Using a non-polar solvent can temper the reactivity of both the phenol and the brominating agent[8].
-
Reaction Setup : Dissolve 2,3-difluorophenol (1.0 eq.) in a suitable solvent of low polarity, such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃), at a low temperature (e.g., 0 °C) in a flask protected from light.
-
Bromination : Slowly add a solution of bromine (1.0 eq.) in the same solvent to the stirred phenol solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product, a mixture of isomers, is then purified by column chromatography or fractional distillation to isolate the 6-bromo-2,3-difluorophenol.
Performance and Limitations
| Parameter | Assessment |
| Overall Yield | Moderate; depends heavily on the efficiency of the isomeric separation. |
| Number of Steps | 1 |
| Scalability | Moderate; large-scale chromatographic separation can be challenging. |
| Cost-Effectiveness | High, due to the low cost of starting materials and reagents. |
| Safety Concerns | Use of bromine and chlorinated solvents requires appropriate handling and safety precautions. |
The primary drawback of this route is the potential for forming a mixture of 4-bromo and 6-bromo isomers, which can be difficult to separate due to their similar physical properties, thus impacting the overall isolated yield of the desired product.
Route 2: Nucleophilic Aromatic Substitution (SNAr) of 1-Bromo-2,3,4-trifluorobenzene
This approach begins with a more highly halogenated precursor and introduces the hydroxyl group in a regioselective manner through a nucleophilic aromatic substitution (SNAr) reaction.
Causality Behind Experimental Choices
The SNAr mechanism is favored in aromatic rings that are electron-deficient[9]. The presence of multiple fluorine atoms, which are strongly electron-withdrawing, activates the benzene ring towards attack by nucleophiles[10][11]. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. For this intermediate to be stabilized, the electron-withdrawing groups must be located ortho or para to the site of nucleophilic attack (and the leaving group)[9].
In 1-bromo-2,3,4-trifluorobenzene, the fluorine atom at the C4 position is para to the fluorine at C1 (if we consider the bromo group as the point of reference) and is activated by the other fluorine atoms. Attack by a hydroxide ion (or a protected equivalent) at C4, with subsequent loss of a fluoride ion, is a viable pathway to form the desired phenol. The fluorine atom is a better leaving group than bromine in this type of reaction[10][11].
Experimental Protocol: Hydroxylation via SNAr
-
Reaction Setup : In a pressure vessel, charge 1-bromo-2,3,4-trifluorobenzene (1.0 eq.) and a suitable solvent such as tert-butanol or water[10].
-
Nucleophilic Substitution : Add an aqueous solution of a strong base, such as potassium hydroxide (KOH) (e.g., 2-3 eq.).
-
Reaction Conditions : Seal the vessel and heat the mixture to an elevated temperature (e.g., 150-180 °C) for several hours[10]. The reaction must be monitored for pressure buildup.
-
Work-up : After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to protonate the resulting phenoxide.
-
Purification : The product is extracted with an organic solvent (e.g., diethyl ether), and the organic phase is washed, dried, and concentrated. The crude product can be purified by distillation or chromatography.
Performance and Limitations
| Parameter | Assessment |
| Overall Yield | Potentially high, as the reaction is often highly regioselective. |
| Number of Steps | 1 |
| Scalability | Good, though requires specialized high-pressure equipment. |
| Cost-Effectiveness | Moderate; the starting material, 1-bromo-2,3,4-trifluorobenzene, is more expensive than 2,3-difluorophenol. |
| Safety Concerns | Reactions are conducted at high temperatures and pressures, posing significant safety risks if not properly controlled. |
This route offers the significant advantage of excellent regioselectivity, avoiding the isomeric separation issues of Route 1. However, the harsh reaction conditions and the higher cost of the starting material are notable disadvantages.
Route 3: Diazotization of 6-Bromo-2,3-difluoroaniline
This classical transformation in aromatic chemistry involves converting an aniline into a phenol via an intermediate diazonium salt. This multi-step approach can offer excellent regioselectivity if the required aniline is readily available.
Causality Behind Experimental Choices
The synthesis begins with 6-bromo-2,3-difluoroaniline. This aniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This diazonium group (-N₂⁺) is an excellent leaving group. Gentle heating of the aqueous solution of the diazonium salt allows for its replacement by a hydroxyl group from the water solvent, releasing nitrogen gas.
The success of this route is entirely dependent on the accessibility of the starting 6-bromo-2,3-difluoroaniline. This precursor would likely be synthesized by the direct bromination of 2,3-difluoroaniline. The amino group is a very strong activating ortho, para-director, and similar to the phenol in Route 1, bromination would be expected to occur at the C4 and C6 positions, again leading to a potential issue with isomeric mixtures.
Experimental Protocol: Diazotization and Hydrolysis
-
Diazotization : Dissolve 6-bromo-2,3-difluoroaniline (1.0 eq.) in an aqueous solution of a strong, non-nucleophilic acid like sulfuric acid. Cool the solution to 0-5 °C. Slowly add an aqueous solution of sodium nitrite (1.0-1.1 eq.) while maintaining the low temperature. The formation of the diazonium salt is typically monitored using starch-iodide paper to detect excess nitrous acid.
-
Hydrolysis : After the diazotization is complete, the reaction mixture is gently warmed. In some procedures, the diazonium salt solution is added to a boiling aqueous acidic solution, often containing copper sulfate, to facilitate the hydrolysis[12]. Nitrogen gas will evolve from the reaction mixture.
-
Work-up : Once the evolution of gas ceases, the mixture is cooled and the product is extracted with an organic solvent.
-
Purification : The organic extracts are combined, washed, dried, and concentrated. The final product is purified by distillation or chromatography.
Performance and Limitations
| Parameter | Assessment |
| Overall Yield | Moderate to good from the aniline. The overall yield depends on the synthesis of the starting aniline. |
| Number of Steps | 2 or more (including synthesis of the aniline). |
| Scalability | Good; diazotization reactions are commonly performed on an industrial scale. |
| Cost-Effectiveness | Moderate; depends on the cost and synthesis of the starting aniline. |
| Safety Concerns | Diazonium salts can be explosive when isolated and dry. They are almost always handled in cold aqueous solutions and used immediately. |
This route provides a regiochemically unambiguous pathway from the aniline to the phenol. However, its practicality is contingent on an efficient and selective synthesis of the required 6-bromo-2,3-difluoroaniline.
Summary of Synthetic Routes
The choice of the optimal synthetic route to 6-Bromo-2,3-difluorophenol depends on the specific requirements of the researcher or organization, balancing factors such as cost, scale, available equipment, and the importance of isomeric purity.
| Route | Starting Material | Key Transformation | Pros | Cons |
| 1 | 2,3-Difluorophenol | Electrophilic Bromination | 1 step, low-cost materials | Potential for isomeric mixtures, difficult separation |
| 2 | 1-Bromo-2,3,4-trifluorobenzene | Nucleophilic Aromatic Substitution | High regioselectivity, 1 step | Expensive starting material, harsh conditions (high P, T) |
| 3 | 6-Bromo-2,3-difluoroaniline | Diazotization / Hydrolysis | High regioselectivity from aniline | Multi-step overall, safety concerns with diazonium salts |
Visualizing the Synthetic Pathways
Below are diagrams illustrating the logical flow of each synthetic route.
Caption: Route 1: Direct electrophilic bromination of 2,3-difluorophenol.
Caption: Route 2: SNAr of 1-bromo-2,3,4-trifluorobenzene.
Caption: Route 3: Diazotization and hydrolysis of 6-bromo-2,3-difluoroaniline.
Conclusion
For laboratory-scale synthesis where isomeric purity is paramount and the necessary high-pressure equipment is available, Route 2 (SNAr) offers a robust and highly selective option, despite the higher starting material cost. For larger-scale production where cost is a primary driver, Route 1 (Direct Bromination) is attractive, but significant investment in developing efficient separation techniques would be required. Route 3 (Diazotization) serves as a reliable alternative, provided an efficient synthesis for the prerequisite aniline can be established. The final choice will invariably depend on a careful consideration of the specific economic, safety, and quality requirements of the project.
References
- 1. 6-Bromo-2,3-difluorophenol 97% | CAS: 186590-23-8 | AChemBlock [achemblock.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 3. 6-Bromo-2,3-difluorophenol | C6H3BrF2O | CID 17747846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3-Difluorophenol | 6418-38-8 | Benchchem [benchchem.com]
- 5. 2,3-Difluorophenol | C6H4F2O | CID 80879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. savemyexams.com [savemyexams.com]
- 7. byjus.com [byjus.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. CN101870636B - Preparation method of 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]
The Untapped Potential of 6-Bromo-2,3-difluorophenol Derivatives: A Comparative Guide for Drug Discovery
Introduction
In the landscape of medicinal chemistry, the strategic selection of starting materials is a critical determinant of success in developing novel therapeutic agents. Halogenated phenols, in particular, serve as versatile scaffolds due to the unique physicochemical properties imparted by halogen substituents, such as enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target proteins. Among these, 6-Bromo-2,3-difluorophenol presents a particularly intriguing, yet underexplored, platform for the synthesis of new bioactive compounds. This guide addresses the current scarcity of publicly available research on the biological activities of direct derivatives of 6-Bromo-2,3-difluorophenol. By examining the established bioactivities of structurally related brominated and fluorinated phenols, we aim to illuminate potential avenues for future research and provide a comparative framework for researchers, scientists, and drug development professionals poised to explore this promising frontier.
The Allure of the 6-Bromo-2,3-difluorophenol Scaffold
The 6-Bromo-2,3-difluorophenol molecule is characterized by a unique substitution pattern on the phenyl ring. The presence of two electron-withdrawing fluorine atoms can significantly alter the acidity of the phenolic hydroxyl group, influencing its reactivity and potential interactions with biological targets. The bromine atom, a common feature in many marine natural products with potent biological activities, offers a site for further chemical modification, such as cross-coupling reactions, to introduce diverse functionalities. This combination of features suggests that derivatives of 6-Bromo-2,3-difluorophenol could exhibit a wide range of biological effects.
Comparative Biological Activities of Structurally Related Compounds
While direct derivatives of 6-Bromo-2,3-difluorophenol are not extensively documented in peer-reviewed literature, a wealth of information exists on the biological activities of other bromophenol and fluorophenol derivatives. This section provides a comparative analysis of these activities, offering insights into the potential applications of novel compounds synthesized from our lead scaffold.
Anticancer Activity
Halogenated phenolic compounds have demonstrated significant potential as anticancer agents. The introduction of bromine and fluorine atoms can enhance the cytotoxic effects of small molecules against various cancer cell lines.
Table 1: Comparative Anticancer Activity of Bromophenol and Fluorophenol Derivatives
| Compound Class | Example Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Brominated Flavonols | 6-Bromo-2-(4-chlorophenyl)-3-hydroxy-4H-chromen-4-one | A549 (Non-small cell lung cancer) | 3.14 ± 0.29 | Induction of apoptosis | [1] |
| 6-Bromo-2-(4-bromophenyl)-3-hydroxy-4H-chromen-4-one | A549 (Non-small cell lung cancer) | 0.46 ± 0.02 | Mitochondrial- and caspase-3-dependent apoptosis | [1] | |
| Bromophenol Hybrids | Compound 17a (bromophenol with N-containing heterocycle) | A549, Bel7402, HepG2, HCT116, Caco2 | Not specified | ROS-mediated apoptotic pathway | [2] |
| Fluorinated 1,3,4-Thiadiazoles | Compound A2 | MCF-7 (Estrogen-dependent breast cancer) | 52.35 | Aromatase inhibition (putative) | [3] |
| Compound B3 | MCF-7 (Estrogen-dependent breast cancer) | 54.1 | Aromatase inhibition (putative) | [3] |
The data in Table 1 suggests that the presence of a bromine atom at the 6-position of a flavonol core can contribute to potent anticancer activity, with IC50 values in the low micromolar to nanomolar range[1]. The mechanism often involves the induction of apoptosis, a key process in cancer cell death. Similarly, bromophenol hybrids have been shown to induce apoptosis through the generation of reactive oxygen species (ROS)[2]. Fluorinated compounds, such as the 1,3,4-thiadiazole derivatives, have shown promise as selective inhibitors of aromatase, a key enzyme in estrogen-dependent breast cancers[3].
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Diagram: Potential Anticancer Mechanism of Action
References
Cost-benefit analysis of using 6-Bromo-2,3-difluorophenol in large-scale synthesis
An Application Scientist's Guide to Large-Scale Synthesis: A Cost-Benefit Analysis of 6-Bromo-2,3-difluorophenol
In the landscape of pharmaceutical and agrochemical development, the selection of starting materials is a critical decision point that profoundly impacts the scalability, cost-effectiveness, and safety of a synthesis. Halogenated phenols are foundational building blocks, and among them, 6-Bromo-2,3-difluorophenol (CAS: 186590-23-8) has emerged as a valuable intermediate.[1][2][3] The strategic placement of two fluorine atoms and a bromine atom on the phenol ring imparts unique reactivity, making it a versatile substrate for constructing complex molecular architectures.
This guide, written from the perspective of a senior application scientist, provides an in-depth cost-benefit analysis of utilizing 6-Bromo-2,3-difluorophenol in large-scale synthesis. We will objectively compare its performance against a common alternative strategy—the in-situ bromination of 2,3-difluorophenol—and provide the supporting data and experimental context necessary for researchers, scientists, and drug development professionals to make informed decisions.
Chemical Profile and Strategic Importance
6-Bromo-2,3-difluorophenol is a substituted aromatic compound with the molecular formula C₆H₃BrF₂O and a molecular weight of approximately 208.99 g/mol .[1][4] Its utility in synthesis is primarily derived from two key features:
-
Ortho-Bromo Substituent: The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions are cornerstones of modern medicinal chemistry for forming carbon-carbon and carbon-heteroatom bonds.
-
Difluoro-Phenol Core: The fluorine atoms significantly modulate the electronic properties of the ring. They increase the acidity of the phenolic hydroxyl group and can enhance the metabolic stability and binding affinity of the final active pharmaceutical ingredient (API). This makes fluorinated building blocks highly sought after in drug discovery.[5][6]
Comparative Analysis: Pre-functionalized vs. In-Situ Synthesis
For any large-scale campaign, the "buy vs. make" decision for a key intermediate is fundamental. Here, we compare the direct procurement of 6-Bromo-2,3-difluorophenol against the alternative of purchasing the cheaper precursor, 2,3-difluorophenol, and performing the bromination as the initial step in the synthesis.
Data Summary: Head-to-Head Comparison
| Metric | Strategy 1: Use 6-Bromo-2,3-difluorophenol | Strategy 2: Use 2,3-Difluorophenol + Bromination | Rationale & Causality |
| Upfront Material Cost | Higher | Lower | 2,3-Difluorophenol is a simpler molecule and generally less expensive per kilogram than its brominated derivative. |
| Process Steps | N Steps (Directly to coupling) | N+1 Steps (Bromination + Coupling) | Eliminates an entire synthetic step, saving significant time, labor, and reactor occupancy. |
| Typical Yields | High (for coupling step) | Moderate to High (for bromination) x High (for coupling) | The overall yield for Strategy 2 is multiplicative. A 90% yield bromination followed by a 90% coupling results in an 81% overall yield. |
| Reagent & Solvent Cost | Lower (fewer steps) | Higher (requires brominating agent, solvent, quench) | Strategy 2 introduces costs for reagents like N-Bromosuccinimide (NBS) or bromine, plus additional solvent and aqueous solutions for workup. |
| Waste Stream | Simpler (primarily from one reaction) | More Complex (bromination waste + coupling waste) | Strategy 2 generates a separate, often hazardous, brominated waste stream that requires specialized disposal, adding to the overall cost. |
| Process Safety | Standard handling for irritants.[7][8] | Higher risk. Requires handling of highly corrosive and toxic brominating agents (e.g., Br₂). | The handling of elemental bromine or other potent brominating agents at scale introduces significant safety and engineering controls. |
| Supply Chain | Reliant on specialized suppliers.[9] | Broader supplier base for the precursor. | 2,3-Difluorophenol may be more widely available, but this is offset by the need to source a suitable brominating agent. |
Visualization of the Decision Workflow
The choice between these strategies involves a multi-faceted analysis beyond just the price of the starting material. The following workflow illustrates the key decision points in a large-scale manufacturing context.
References
- 1. scbt.com [scbt.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 3. 6-Bromo-2,3-difluorophenol 97% | CAS: 186590-23-8 | AChemBlock [achemblock.com]
- 4. 6-Bromo-2,3-difluorophenol | C6H3BrF2O | CID 17747846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-Difluorophenol | 6418-38-8 | Benchchem [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. 6-Bromo-2,3-difluorophenol | 186590-23-8 [sigmaaldrich.com]
- 9. 6-Bromo-2,3-difluorophenol suppliers & manufacturers in China [chemicalbook.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Bromo-2,3-difluorophenetole and Related Halogenated Organic Compounds
This guide provides essential safety and logistical information for the proper disposal of 6-Bromo-2,3-difluorophenetole. As a brominated and fluorinated aromatic ether, this compound belongs to the broader class of halogenated organic compounds (HOCs), which require specialized handling and disposal procedures to ensure laboratory safety and environmental protection. The principles and protocols outlined here are grounded in established safety standards and are designed to provide researchers, scientists, and drug development professionals with a clear, actionable framework for managing this chemical waste stream.
Part 1: Core Hazard Assessment and Precautionary Measures
Personal Protective Equipment (PPE): Your First Line of Defense
The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical, mitigating risks of exposure through contact, inhalation, or ingestion.
-
Hand Protection : Handle with gloves inspected prior to use. Use proper glove removal technique to avoid skin contact.[5] Nitrile gloves are a common choice, but always consult the glove manufacturer's chemical resistance guide for the specific solvent or compound being handled.
-
Eye and Face Protection : Safety glasses with side-shields or a face shield are mandatory to protect against splashes.[5]
-
Skin and Body Protection : A lab coat or other protective clothing must be worn to prevent skin contact.[1] For larger quantities or in case of a spill, chemically resistant aprons or suits may be necessary.
-
Respiratory Protection : All handling of waste should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists.[1][6]
Chemical Incompatibility: Preventing Dangerous Reactions
This compound, as a halogenated organic compound, must not be mixed with incompatible materials. Improper mixing can lead to violent chemical reactions, generation of toxic gases, or fire.
| Incompatible Material Class | Potential Hazard of Mixing | Rationale |
| Strong Oxidizing Agents | Fire, explosion, or violent reaction. | Oxidizers can react exothermically with organic compounds.[7][8] |
| Strong Acids & Bases | Vigorous reactions, potential for degradation into more hazardous byproducts. | Can catalyze decomposition or unwanted reactions.[8] |
| Non-Halogenated Organics | Cross-contamination of waste streams, increased disposal costs. | Halogenated waste requires specific, high-cost incineration; mixing contaminates the less expensive non-halogenated stream.[9][10] |
Part 2: Step-by-Step Disposal Protocol
The guiding principle for disposing of this compound is that it must be treated as a regulated, hazardous chemical waste. The final disposal method is typically high-temperature incineration at a licensed facility, as land disposal of halogenated organic compounds is heavily restricted.[11]
Step 1: Waste Segregation
Immediately upon generation, waste containing this compound must be segregated. This is the most critical step in ensuring cost-effective and compliant disposal.
-
Action : Collect waste in a container designated exclusively for halogenated organic waste .[9][12] These containers are often color-coded (e.g., green) or specifically labeled by your institution's Environmental Health & Safety (EHS) department.[9]
-
Causality : Halogenated solvents and compounds require high-temperature incineration with specific scrubbers to neutralize the resulting acidic gases (like HBr and HF). This process is significantly more expensive than fuel blending, which is used for non-halogenated solvents.[10] Mixing the two streams makes the entire volume subject to the more rigorous and costly disposal method.
Step 2: Container Selection and Labeling
Proper containment and identification prevent accidental misuse and ensure the waste is handled correctly by all personnel.
-
Action : Use a chemically compatible container in good condition with a tightly sealing screw cap.[6] As soon as the first drop of waste is added, label the container clearly with the words "Hazardous Waste " and list all chemical constituents by their full names, including approximate percentages.[6][12]
-
Causality : A sealed container prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.[6] Accurate labeling is a regulatory requirement and is essential for the disposal facility to manage the waste safely and effectively.
Step 3: Accumulation and Storage
Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before being collected by EHS.
-
Action : Store the sealed and labeled waste container in your designated SAA. This area should be away from general lab traffic and ignition sources. The container must be kept in secondary containment to control any potential leaks.[12]
-
Causality : The SAA designation ensures that hazardous waste is managed in a controlled and compliant manner within the laboratory. Secondary containment is a crucial safety measure to prevent the spread of material in case the primary container fails.
Step 4: Arranging Final Disposal
Laboratory personnel are responsible for the waste until it is transferred to trained EHS staff.
-
Action : Once the container is nearly full (around 75-80%), or if the waste has been stored for an extended period, contact your institution's EHS office to request a waste pickup.[12]
-
Causality : EHS professionals are trained to transport and manage hazardous waste according to strict federal and local regulations, ensuring it reaches an approved Treatment, Storage, and Disposal Facility (TSDF).
Disposal Workflow Diagram
Caption: Waste Disposal Workflow for Halogenated Organics.
Part 3: Emergency Procedures
In the event of accidental exposure or a spill, immediate and correct action is vital.
Spill Management
For minor spills within a chemical fume hood:
-
Alert Personnel : Inform others in the immediate area.
-
Contain the Spill : Use an inert absorbent material such as sand, vermiculite, or a commercial spill kit to dike and absorb the liquid.[2][13]
-
Collect Waste : Carefully sweep or scoop the absorbent material into a suitable, sealable container.[3][5]
-
Label and Dispose : Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.[12]
-
Decontaminate : Clean the spill area with soap and water.
For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response line or EHS.[6]
First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact : Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[1][3]
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. If symptoms occur, get medical attention.[1][3]
-
Ingestion : Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[1]
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. angenechemical.com [angenechemical.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. bucknell.edu [bucknell.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. p2infohouse.org [p2infohouse.org]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Senior Application Scientist's Guide to Handling 6-Bromo-2,3-difluorophenetole: Essential Safety Protocols and Operational Plans
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides a detailed protocol for the safe handling of 6-Bromo-2,3-difluorophenetole, a halogenated aromatic ether. While specific data for this compound is limited, its structure—a derivative of the well-characterized 6-Bromo-2,3-difluorophenol—and its nature as an ether provide a strong basis for a robust safety assessment. This document is designed to build your confidence and ensure your safety by explaining the causality behind each procedural step, establishing a self-validating system of protocols.
Hazard Assessment: A Synthesis of Structural Analogs and Chemical Class Risks
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. Lacking a specific Safety Data Sheet (SDS) for this compound, we will infer its hazard profile from the structurally analogous compound, 6-Bromo-2,3-difluorophenol, and the known risks associated with the ether chemical class.
Inferred Hazards from Structural Analog (6-Bromo-2,3-difluorophenol):
-
Harmful if swallowed (H302) [1]
-
Causes skin irritation (H315) [1]
-
Causes serious eye irritation (H319) [1]
-
May cause respiratory irritation (H335) [1]
Inherent Risks of Organic Ethers:
-
Flammability: Organic ethers are often volatile and possess low flash points. Their vapors can be heavier than air, traveling significant distances to an ignition source and flashing back[2][3]. All work must be conducted away from potential ignition sources like hot plates, open flames, and non-intrinsically safe electrical equipment[4][5].
-
Peroxide Formation: Ethers can react with atmospheric oxygen, especially in the presence of light, to form unstable and potentially explosive peroxides[2][6]. This risk increases as the ether is concentrated, for instance, during distillation. It is crucial to date containers upon opening and to test for peroxides if the material has been stored for an extended period or exposed to air.
| Hazard Category | Description | Recommended Precaution |
| Acute Toxicity (Oral) | Harmful if ingested. Based on H302 classification of structural analog[1]. | Do not eat, drink, or smoke in the lab. Use a pipet bulb or mechanical device for all transfers; never pipet by mouth[7]. |
| Skin Irritation | Expected to cause skin irritation upon contact. Based on H315 classification[1]. | Wear appropriate chemical-resistant gloves and a lab coat at all times. Wash hands thoroughly after handling[8]. |
| Eye Irritation | Expected to cause serious eye damage. Based on H319 classification[1]. | Wear chemical splash goggles (ANSI Z87.1 certified) at all times. Use a face shield for splash hazards[9]. |
| Respiratory Irritation | Vapors may irritate the respiratory tract. Based on H335 classification[1]. | Handle exclusively within a certified chemical fume hood to minimize inhalation exposure[7]. |
| Fire Hazard | As an ether, this compound is likely flammable. Vapors can form explosive mixtures with air[2]. | Keep away from all ignition sources. Use non-sparking tools and ensure electrical equipment is properly grounded[5]. |
| Peroxide Formation | Ethers can form explosive peroxides upon storage and exposure to air/light[2][6]. | Store in a tightly-closed, opaque container in a cool, dark, and well-ventilated area. Date upon opening. |
Personal Protective Equipment (PPE): A Multi-Tiered Defense
The selection of PPE is not a static checklist but a dynamic risk-based decision. The following protocol establishes the minimum standard for handling this compound and outlines enhanced protection for higher-risk scenarios.
Core PPE Requirements (For all handling operations)
-
Eye and Face Protection :
-
Chemical Splash Goggles : At a minimum, ANSI Z87.1-rated chemical splash goggles are mandatory.[10] They provide a 360-degree seal around the eyes, offering superior protection from splashes, vapors, and aerosols compared to standard safety glasses[11].
-
Face Shield : For procedures with a higher risk of splashing (e.g., transferring quantities >100 mL, working under pressure), a full-face shield must be worn in addition to chemical splash goggles[7][9]. The goggles protect the eyes, while the shield protects the entire face.
-
-
Skin and Body Protection :
-
Gloves : Disposable nitrile gloves are the minimum requirement for incidental contact.[9] However, due to the aromatic and halogenated nature of the compound, skin absorption is a significant risk.
-
Causality : Nitrile provides good general-purpose chemical resistance but can have short breakthrough times with certain organic solvents.[11]
-
Protocol : For any task involving more than incidental contact, it is highly recommended to use double-gloving (two pairs of nitrile gloves) or a more robust glove material like neoprene.[9] Always inspect gloves for tears or punctures before use and remove them immediately upon contamination, washing hands thoroughly before donning a new pair.[7][12]
-
-
Laboratory Coat : A flame-resistant (FR) lab coat is required. It should be fully buttoned with sleeves rolled down to protect the skin and underlying clothing from splashes.[10]
-
Full Coverage : Long pants and closed-toe, liquid-resistant shoes are mandatory to ensure no skin is exposed.[10]
-
-
Respiratory Protection :
-
Engineering Control : All handling of this compound must be performed inside a properly functioning and certified chemical fume hood.[3][13] This is the primary method of controlling inhalation exposure.
-
Respirators : The use of an air-purifying respirator is not a substitute for proper engineering controls. It should only be considered in non-routine or emergency situations (e.g., a large spill) and requires a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.[7]
-
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized workflow minimizes variability and risk. The following procedure integrates safety checkpoints at every stage.
Step 1: Pre-Operational Safety Check
-
Verify Fume Hood : Confirm the chemical fume hood has a current certification sticker and that the airflow monitor indicates normal operation. Ensure the sash is at the appropriate working height.
-
Assemble PPE : Don all required core PPE (lab coat, goggles, gloves) before gathering any chemicals or equipment.
-
Prepare Workspace : Clear the fume hood of all unnecessary items. Place absorbent, chemical-resistant lining on the work surface to contain minor drips.
-
Locate Emergency Equipment : Verbally confirm the location and operational readiness of the nearest safety shower, eyewash station, and fire extinguisher.
-
Assemble Spill Kit : Ensure a spill kit containing absorbent material (e.g., vermiculite or sand, never a combustible material like sawdust), waste bags, and tongs is immediately accessible.[2]
Step 2: Chemical Handling & Transfer
-
Grounding : When transferring from a metal container, ensure the container and receiving vessel are bonded and grounded to prevent static discharge, a potential ignition source.[3][5]
-
Transfer : Conduct all transfers of the liquid slowly and carefully to minimize splashing. Use a stable funnel for transfers between containers.
-
Weighing : If weighing is required, do so in a tared, sealed container within the fume hood or an appropriate ventilated balance enclosure.
-
Container Management : Keep the primary container of this compound sealed when not in immediate use to prevent the release of vapors and potential peroxide formation.
Step 3: Post-Operational Procedure & Decontamination
-
Decontaminate : Wipe down any surfaces, glassware, and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination: first gloves, then lab coat, and finally goggles. If gloves are contaminated, remove them immediately and wash hands before removing other PPE.[7]
-
Hand Washing : Always wash hands thoroughly with soap and water after the procedure is complete, even if gloves were worn.[7][8]
Safe Handling Workflow
Caption: Workflow for handling this compound.
Emergency and Disposal Plans
Spill Response
-
Inside Fume Hood :
-
Alert personnel in the immediate area.
-
Contain the spill with absorbent material from the spill kit.
-
Carefully collect the absorbed material using non-sparking tools, place it in a labeled, sealed waste container.
-
Decontaminate the area.
-
-
Outside Fume Hood :
-
Evacuate the immediate area and alert others.
-
If the spill is large or you are not trained to handle it, activate the fire alarm to initiate a facility-wide evacuation and contact your institution's Environmental Health & Safety (EHS) emergency line.
-
Prevent the spill from entering drains.[2]
-
First Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][15]
-
Skin Contact : Remove contaminated clothing immediately. Flush affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[14][15]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14][15]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]
Waste Disposal
-
Segregation : All waste, including the chemical itself, contaminated consumables (e.g., gloves, absorbent pads), and empty containers, must be treated as hazardous waste.
-
Containerization : Collect waste in a designated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste" and list the chemical constituents.
-
Disposal : Consult your institution's EHS department for specific disposal procedures. Typically, this involves arranging for pickup by a licensed chemical waste management company for disposal via incineration.[14] Never dispose of this chemical down the drain.[2]
References
- 1. 6-Bromo-2,3-difluorophenol | 186590-23-8 [sigmaaldrich.com]
- 2. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 3. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. cochise.edu [cochise.edu]
- 13. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
